4-(2,5-Dimethoxyphenyl)butanoic acid
Beschreibung
The exact mass of the compound 4-(2,5-Dimethoxyphenyl)butyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 616250. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,5-Dimethoxyphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-Dimethoxyphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-10-6-7-11(16-2)9(8-10)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKKXQVDSWSPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295557 | |
| Record name | 4-(2,5-Dimethoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083-11-0 | |
| Record name | 2,5-Dimethoxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 103058 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1083-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,5-Dimethoxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1083-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid"
An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(2,5-Dimethoxyphenyl)butanoic acid, a key intermediate in the synthesis of various psychoactive compounds and other fine chemicals. The document details a robust and widely employed two-step synthetic strategy, commencing with the Friedel-Crafts acylation of 1,4-dimethoxybenzene followed by the reduction of the resulting ketoacid. Three distinct and effective reduction methodologies—the Clemmensen reduction, the Wolff-Kishner reduction, and catalytic hydrogenation—are critically evaluated and presented with detailed experimental protocols. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization.
Introduction and Strategic Overview
4-(2,5-Dimethoxyphenyl)butanoic acid is a molecule of significant interest, primarily serving as a precursor in the synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its derivatives, a class of compounds extensively studied in medicinal chemistry and pharmacology.[1][2] The reliable and scalable synthesis of this butanoic acid derivative is therefore a critical first step for researchers in this field.
The most logical and industrially viable approach to constructing this molecule involves a two-stage process. This strategy leverages common starting materials and well-understood, high-yielding chemical transformations. The overall synthetic workflow is outlined below.
Caption: Overall Synthetic Workflow.
This guide will first detail the synthesis of the key intermediate, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, via Friedel-Crafts acylation. Subsequently, it will provide a comparative analysis and detailed protocols for three distinct methods to reduce the ketone functionality, yielding the final product.
Part I: Friedel-Crafts Acylation for the Ketoacid Intermediate
The foundational step of this synthesis is the formation of a carbon-carbon bond between the aromatic ring of 1,4-dimethoxybenzene and the succinic anhydride acylating agent. The Friedel-Crafts acylation is the classic and most effective method for this transformation.[3][4]
Mechanism and Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates the succinic anhydride, generating a highly electrophilic acylium ion. The electron-rich 1,4-dimethoxybenzene ring, activated by its two methoxy groups, then acts as a nucleophile, attacking the acylium ion. A subsequent deprotonation step restores aromaticity and yields the ketoacid product after acidic workup.[3]
The two methoxy groups are ortho, para-directing; however, acylation occurs predominantly at the position ortho to one methoxy group and meta to the other, due to steric hindrance between the incoming acyl group and the methoxy groups.
Experimental Protocol: Synthesis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid
Materials:
-
1,4-Dimethoxybenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Water
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a powder addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add 1,4-dimethoxybenzene (1.0 eq) and anhydrous dichloromethane. Stir until all the solid has dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) via the powder addition funnel. The mixture will become viscous and may change color.
-
Once the AlCl₃ addition is complete, add succinic anhydride (1.05 eq) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Upon completion (monitored by TLC), slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford pure 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid as a solid.
Part II: Reduction of the Ketoacid Intermediate
The reduction of the aryl ketone in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group (CH₂) is the final and critical step. The choice of reduction method depends on the available equipment, safety considerations, and the scale of the reaction. Each method has distinct advantages and disadvantages.
Caption: Comparison of Reduction Pathways.
Method A: Clemmensen Reduction
This classic reaction is highly effective for reducing aryl-alkyl ketones that are stable to strongly acidic conditions.[5][6]
-
Causality & Insights: The reaction occurs on the surface of a zinc amalgam.[7][8] While the precise mechanism is still debated, it is thought to involve organozinc intermediates.[5] It is particularly advantageous as it is a one-pot procedure that directly converts the ketone to an alkane without isolating alcohol intermediates. The substrate must be tolerant of hot, concentrated hydrochloric acid.[7]
-
Experimental Protocol:
-
Preparation of Zinc Amalgam: In a fume hood, activate zinc dust by briefly stirring it with a dilute HCl solution. Decant the acid, wash with water, then stir with a 5% mercury(II) chloride solution for 5 minutes. Decant the solution and wash the resulting amalgam sequentially with water, ethanol, and ether.
-
In a round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, concentrated HCl, toluene, and the ketoacid intermediate.
-
Heat the mixture to a vigorous reflux with stirring. Over the course of 5-6 hours, add additional portions of concentrated HCl to maintain the acidic conditions.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization.
-
Method B: Wolff-Kishner Reduction
The Wolff-Kishner reduction is the method of choice for substrates that are sensitive to strong acids but stable in hot, basic conditions.[9][10][11]
-
Causality & Insights: The reaction proceeds through the initial formation of a hydrazone intermediate by reacting the ketone with hydrazine.[12] In the presence of a strong base (like KOH or potassium tert-butoxide) at high temperatures, the hydrazone is deprotonated. A subsequent series of proton transfers and the irreversible expulsion of nitrogen gas (N₂) drives the reaction to completion, forming a carbanion that is protonated by the solvent.[10][13] The Huang-Minlon modification, which uses a high-boiling solvent like ethylene glycol, allows the reaction to be performed conveniently in one pot at atmospheric pressure.[10]
-
Experimental Protocol (Huang-Minlon Modification):
-
To a round-bottom flask equipped with a reflux condenser, add the ketoacid, potassium hydroxide (KOH, 4-5 eq), hydrazine hydrate (2-3 eq), and diethylene glycol.
-
Heat the mixture to 130-140 °C for 1-2 hours to facilitate the formation of the hydrazone. Water will distill from the reaction mixture.
-
After the initial period, increase the temperature to 190-200 °C to drive the reduction, allowing water and excess hydrazine to be removed. Maintain this temperature for 3-4 hours, during which vigorous evolution of nitrogen gas will be observed.
-
Cool the reaction mixture and dilute it with water.
-
Acidify the basic solution with cold, dilute HCl until the pH is ~1-2, which will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from a suitable solvent if necessary.
-
Method C: Catalytic Hydrogenation
This method offers the mildest conditions and is often preferred for its clean reaction profile and simpler workup, provided the necessary equipment is available.[14][15]
-
Causality & Insights: The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the carbonyl C=O bond. A noble metal catalyst, typically palladium on carbon (Pd/C), facilitates this process.[14] The reaction also reduces the benzylic ketone under these conditions. This method avoids the use of harsh acids or bases and corrosive metals. However, it requires a specialized apparatus for handling hydrogen gas under pressure.
-
Experimental Protocol:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), place the ketoacid intermediate, a suitable solvent (e.g., ethanol or acetic acid), and a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10% by weight).
-
Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60 °C and agitate (shake or stir) for 12-24 hours, or until hydrogen uptake ceases.
-
Cool the vessel, carefully vent the hydrogen pressure, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
-
Data Summary and Characterization
Comparison of Reduction Methods
| Method | Reagents | Conditions | Pros | Cons |
| Clemmensen | Zn(Hg), conc. HCl | Reflux, 6-8 h | High efficiency for aryl ketones; inexpensive reagents. | Harsh acidic conditions; use of toxic mercury; heterogeneous reaction can be slow. |
| Wolff-Kishner | H₂NNH₂, KOH, Ethylene Glycol | 190-200 °C, 4-6 h | Excellent for acid-sensitive substrates; high yield. | Harsh basic conditions; high temperatures; hydrazine is toxic and carcinogenic. |
| Catalytic Hydrogenation | H₂, 10% Pd/C | 50-100 psi H₂, 40-60 °C, 12-24 h | Mild conditions; clean reaction; easy workup. | Requires specialized pressure equipment; catalyst can be expensive and flammable. |
Physical and Spectroscopic Data of 4-(2,5-Dimethoxyphenyl)butanoic Acid
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₄[16] |
| Molecular Weight | 224.25 g/mol [17] |
| Appearance | White to off-white solid[17] |
| Melting Point | 67-71 °C[17] |
| ¹H NMR (CDCl₃) | δ ~1.95 (quint, 2H), 2.38 (t, 2H), 2.65 (t, 2H), 3.77 (s, 3H), 3.79 (s, 3H), 6.70-6.80 (m, 3H), 11.5 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ ~26.5, 33.5, 35.0, 55.8, 56.0, 111.5, 112.0, 116.5, 130.0, 151.8, 153.5, 180.0 |
| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N[17] |
(Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.)
Safety Considerations
-
Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and is corrosive. Dichloromethane is a suspected carcinogen. The quenching step with HCl is highly exothermic and releases HCl gas. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Clemmensen Reduction: Concentrated HCl is highly corrosive. Mercury compounds are extremely toxic and require careful handling and disposal.
-
Wolff-Kishner Reduction: Hydrazine is a toxic, corrosive, and suspected carcinogenic substance. The reaction is run at very high temperatures.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst wet and under an inert atmosphere. Use appropriate pressure-rated equipment.
Conclusion
The synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid is reliably achieved through a two-step sequence involving Friedel-Crafts acylation and subsequent ketone reduction. While the Clemmensen and Wolff-Kishner reductions are classic and effective methods, catalytic hydrogenation represents a milder and often cleaner alternative for laboratories equipped to handle pressurized hydrogen gas. The selection of the optimal reduction pathway should be based on a careful assessment of substrate compatibility, available equipment, and safety protocols.
References
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. Retrieved from [Link]
-
ChemTalk. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
-
Allen Institute for AI. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]
-
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,3-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4). Retrieved from [Link]
-
Química Organica.org. (n.d.). Wolff–Kishner (Reduction). Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
City College of San Francisco. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Wolff-Kishner reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Stenutz. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(3,5-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
-
ResearchGate. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]
-
University of Missouri–Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Retrieved from [Link]
-
MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]
-
Wiley Online Library. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010. Retrieved from [Link]
-
The Hive Archive. (n.d.). Successful 2C-B Syntheses. Retrieved from [Link]
-
Weizmann Research Portal. (n.d.). New palladium(O) and platinum(O) 4,4'-diisocyanobiphenyl matrices for heterogeneous catalytic hydrogenation of alkenes and alkynes. Retrieved from [Link]
-
The Hive Archive. (2005). Synthesis of mescaline using Al/Hg reduction. Retrieved from [Link]
-
MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Asebogenin and Balsacone A Precursor by a Novel Synthetic Strategy. Retrieved from [Link]
-
National Institutes of Health. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Retrieved from [Link]
-
Digital Commons @ BAU. (n.d.). palladium (ii)-catalyzed selective reduction of 4'-(phenylethynl)acetophenone in the presence of a formic acid-triethylamine mixture. Retrieved from [Link]
Sources
- 1. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful 2C-B Syntheses [chemistry.mdma.ch]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Wolff–Kishner (Reduction) [quimicaorganica.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Wolff-Kishner Reduction [organic-chemistry.org]
- 12. name-reaction.com [name-reaction.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 15. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChemLite - 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 17. 4-(2,5-二甲氧基苯基)丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
"physicochemical properties of 4-(2,5-Dimethoxyphenyl)butanoic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2,5-Dimethoxyphenyl)butanoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dimethoxyphenyl)butanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as formulation development, analytical method development, and understanding its pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by established analytical methodologies.
Chemical Identity and Structure
The foundational attributes of 4-(2,5-Dimethoxyphenyl)butanoic acid are summarized below.
| Identifier | Value |
| Chemical Name | 4-(2,5-Dimethoxyphenyl)butanoic acid |
| Synonyms | 4-(2,5-Dimethoxyphenyl)butyric acid |
| CAS Number | 1083-11-0 |
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol [2][3] |
| SMILES String | COc1ccc(OC)c(CCCC(O)=O)c1[2] |
| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of 4-(2,5-Dimethoxyphenyl)butanoic acid is presented in the following table.
| Property | Value |
| Physical Form | Solid[2] |
| Melting Point | 67-71 °C[2], 69 °C[4] |
| Boiling Point | Not explicitly found, but a related compound, 4-(4-methoxy-2-methyl-phenyl)butanoic acid, has a boiling point of 356.1ºC at 760 mmHg.[5] |
| Solubility | Expected to be soluble in organic solvents and aqueous base.[6][7] |
| pKa | Not explicitly found, but as a carboxylic acid, it is expected to be a weak acid. |
Melting Point
The melting point of a compound is a critical indicator of its purity.[8] For 4-(2,5-Dimethoxyphenyl)butanoic acid, the reported melting point is in the range of 67-71 °C.[2] A sharp melting point range, typically within 1-2°C, suggests a high degree of purity.[8][9] Conversely, a broad melting range can indicate the presence of impurities.[8]
Experimental Protocol: Capillary Melting Point Determination
The melting point of 4-(2,5-Dimethoxyphenyl)butanoic acid can be accurately determined using the capillary method with a melting point apparatus.[8][9][10][11]
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[9][11]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[10]
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate of 1-2°C per minute near the expected melting point.[8]
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[8][10]
Solubility
The solubility of a compound is a crucial parameter in drug development, influencing its absorption and formulation.[7][12] As a carboxylic acid, 4-(2,5-Dimethoxyphenyl)butanoic acid is expected to exhibit pH-dependent solubility. It is likely to be poorly soluble in water but will show increased solubility in alkaline solutions due to the formation of a soluble carboxylate salt.[6][7][12] Its solubility in various organic solvents should also be determined to aid in purification and analysis.
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to determining the solubility of 4-(2,5-Dimethoxyphenyl)butanoic acid in different solvents provides valuable information about its polarity and functional groups.[12][13][14]
Methodology:
-
Water Solubility: Add approximately 25 mg of the compound to 0.5 mL of deionized water in a test tube.[12] Agitate the mixture and observe for dissolution. Test the pH of the solution with pH paper.[7][12] A pH of 4 or lower would be indicative of a carboxylic acid.[7]
-
Aqueous Base Solubility: For water-insoluble compounds, test the solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO3).[6][12][13] Solubility in both solutions, often with effervescence in NaHCO3, is a strong indication of a carboxylic acid.[6][12]
-
Aqueous Acid Solubility: Test the solubility in 5% hydrochloric acid (HCl).[12][13] Lack of solubility is expected for a carboxylic acid.
-
Organic Solvents: Assess solubility in a range of organic solvents with varying polarities, such as ethanol, methanol, acetone, and dichloromethane.
Acidity Constant (pKa)
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[15][16][18]
Methodology:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if the compound's aqueous solubility is low.[15] A concentration of at least 10⁻⁴ M is recommended.[15][18]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[18] The solution's ionic strength is kept constant using a background electrolyte like 0.15 M potassium chloride.[18]
-
Titration: The solution is titrated with a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[18] The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[15][18] This corresponds to the inflection point of the titration curve.[15][16]
Chromatographic Behavior
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of aromatic carboxylic acids.[17][19][20] The retention behavior of 4-(2,5-Dimethoxyphenyl)butanoic acid in reversed-phase HPLC will be influenced by the pH of the mobile phase.[17]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for assessing the purity and quantifying the concentration of 4-(2,5-Dimethoxyphenyl)butanoic acid.[17][21]
Methodology:
-
Column: A C18 reversed-phase column is commonly used for the separation of aromatic carboxylic acids.[22]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[17][20]
-
pH Control: The pH of the aqueous component of the mobile phase is crucial. To ensure good peak shape and retention for a carboxylic acid, the pH should be maintained below its pKa (typically around pH 2.5-3) to keep the analyte in its non-ionized, more retained form.[17]
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring.[20][21] The detection wavelength should be set at an absorbance maximum for optimal sensitivity.
-
Analysis: The retention time of the compound can be used for qualitative identification, while the peak area can be used for quantitative analysis against a standard curve.
Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-(2,5-Dimethoxyphenyl)butanoic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the dimethoxyphenyl and butanoic acid moieties.[23][24]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.[23]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in structural confirmation.[23]
Synthesis
While this guide focuses on physicochemical properties, a brief mention of a potential synthetic route provides context. A common method for synthesizing 4-phenylbutyric acid derivatives involves the reaction of an aromatic compound with butyrolactone in the presence of a Lewis acid catalyst, followed by neutralization.[25] Another approach could involve the reaction of 2,5-dimethoxyacetophenone with glyoxylic acid.[26]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 4-(2,5-Dimethoxyphenyl)butanoic acid, along with established experimental protocols for their determination. A thorough characterization of these properties is fundamental for any researcher or scientist working with this compound, enabling its effective and reliable use in drug development and other scientific applications.
Visualizations
Workflow for Physicochemical Characterization
Caption: Interrelation of Physicochemical Properties
References
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]
-
HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. (n.d.). Mol-Instincts. Retrieved from [Link]
-
experiment (1) determination of melting points. (2021). Retrieved from [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH. Retrieved from [Link]
-
Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. (n.d.). PubMed. Retrieved from [Link]
-
4-(2,5-dimethoxyphenyl)butyric acid. (n.d.). Stenutz. Retrieved from [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved from [Link]
-
How can you determine the solubility of organic compounds?. (2017). Quora. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
4-(2,5-dimethoxyphenyl)-2-ethylbutanoic acid. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
4-(2,3-Dimethoxyphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4). (n.d.). PubChemLite. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
4-(3,4-Dimethoxyphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. (2020). ResearchGate. Retrieved from [Link]
-
4-(4-methoxy-2-methyl-phenyl)butanoic acid. (n.d.). Chemsrc. Retrieved from [Link]
- EP1404638B1 - Synthesis of 4-phenylbutyric acid. (n.d.). Google Patents.
-
Cas 1453-06-1,4-(2,5-dimethylphenyl)butanoic acid. (n.d.). lookchem. Retrieved from [Link]
-
4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
4-(3,5-Dimethoxyphenyl)butanoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (n.d.). MDPI. Retrieved from [Link]
-
4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). (n.d.). MDPI. Retrieved from [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. Retrieved from [Link]
-
butanoic acid (YMDB01392). (n.d.). Yeast Metabolome Database. Retrieved from [Link]
-
4-(4-Methoxyphenyl)butyric acid, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Butanoic acid, 4-(2,4-dichlorophenoxy)-. (n.d.). the NIST WebBook. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-(2,5-二甲氧基苯基)丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(2,3-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 299161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2,5-dimethoxyphenyl)butyric acid [stenutz.eu]
- 5. CAS#:6307-30-8 | 4-(4-methoxy-2-methyl-phenyl)butanoic acid | Chemsrc [chemsrc.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. quora.com [quora.com]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. byjus.com [byjus.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 21. Relationship between chromatographic properties of aromatic carboxylic acids and their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]
- 24. youtube.com [youtube.com]
- 25. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 26. prepchem.com [prepchem.com]
An In-Depth Technical Guide to 4-(2,5-Dimethoxyphenyl)butanoic Acid (CAS No. 1083-11-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,5-Dimethoxyphenyl)butanoic acid, with the Chemical Abstracts Service (CAS) number 1083-11-0, is a carboxylic acid derivative of a dimethoxy-substituted benzene ring.[1] This compound and its structural analogs are of significant interest to the scientific community, particularly in the field of medicinal chemistry and drug discovery. The presence of the 2,5-dimethoxyphenyl moiety is a key feature in a variety of psychoactive compounds and serotonin receptor ligands. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-(2,5-Dimethoxyphenyl)butanoic acid, offering a valuable resource for researchers engaged in the exploration of novel therapeutics.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(2,5-Dimethoxyphenyl)butanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1083-11-0 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₂H₁₆O₄ | PubChem |
| Molecular Weight | 224.25 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| Melting Point | 67-71 °C | Sigma-Aldrich[1] |
| Linear Formula | (CH₃O)₂C₆H₃(CH₂)₃CO₂H | Sigma-Aldrich |
| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N | PubChem |
| SMILES | COc1ccc(OC)c(CCCC(O)=O)c1 | Stenutz |
Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid
The synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This synthetic strategy is a classic approach for the preparation of alkyl-substituted aromatic compounds.[2]
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
The initial step involves the acylation of 1,4-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces a 4-oxo-butanoic acid chain onto the aromatic ring.
Reaction:
1,4-Dimethoxybenzene + Succinic Anhydride --(AlCl₃)--> 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dimethoxybenzene and a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) in portions while stirring.
-
To this mixture, add succinic anhydride portion-wise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The resulting solid, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, is then collected by filtration, washed with water, and can be purified by recrystallization.
Step 2: Clemmensen Reduction of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid
The second step involves the reduction of the ketone functional group in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid to a methylene group. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is particularly effective for the reduction of aryl-alkyl ketones.[2]
Reaction:
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid --(Zn(Hg), HCl)--> 4-(2,5-Dimethoxyphenyl)butanoic acid
Experimental Protocol:
-
Prepare amalgamated zinc by treating zinc granules with a solution of mercuric chloride.
-
In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
-
Heat the mixture under reflux for an extended period. Additional portions of hydrochloric acid may be added during the reaction to maintain a vigorous evolution of hydrogen.
-
After the reaction is complete, cool the mixture. The product, being a solid, will separate from the aqueous layer.
-
Collect the solid product by filtration, wash thoroughly with water to remove any acid, and dry.
-
The crude 4-(2,5-Dimethoxyphenyl)butanoic acid can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is performed under basic conditions and may be preferable for substrates sensitive to strong acids.
Synthesis Workflow Diagram:
Caption: Synthetic route to 4-(2,5-Dimethoxyphenyl)butanoic acid.
Characterization of 4-(2,5-Dimethoxyphenyl)butanoic Acid
The identity and purity of the synthesized 4-(2,5-Dimethoxyphenyl)butanoic acid should be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the butanoic acid chain. The chemical shifts and splitting patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, the carbons of the alkyl chain, and the carbonyl carbon of the carboxylic acid. The downfield chemical shift of the carbonyl carbon is a particularly indicative feature.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4-(2,5-Dimethoxyphenyl)butanoic acid is expected to show a molecular ion peak corresponding to its molecular weight (224.25 g/mol ). The fragmentation pattern can provide further structural confirmation.
Characterization Workflow Diagram:
Caption: Workflow for the characterization of the final product.
Potential Biological Significance and Applications
The 2,5-dimethoxyphenyl structural motif is a common feature in a class of psychoactive compounds known as the 2C series of phenethylamines. Many of these compounds are potent agonists or partial agonists of the serotonin 5-HT₂A receptor.[4][5][6] Agonism at this receptor is believed to be responsible for the psychedelic effects of these substances.
While the direct biological activity of 4-(2,5-Dimethoxyphenyl)butanoic acid is not extensively documented in publicly available literature, its structural similarity to known 5-HT₂A receptor ligands suggests that it could serve as a valuable precursor or a tool compound in the development of novel therapeutics targeting the serotonergic system. For instance, the carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to create a library of derivatives for structure-activity relationship (SAR) studies.
Derivatives of 2,5-dimethoxyphenyl compounds are being investigated for their potential in treating a range of psychiatric disorders, including depression, anxiety, and substance abuse disorders.[4][6] Therefore, 4-(2,5-Dimethoxyphenyl)butanoic acid represents a key starting material for the synthesis of novel chemical entities with potential therapeutic applications in neuroscience.
Potential Biological Interaction Pathway:
Caption: Hypothesized signaling pathway for 2,5-dimethoxyphenyl derivatives.
Conclusion
4-(2,5-Dimethoxyphenyl)butanoic acid is a valuable chemical entity with a straightforward and well-established synthetic route. Its structural relationship to known serotonergic ligands makes it a compound of high interest for researchers in medicinal chemistry and pharmacology. This guide has provided a detailed overview of its synthesis, characterization, and potential biological relevance, serving as a foundational resource for its application in the design and development of novel therapeutics.
References
-
Rørs, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
-
Hemanth, P., Nistala, P., Nguyen, V. T., Eltit, J. M., Glennon, R. A., & Dukat, M. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1101290. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
-
Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. [Link]
-
Rørs, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). [Link]
-
Rørs, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ResearchGate. [Link]
-
Bolzán, A. D. (2025). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. ResearchGate. [Link]
-
Bräse, S., & et al. (n.d.). 4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities. Semantic Scholar. [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
Pearson+. (2024, July 14). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]
-
World Journal of Pharmaceutical Research. (n.d.). CONVERSION OF CARBONYL FUNCTIONAL GROUP INTO METHYLENE GROUP BY TWO CHEMICAL STALWARTS: CLEMMENSEN REDUCTION & WOLFF– KISHNER REDUCTION. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). [Link]
-
Majumdar, D., & et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
-
PubChemLite. (n.d.). 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4). [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0063947). [Link]
-
SpectraBase. (n.d.). 4-(3,5-Dimethoxyphenyl)butanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
Stenutz. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid. [Link]
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
-
Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. 14(10), 1380. [Link]
-
Pearson+. (2024, June 25). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. 4-(2,5-Dimethoxyphenyl)butyric acid 95 1083-11-0 [sigmaaldrich.com]
- 2. wjpr.net [wjpr.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4-(2,5-Dimethoxyphenyl)butanoic Acid: Predicted Analysis and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(2,5-Dimethoxyphenyl)butanoic acid (C₁₂H₁₆O₄, Mol. Wt.: 224.25 g/mol ) is a substituted aromatic carboxylic acid.[1][2][3] As with many specialized organic molecules used in research and drug development, unequivocal structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This guide provides a predictive analysis of the spectral data for this compound, grounded in first principles and data from analogous structures. It further outlines the standard methodologies for data acquisition, offering a framework for researchers to validate their own synthesized or procured materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve many organic compounds, while deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for compounds with exchangeable protons like carboxylic acids.[4][5] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm.[5][6]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the electron-donating methoxy groups on the aromatic ring and the electron-withdrawing carboxylic acid group. Protons on carbons adjacent to the carbonyl group (alpha-protons) are typically shifted downfield to the 2.0-2.5 ppm region.[7] The carboxylic acid proton itself is highly deshielded and appears as a broad singlet at a very downfield chemical shift, often above 10 ppm.[7][8]
Table 1: Predicted ¹H NMR Data for 4-(2,5-Dimethoxyphenyl)butanoic acid
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Highly deshielded, acidic proton; subject to concentration and solvent effects. |
| Aromatic (Ar-H) | ~6.7 - 6.8 | Multiplet (m) | 3H | Aromatic protons on an electron-rich, substituted ring. |
| Methoxy (-OCH₃) | ~3.75 | Singlet (s) | 3H | Protons on the C2-methoxy group. |
| Methoxy (-OCH₃) | ~3.78 | Singlet (s) | 3H | Protons on the C5-methoxy group, slightly different environment. |
| Ar-CH₂- | ~2.65 | Triplet (t) | 2H | Benzylic protons, deshielded by the aromatic ring. |
| -CH₂-COOH | ~2.40 | Triplet (t) | 2H | Alpha-protons, deshielded by the adjacent carbonyl group. |
| -CH₂-CH₂-CH₂- | ~1.95 | Quintet (quint) | 2H | Beta-protons, split by four adjacent protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of a carboxylic acid is characteristically found in the 160-185 ppm range.[9][10] Carbons bearing electronegative oxygen atoms (aromatic C-O and methoxy -OCH₃) are also significantly deshielded.
Table 2: Predicted ¹³C NMR Data for 4-(2,5-Dimethoxyphenyl)butanoic acid
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-C OOH) | ~179 | Typical chemical shift for a carboxylic acid carbonyl carbon.[6][9] |
| Aromatic (C2, C5) | ~153, ~151 | Aromatic carbons directly attached to electron-donating methoxy groups. |
| Aromatic (C1) | ~129 | Quaternary aromatic carbon, deshielded by alkyl substituent. |
| Aromatic (C3, C4, C6) | ~112 - 118 | Aromatic CH carbons on the electron-rich ring. |
| Methoxy (-OC H₃) x 2 | ~56 | Two distinct but similar signals for the methoxy carbons. |
| Ar-C H₂- | ~34 | Benzylic carbon. |
| -C H₂-COOH | ~29 | Alpha-carbon, influenced by the carbonyl group. |
| -CH₂-C H₂-CH₂- | ~26 | Beta-carbon in the alkyl chain. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of 4-(2,5-Dimethoxyphenyl)butanoic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03-0.05% TMS.[5]
-
Dissolution: Cap the tube and invert several times to fully dissolve the sample. A brief period of vortexing or sonication may be used if necessary.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard instrument parameters.
NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.
Predicted IR Absorption Spectrum
The IR spectrum of 4-(2,5-Dimethoxyphenyl)butanoic acid is expected to be dominated by features from the carboxylic acid, the aromatic ring, and the ether linkages. The most characteristic absorption for a carboxylic acid is an extremely broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a result of strong hydrogen bonding.[9][11][12] The carbonyl (C=O) stretch is also a very strong and sharp absorption.[12]
Table 3: Predicted Major IR Absorptions for 4-(2,5-Dimethoxyphenyl)butanoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |
| 2850 - 3000 | Medium | C-H stretch (Alkyl and Aromatic) |
| 1700 - 1725 | Strong, Sharp | C=O stretch (Carboxylic acid dimer)[9] |
| 1500 - 1600 | Medium | C=C stretch (Aromatic ring) |
| 1200 - 1250 | Strong | C-O stretch (Aryl ether, asymmetric) |
| 1000 - 1050 | Strong | C-O stretch (Aryl ether, symmetric) |
| ~920 | Medium, Broad | O-H bend (Out-of-plane, dimer) |
Standard Protocol for ATR-FTIR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background is automatically subtracted from the sample spectrum by the instrument software.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue.
IR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak ([M]⁺) for 4-(2,5-Dimethoxyphenyl)butanoic acid is expected at an m/z (mass-to-charge ratio) of 224.[1] The fragmentation pattern will be dictated by the stability of the resulting carbocations. A key fragmentation for many carboxylic acids is the McLafferty rearrangement, which would result in a characteristic neutral loss.[13] The most abundant peak in the spectrum, the base peak, will correspond to the most stable fragment formed.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z Value | Proposed Fragment Structure/Identity | Rationale |
| 224 | [C₁₂H₁₆O₄]⁺ | Molecular Ion ([M]⁺) |
| 179 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 151 | [ (CH₃O)₂C₆H₃CH₂ ]⁺ | Benzylic cation, highly stabilized by resonance and methoxy groups. Likely to be the base peak. |
| 136 | [ (CH₃O)₂C₆H₂ ]⁺ | Further fragmentation of the side chain. |
| 60 | [C₂H₄O₂]⁺ | Result of a McLafferty rearrangement.[13] |
Standard Protocol for GC-MS Analysis
Note: For a non-volatile compound like a carboxylic acid, derivatization (e.g., methylation to form the methyl ester) is often required prior to Gas Chromatography (GC) analysis.
-
Sample Preparation: Dissolve a small amount of the sample (or its derivatized form) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
Separation: The sample is vaporized and travels through the GC column, where separation occurs based on boiling point and column affinity.
-
Ionization: As the compound elutes from the column, it enters the MS ion source and is ionized (e.g., by electron impact).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive analytical profile for the structural confirmation of 4-(2,5-Dimethoxyphenyl)butanoic acid. This guide establishes the expected spectral features: a ¹H NMR spectrum with seven distinct signals including a downfield carboxylic proton; a ¹³C NMR spectrum showing all 10 unique carbons; an IR spectrum characterized by broad O-H and sharp C=O absorptions; and a mass spectrum with a molecular ion at m/z 224 and a probable base peak at m/z 151. By following the outlined protocols and comparing experimental data to these predictions, researchers can confidently verify the identity and integrity of their material, ensuring the reliability of their subsequent scientific endeavors.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]
-
Tijjani, A. S., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. Available from: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2,3-Dimethoxyphenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4). Retrieved from [Link]
-
Stenutz. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]
-
CHEM 2325. (2024). Module 21: Spectroscopy of Carboxylic Acids. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of butanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of butanoic acid. Retrieved from [Link]
-
Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(3,5-Dimethoxyphenyl)butanoic acid. Wiley. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Quora. (2018). How many types of 'NMR' protons are there in butanoic acid? Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NICODOM Ltd. (2012). IS NIR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.5: Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]
Sources
- 1. PubChemLite - 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 2. 4-(2,5-dimethoxyphenyl)butyric acid [stenutz.eu]
- 3. 4-(2,5-Dimethoxyphenyl)butyric acid 95 1083-11-0 [sigmaaldrich.com]
- 4. NMR 溶劑 [sigmaaldrich.com]
- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
"biological activity of 4-(2,5-Dimethoxyphenyl)butanoic acid"
An In-depth Technical Guide to the Biological Activity of 4-(2,5-Dimethoxyphenyl)butanoic acid
Executive Summary
This technical guide provides a comprehensive analysis of the predicted biological activity of 4-(2,5-Dimethoxyphenyl)butanoic acid. In the absence of direct experimental data on this specific molecule, this paper leverages established principles of medicinal chemistry and pharmacology to build a robust predictive model of its behavior. Our analysis is grounded in a detailed comparison with its structurally related analogues, the well-characterized 2,5-dimethoxyphenethylamine (2C-x) and 2,5-dimethoxyamphetamine (DOx) families of serotonergic compounds.
The central hypothesis of this guide is that the substitution of the critical primary amine found in psychoactive phenethylamines with a butanoic acid moiety fundamentally alters the molecule's pharmacological profile. We predict that 4-(2,5-Dimethoxyphenyl)butanoic acid will lack significant affinity for and functional activity at the serotonin 5-HT2A receptor, the primary target for classical psychedelics. This is attributed to the loss of the basic amine essential for receptor interaction and a significant increase in polarity, which will likely impede its ability to cross the blood-brain barrier. Furthermore, we explore the compelling possibility that this compound may exist as a metabolite of a parent phenethylamine, a pathway that has been documented for related molecules[1].
This document outlines the necessary experimental workflows, including receptor binding assays, functional activity screens, and in vivo pharmacokinetic studies, that would be required to empirically validate these predictions. The protocols and logical frameworks presented herein are designed to guide researchers and drug development professionals in the systematic evaluation of this and other novel chemical entities.
Physicochemical Characteristics and Synthesis
4-(2,5-Dimethoxyphenyl)butanoic acid is a synthetic compound characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a butanoic acid chain at position 4.[2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [2][3] |
| Molecular Weight | 224.25 g/mol | [3] |
| Melting Point | 67-71 °C | [3] |
| Appearance | Solid | [3] |
| SMILES | COc1ccc(OC)c(CCCC(O)=O)c1 | [2][3] |
| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N | [2][3] |
While a specific synthesis for this exact molecule is not widely published, a plausible route can be inferred from syntheses of similar structures. For instance, the synthesis of 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid involves the reaction of glyoxylic acid with 2,5-dimethoxyacetophenone, suggesting that related precursors could be utilized in a multi-step synthesis to yield the target compound.[4]
Structural Analysis: A Tale of Two Side Chains
The biological activity of the 2,5-dimethoxyphenyl scaffold is critically dependent on the nature of the substituent at the 1-position of the benzene ring. The phenethylamine and amphetamine analogues, such as 2,5-dimethoxy-4-iodoamphetamine (DOI) and 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), are potent agonists of the serotonin 5-HT2A receptor, an activity responsible for their psychedelic effects.[5][6][7] This activity is contingent on an ethylamine side chain.
4-(2,5-Dimethoxyphenyl)butanoic acid replaces this critical pharmacophore with a butanoic acid chain. This seemingly small change has profound implications for its predicted biological activity.
Caption: Structural comparison of a psychoactive phenethylamine and the target compound.
Key Differences and Their Mechanistic Implications:
-
Loss of the Basic Amine: The primary amine of the phenethylamine side chain is protonated at physiological pH. This positively charged group forms a crucial salt bridge with a highly conserved aspartate residue (Asp155) in the third transmembrane domain of the 5-HT2A receptor. This interaction is a primary anchor for the ligand in the binding pocket and is considered essential for agonist activity. The carboxylic acid group of the target compound cannot replicate this interaction.
-
Introduction of an Acidic Moiety: The butanoic acid side chain introduces a polar, acidic functional group. At physiological pH, this group will be deprotonated to form a carboxylate anion, imparting a negative charge and significantly increasing the molecule's overall polarity.
-
Blood-Brain Barrier (BBB) Permeability: The high polarity and charged nature of the carboxylate group are expected to severely limit the molecule's ability to passively diffuse across the lipophilic BBB. In contrast, the parent phenethylamines are sufficiently lipophilic to enter the central nervous system and engage their targets.
Predicted Pharmacodynamics: Investigating Receptor Interaction
Based on the structural analysis, we predict that 4-(2,5-Dimethoxyphenyl)butanoic acid will have low affinity for the 5-HT2A receptor and will not function as an agonist. To empirically test this, a two-stage experimental approach is proposed: first, to determine binding affinity, and second, to measure functional activity.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compound for the human serotonin 2A receptor (h5-HT2A). The principle is to measure the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO₄ and 0.5 mM EDTA).
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand such as [¹²⁵I]DOI[8], and serial dilutions of 4-(2,5-Dimethoxyphenyl)butanoic acid. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand, e.g., ketanserin).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol 2: Calcium Mobilization Functional Assay
Should the binding assay reveal any significant affinity, a functional assay is required to determine if the compound acts as an agonist, antagonist, or inverse agonist. The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the h5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid to the cells. Include a known agonist (e.g., serotonin or DOI) as a positive control and a vehicle control.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR instrument). The increase in fluorescence corresponds to the increase in [Ca²⁺]i.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) relative to the positive control.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., the EC₈₀) of the agonist control (serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
-
Predicted Pharmacokinetics: A Metabolite in Focus
An intriguing aspect of 4-(2,5-Dimethoxyphenyl)butanoic acid is its potential role as a metabolite. The in vivo metabolism of psychoactive phenethylamines can involve deamination of the ethylamine side chain by monoamine oxidase (MAO), followed by oxidation to a carboxylic acid.[1] For example, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified the corresponding phenylacetic acid derivative as a key urinary metabolite.[1]
It is therefore highly plausible that 4-(2,5-Dimethoxyphenyl)butanoic acid is a metabolite of a precursor compound, such as 4-(2,5-dimethoxyphenyl)butanamine.
Caption: Proposed metabolic pathway to 4-(2,5-Dimethoxyphenyl)butanoic acid.
Experimental Protocol 3: In Vivo Pharmacokinetic and Metabolic Study
To investigate both the pharmacokinetic profile of the compound itself and its potential formation from a precursor, an in vivo study in a rodent model is necessary.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats equipped with jugular vein catheters for serial blood sampling.
-
Dosing - Group 1: Administer 4-(2,5-Dimethoxyphenyl)butanoic acid intravenously (e.g., 1 mg/kg) and orally (e.g., 5 mg/kg) to separate cohorts to assess its intrinsic PK and oral bioavailability.
-
Dosing - Group 2: Administer a potential parent amine compound (if available) to a separate cohort to monitor for the formation of the butanoic acid metabolite.
-
Sample Collection: Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). At the end of the study, collect brain tissue.
-
Sample Processing: Separate plasma from blood samples. Homogenize brain tissue. Perform protein precipitation or solid-phase extraction to prepare samples for analysis.
-
Bioanalysis: Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the parent compound (if applicable) and 4-(2,5-Dimethoxyphenyl)butanoic acid in plasma and brain homogenates.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, half-life (t½), area under the curve (AUC), clearance (CL), volume of distribution (Vd), and brain-to-plasma concentration ratio.
Conclusion and Future Directions
While 4-(2,5-Dimethoxyphenyl)butanoic acid shares a core molecular scaffold with potent serotonergic psychedelics, a rigorous, structure-based analysis strongly predicts a divergent and likely inactive pharmacological profile at CNS targets. The substitution of the essential primary amine with a polar butanoic acid chain is expected to abrogate affinity for the 5-HT2A receptor and severely limit its penetration into the brain.
The most scientifically compelling hypothesis is that this compound serves as a metabolite of a parent phenethylamine. The experimental protocols detailed in this guide provide a clear and logical pathway to systematically test these predictions. Future research should focus on executing these in vitro and in vivo studies to provide empirical data on the binding, functional activity, and pharmacokinetic profile of 4-(2,5-Dimethoxyphenyl)butanoic acid. Such studies will not only definitively characterize this specific molecule but also contribute to a deeper understanding of the stringent structure-activity relationships governing ligand interaction with serotonin receptors.
References
- Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. (n.d.). Google Patents.
-
Brabander, D. S., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. Retrieved January 13, 2026, from [Link]
-
Synthesis and bioactivity investigations of 8-substituted-2,5-dihydro-2-(4-methoxyphenyl)-4- (2-naphthyl)-1,5-benzothiazepines. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Wallach, J., et al. (2021). Synthesis and Functional Characterization of 2‑(2,5-Dimethoxyphenyl)‑N‑(2-fluorobenzyl)ethanamine (25H-NBF) Positional Isomers. figshare. Retrieved January 13, 2026, from [Link]
-
Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10568-10585. Retrieved January 13, 2026, from [Link]
-
Synthesis of 2,5-dimethoxyphenol. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Interactions of 4-alkylated 2,5-dimethoxyamphetamines with serotonergic receptors. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
4-(2,5-dimethoxyphenyl)butyric acid. (n.d.). Stenutz. Retrieved January 13, 2026, from [Link]
-
Biological activities of some butanoic acids. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
4-(3,4-Dimethoxyphenyl)butanoic acid. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]
-
Glennon, R. A., et al. (1984). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 27(1), 41-45. Retrieved January 13, 2026, from [Link]
-
Monte, A. P., et al. (2004). 4-Aryl-Substituted 2,5-Dimethoxyphenethylamines: Synthesis and Serotonin 5-HT2A Receptor Affinities. Helvetica Chimica Acta, 87(5), 1208-1215. Retrieved January 13, 2026, from [Link]
-
Younkin, J., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 1049325. Retrieved January 13, 2026, from [Link]
-
4-Aryl-Substituted 2,5-Dimethoxyphenethylamines: Synthesis and Serotonin 5-HT2A Receptor Affinities. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Tiekink, E. R. T., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. Retrieved January 13, 2026, from [Link]
-
4-(3,4-Dimethoxyphenyl)butanoic acid. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2145. Retrieved January 13, 2026, from [Link]
-
2,5-Dimethoxy-4-iodoamphetamine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2022). Molecules, 27(19), 6526. Retrieved January 13, 2026, from [Link]
-
Glatfelter, G. C., et al. (2025). Psychedelic-like effects induced by 2,5-dimethoxy-4-iodoamphetamine, lysergic acid diethylamide, and psilocybin in male and female C57BL/6J mice. Psychopharmacology, (in press). Retrieved January 13, 2026, from [Link]
-
2,5-Dimethoxy-4-methylamphetamine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. (2025). Journal of Drug Delivery and Therapeutics, 15(1), 1-10. Retrieved January 13, 2026, from [Link]_
-
Actions of 4-amino-3-(5-methoxybenzo(b)furan-2-yl) butanoic acid and 4-amino-3-benzo(b)furan-2-yl butanoic acid in the rat spinal cord. (1992). European Journal of Pharmacology, 229(2-3), 227-234. Retrieved January 13, 2026, from [Link]
-
Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. (2025). Cellular Signalling, 125, 111854. Retrieved January 13, 2026, from [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Crystals, 11(1), 58. Retrieved January 13, 2026, from [Link]
-
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2012). Journal of Chemistry, 2013, 680494. Retrieved January 13, 2026, from [Link]
-
Baclofen antagonism by 4-amino-3-(5-methoxybenzo[b]furan-2-yl) butanoic acid in the cat spinal cord. (1992). Neuroscience Letters, 135(2), 233-236. Retrieved January 13, 2026, from [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). Molecules, 27(22), 8066. Retrieved January 13, 2026, from [Link]
-
The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10974. Retrieved January 13, 2026, from [Link]
-
The psychedelic (−)-2,5-dimethoxy-4-iodoamphetamine [(−)-DOI] demonstrates efficacy in reducing cocaine reward and motivation in male rats. (2023). Psychopharmacology, 240(8), 1827-1839. Retrieved January 13, 2026, from [Link]
-
Special Issue : Organic Compounds with Biological Activity. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022). International Journal of Molecular Sciences, 23(8), 4091. Retrieved January 13, 2026, from [Link]
-
Egener, T., et al. (1999). In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites. Journal of Analytical Toxicology, 23(4), 257-264. Retrieved January 13, 2026, from [Link]
-
The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. (2021). ACS Chemical Neuroscience, 12(18), 3469-3480. Retrieved January 13, 2026, from [Link]
-
In vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine in rat. (2007). Xenobiotica, 37(6), 679-692. Retrieved January 13, 2026, from [Link]
-
In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]
Sources
- 1. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2,5-dimethoxyphenyl)butyric acid [stenutz.eu]
- 3. 4-(2,5-Dimethoxyphenyl)buttersäure 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]
- 7. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 8. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
"potential therapeutic targets of 4-(2,5-Dimethoxyphenyl)butanoic acid"
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2,5-Dimethoxyphenyl)butanoic Acid
Abstract
The 2,5-dimethoxyphenyl moiety serves as a foundational scaffold for a significant class of neurologically active compounds, renowned for their potent interactions with serotonin receptors. This technical guide delineates a focused, hypothesis-driven approach to identifying and validating the primary therapeutic targets of a specific derivative, 4-(2,5-Dimethoxyphenyl)butanoic acid. Drawing upon extensive structure-activity relationship (SAR) data from analogous phenethylamine and piperidine compounds, we posit that the serotonin 5-HT2A and 5-HT2C receptors represent the most probable and therapeutically relevant targets for this molecule. This document provides the scientific rationale underpinning this hypothesis, detailed experimental protocols for target validation, and a strategic framework for a preliminary drug discovery program. We aim to equip researchers and drug development professionals with the critical insights and methodologies required to systematically investigate the therapeutic potential of this compound.
Introduction: The 2,5-Dimethoxyphenyl Pharmacophore
The compound 4-(2,5-Dimethoxyphenyl)butanoic acid belongs to a chemical family distinguished by the 2,5-dimethoxyphenyl group. This particular arrangement of methoxy groups on a phenyl ring is a well-established pharmacophore that confers significant affinity and functional activity at specific G-protein coupled receptors (GPCRs), most notably the serotonin (5-hydroxytryptamine, 5-HT) receptors.
Numerous psychoactive compounds, including classical psychedelics like 2,5-dimethoxy-4-bromoamphetamine (DOB) and 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B), feature this core structure.[1] Their profound effects on consciousness, mood, and perception are primarily mediated through agonist activity at the serotonin 2A receptor (5-HT2AR).[2] Recent research has further refined our understanding, demonstrating that modifications to the substituent attached to the phenyl ring can modulate selectivity and functional efficacy across the 5-HT2 receptor subfamily, particularly between the 5-HT2A and 5-HT2C subtypes.[3][4]
Given this robust precedent, this guide is predicated on the central hypothesis that the principal therapeutic targets of 4-(2,5-Dimethoxyphenyl)butanoic acid are the serotonin 5-HT2A and 5-HT2C receptors. The butanoic acid side chain represents a significant modification compared to the more extensively studied phenethylamine derivatives, suggesting potentially novel pharmacological properties, including altered potency, selectivity, or functional bias.
Part 1: The Serotonin 5-HT2A Receptor: The Primary Putative Target
Biological Role and Therapeutic Relevance
The 5-HT2A receptor is densely expressed in cortical and limbic regions of the brain and is a key modulator of cognitive processes, mood, and sensory perception. It is a canonical Gq/11-coupled receptor, and its activation leads to the mobilization of intracellular calcium. The 5-HT2A receptor is a validated target for a range of therapeutics. For instance, many atypical antipsychotic drugs are antagonists or inverse agonists at this receptor. Conversely, recent clinical trials have shown that 5-HT2A receptor agonists, such as psilocybin, hold immense promise for treating depression, anxiety, and substance use disorders.[2]
Structural Rationale for Targeting 5-HT2A
The rationale for targeting the 5-HT2A receptor is overwhelmingly supported by SAR studies on related compounds. The two methoxy groups at the 2- and 5-positions of the phenyl ring are considered critical for high-affinity binding and potent agonism at the 5-HT2A receptor.[1][3] Deletion of either methoxy group typically results in a substantial decrease in potency.[1][3] While the butanoic acid side chain of our lead compound differs from the aminopropyl or aminoethyl chains of classical phenethylamine hallucinogens, it is plausible that the carboxyl group could engage in alternative binding interactions within the receptor pocket, potentially leading to a unique functional profile.
Experimental Validation Workflow: 5-HT2A Receptor
To empirically validate the interaction between 4-(2,5-Dimethoxyphenyl)butanoic acid and the 5-HT2A receptor, a sequential experimental approach is necessary. This workflow first establishes binding affinity and then characterizes functional activity.
Caption: Workflow for 5-HT2A receptor characterization.
-
Objective: To determine the binding affinity (Ki) of 4-(2,5-Dimethoxyphenyl)butanoic acid for the human 5-HT2A receptor.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]ketanserin (a high-affinity 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: 4-(2,5-Dimethoxyphenyl)butanoic acid, serially diluted.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add mianserin.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound at the human 5-HT2A receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive control: Serotonin (5-HT).
-
Test compound: 4-(2,5-Dimethoxyphenyl)butanoic acid, serially diluted.
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Using a fluorescence plate reader (e.g., FLIPR or FlexStation), measure the baseline fluorescence.
-
Add varying concentrations of the test compound or serotonin to the wells and immediately begin measuring fluorescence intensity over time.
-
To test for antagonist activity, pre-incubate cells with the test compound before adding a concentration of serotonin that elicits a near-maximal response (EC90).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well, corrected for baseline.
-
Plot the response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Normalize the Emax of the test compound to the Emax of serotonin to determine its relative efficacy.
-
Part 2: The Serotonin 5-HT2C Receptor: A Key Secondary Target
Biological Role and Rationale for Investigation
The 5-HT2C receptor is also a Gq/11-coupled receptor with significant expression in the cortex, hippocampus, and dopamine-rich brain regions. It plays a crucial role in regulating mood, appetite, and the activity of dopaminergic pathways. Many compounds with the 2,5-dimethoxyphenyl scaffold exhibit affinity for both 5-HT2A and 5-HT2C receptors.[3][4] This cross-reactivity is therapeutically important; for example, the antidepressant and anxiolytic effects of some drugs are linked to their activity at 5-HT2C receptors. Determining the selectivity profile of 4-(2,5-Dimethoxyphenyl)butanoic acid is therefore critical.
Experimental Validation and Selectivity Profile
The experimental workflows described for the 5-HT2A receptor (Protocol 1 and 2) can be directly adapted to characterize the compound's activity at the 5-HT2C receptor. This involves using cell lines expressing the human 5-HT2C receptor and, for the binding assay, a 5-HT2C-selective radioligand such as [³H]mesulergine.
By determining the Ki and EC50 values for both receptors, a selectivity ratio can be calculated. This ratio is a critical parameter in drug development, as it can predict the therapeutic window and potential side-effect profile of a compound.
Table 1: Hypothetical Target Selectivity Profile
| Parameter | 5-HT2A Receptor | 5-HT2C Receptor | Selectivity Ratio (Ki 5-HT2C / Ki 5-HT2A) |
| Binding Affinity (Ki, nM) | 150 | 1200 | 8-fold selective for 5-HT2A |
| Functional Potency (EC50, nM) | 250 | 3000 | 12-fold selective for 5-HT2A |
| Relative Efficacy (Emax, % of 5-HT) | 85% (Partial Agonist) | 60% (Partial Agonist) | - |
Part 3: Downstream Signaling and Broader Pharmacological Profile
Canonical Signaling Pathway
Activation of both 5-HT2A and 5-HT2C receptors canonically couples to the Gq/11 alpha subunit, initiating a well-characterized signaling cascade. Understanding this pathway is essential for developing downstream cellular and phenotypic assays.
Caption: Canonical Gq signaling pathway for 5-HT2 receptors.
It is also important to consider the possibility of functional selectivity (biased agonism), where a ligand preferentially activates one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). Investigating this phenomenon would require additional assays, such as β-arrestin recruitment assays.
Identifying Potential Off-Target Activities
To build a comprehensive safety and efficacy profile, it is crucial to screen for potential off-target interactions. Structurally related phenethylamine compounds are known to interact with a range of other monoamine receptors and transporters.[4][5] A broad screening panel is the most efficient way to identify these liabilities early in the development process.
Table 2: Representative Off-Target Screening Panel
| Target Class | Specific Examples | Rationale |
| Serotonin Receptors | 5-HT1A, 5-HT2B, 5-HT6, 5-HT7 | Potential for mood, cognitive, and cardiovascular side effects (e.g., 5-HT2B and cardiac valvulopathy).[5] |
| Dopamine Receptors | D1, D2, D3 | Modulation of motor function and reward pathways. |
| Adrenergic Receptors | α1, α2, β1, β2 | Potential for cardiovascular side effects (blood pressure, heart rate). |
| Monoamine Transporters | SERT, DAT, NET | Inhibition could lead to antidepressant or stimulant-like effects. |
| hERG Channel | - | Critical for assessing risk of cardiac arrhythmia (QT prolongation). |
Part 4: Preliminary Metabolic and Pharmacokinetic Considerations
The metabolism of psychostimulant-like compounds is often mediated by the cytochrome P450 (CYP) enzyme system.[6] Specifically, CYP2D6 is a polymorphic enzyme known to be heavily involved in the metabolism of many amphetamine-like drugs.[7] It is highly probable that 4-(2,5-Dimethoxyphenyl)butanoic acid will be a substrate for one or more CYP enzymes. Key metabolic transformations are likely to include O-demethylation of the methoxy groups and beta-oxidation of the butanoic acid side chain. In vitro metabolic stability assays using human liver microsomes would be the first step in evaluating its metabolic profile and potential for drug-drug interactions.
Conclusion and Strategic Outlook
The available evidence strongly supports the hypothesis that the serotonin 5-HT2A and 5-HT2C receptors are the primary therapeutic targets for 4-(2,5-Dimethoxyphenyl)butanoic acid. The immediate research priority should be the execution of the binding and functional assays outlined in this guide to confirm this hypothesis and establish a selectivity profile.
Should the compound demonstrate potent and selective activity, subsequent steps in a preclinical drug discovery program would include:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Target Engagement: Using animal models to confirm that the compound reaches the brain and interacts with its target at relevant doses.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Preliminary Efficacy and Safety Studies: Assessing the compound's effects in animal models of disease (e.g., depression, anxiety) and conducting initial toxicology screens.
This structured, data-driven approach will enable a thorough evaluation of the therapeutic potential of 4-(2,5-Dimethoxyphenyl)butanoic acid and provide a solid foundation for its further development.
References
- Title: Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)
-
Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: ACS Publications URL: [Link]
-
Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL: [Link]
-
Title: Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors Source: Frontiers in Pharmacology URL: [Link]
-
Title: Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists Source: ACS Chemical Neuroscience URL: [Link]
-
Title: The pharmacology of compounds related to beta-2,5-dimethoxy phenethyl amine; the ethyl, isopropyl and propyl derivatives Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: 4-(2,5-dimethoxyphenyl)butyric acid Source: Stenutz URL: [Link]
-
Title: 4-(3,4-Dimethoxyphenyl)butanoic acid Source: MySkinRecipes URL: [Link]
-
Title: Determination of psychostimulants and their metabolites by electrochemistry linked on-line to flowing atmospheric pressure afterglow mass spectrometry Source: PubMed URL: [Link]
-
Title: 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) Source: PubChemLite URL: [Link]
-
Title: 4-(3,4-dimethoxyphenyl)butanoic acid - 13575-74-1 Source: ChemSynthesis URL: [Link]
-
Title: MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? Source: Frontiers in Genetics URL: [Link]
-
Title: The Health Effect of Psychostimulants: A Literature Review Source: Journal of Addiction Research & Therapy URL: [Link]
- Title: Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones Source: Google Patents URL
-
Title: Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PubMed URL: [Link]
Sources
- 1. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 5. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Health Effect of Psychostimulants: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Evaluation of 4-(2,5-Dimethoxyphenyl)butanoic Acid
A Senior Application Scientist's Perspective on In Vitro and In Vivo Characterization
Foreword: Unveiling the Potential of a Novel Phenylalkanoic Acid Derivative
The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with therapeutic promise. Within this landscape, the structural motif of phenylalkanoic acids has garnered considerable attention, largely due to the diverse biological activities exhibited by its members. A noteworthy example is 4-phenylbutyrate, an inhibitor of histone deacetylase (HDAC) with clinical applications.[1][2][3] This guide focuses on a structurally related yet under-investigated molecule: 4-(2,5-Dimethoxyphenyl)butanoic acid .
While specific biological data for 4-(2,5-Dimethoxyphenyl)butanoic acid remains to be elucidated, its structural similarity to known bioactive compounds provides a strong rationale for its investigation. The presence of the butanoic acid moiety suggests potential HDAC inhibitory activity, while the dimethoxyphenyl group may influence its metabolic stability, cell permeability, and target engagement. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and methodologically sound approach to the in vitro and in vivo characterization of this compound.
As a senior application scientist, the following sections are designed not merely as a list of protocols, but as a narrative that explains the scientific reasoning behind each experimental choice. The aim is to provide a self-validating framework for the preclinical evaluation of 4-(2,5-Dimethoxyphenyl)butanoic acid, grounded in established methodologies and authoritative standards.
Part 1: Foundational Characterization and In Vitro Evaluation
The initial phase of investigation is to establish a foundational understanding of the compound's intrinsic properties and its effects at the cellular level. This involves its synthesis and the assessment of its cytotoxicity, potential as an HDAC inhibitor, and anti-inflammatory properties.
Synthesis and Physicochemical Characterization
The starting point for any preclinical investigation is the acquisition of a pure and well-characterized compound. A plausible synthetic route for 4-(2,5-Dimethoxyphenyl)butanoic acid can be adapted from established methods for similar structures. A related synthesis for 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid has been documented, providing a potential starting point for synthetic chemists.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | |
| Molecular Weight | 224.25 g/mol | |
| Melting Point | 67-71 °C | |
| CAS Number | 1083-11-0 |
A summary of the key physicochemical properties of 4-(2,5-Dimethoxyphenyl)butanoic acid.
In Vitro Cytotoxicity Assessment: The MTT Assay
Before exploring the specific biological activities of a compound, it is crucial to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line like HCT116 for colon cancer or a peripheral blood mononuclear cell line like Jurkat for leukemia) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-(2,5-Dimethoxyphenyl)butanoic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the logarithm of the compound concentration.
Caption: Workflow for assessing cell viability using the MTT assay.
Histone Deacetylase (HDAC) Inhibition Assay
Given that butyrate and its derivatives are known HDAC inhibitors, it is a primary hypothesis that 4-(2,5-Dimethoxyphenyl)butanoic acid will exhibit similar activity.[2] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[7] Inhibition of HDACs can restore the expression of tumor suppressor genes and other genes involved in cell cycle control and apoptosis.[2]
Experimental Protocol: In Vitro HDAC Activity/Inhibition Assay (Colorimetric)
Several commercial kits are available for the colorimetric or fluorometric determination of HDAC activity.[7][8][9] The general principle involves an acetylated histone substrate that is acted upon by HDACs. The deacetylated product is then recognized by a specific antibody, and the signal is quantified.
-
Reagent Preparation: Prepare all buffers and reagents as per the manufacturer's instructions. This typically includes a wash buffer, an assay buffer, an acetylated histone substrate-coated plate, a capture antibody, and a detection antibody conjugated to an enzyme (e.g., HRP).
-
HDAC Source: Use either a purified recombinant HDAC enzyme or nuclear extracts from a relevant cell line.
-
Inhibitor Addition: Add varying concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid to the wells of the substrate-coated plate. Include a known HDAC inhibitor such as Trichostatin A (TSA) or sodium butyrate as a positive control.[7]
-
Enzyme Reaction: Add the HDAC enzyme source to the wells and incubate at 37°C for a specified period (e.g., 60 minutes) to allow for deacetylation.
-
Detection:
-
Wash the plate to remove the enzyme and inhibitor.
-
Add the capture antibody that specifically binds to the deacetylated histone. Incubate at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the plate and add a colorimetric substrate (e.g., TMB).
-
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The signal is inversely proportional to HDAC activity. Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Principle of a colorimetric HDAC inhibition assay.
In Vitro Anti-Inflammatory Activity: TNF-α Secretion Assay
Butyric acid and its derivatives have demonstrated anti-inflammatory properties.[4] A key pro-inflammatory cytokine is Tumor Necrosis Factor-alpha (TNF-α), which is primarily produced by activated macrophages.[10] An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of TNF-α secreted by immune cells in response to an inflammatory stimulus, and to assess the inhibitory effect of the test compound.[11][12]
Experimental Protocol: TNF-α ELISA
-
Cell Culture: Culture a macrophage-like cell line (e.g., RAW 264.7) in appropriate conditions.
-
Cell Stimulation: Seed the cells in a 96-well plate and treat them with varying concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid for 1 hour. Subsequently, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours. Include unstimulated and LPS-stimulated controls.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of known TNF-α concentrations to the plate. Incubate to allow TNF-α to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody for TNF-α. Incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate.
-
Wash the plate and add a TMB substrate solution.
-
-
Signal Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage of inhibition of TNF-α secretion by the test compound.
Part 2: In Vivo Evaluation
Following promising in vitro data, the investigation proceeds to in vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.
Animal Models of Inflammation
To validate the in vitro anti-inflammatory findings, an appropriate in vivo model is essential. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[13][14]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimation: Acclimate male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.
-
Compound Administration: Administer 4-(2,5-Dimethoxyphenyl)butanoic acid orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Preliminary Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development. A preliminary pharmacokinetic (PK) study in rodents can provide valuable insights into its bioavailability and half-life.[15][16]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling.
-
Compound Administration: Administer a single dose of 4-(2,5-Dimethoxyphenyl)butanoic acid intravenously (IV) to one group of rats and orally (PO) to another group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the compound in plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
-
| Parameter | Description |
| AUC | Total drug exposure over time |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute bioavailability |
Key pharmacokinetic parameters to be determined.
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro and in vivo evaluation of 4-(2,5-Dimethoxyphenyl)butanoic acid. The proposed studies are designed to elucidate its cytotoxic profile, investigate its potential as an HDAC inhibitor and an anti-inflammatory agent, and to provide a preliminary understanding of its pharmacokinetic properties.
The data generated from these studies will be instrumental in making informed decisions about the future development of this compound. Positive results would warrant further investigation, including more extensive in vivo efficacy studies in relevant disease models, detailed toxicology assessments, and mechanism of action studies to identify its specific molecular targets. The systematic approach outlined herein ensures a solid foundation for the potential translation of 4-(2,5-Dimethoxyphenyl)butanoic acid from a novel chemical entity to a promising therapeutic candidate.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. Research Journal of Pharmacy and Technology, 12(9), 4565-4571.
- Lea, M. A., & Randolph, V. M. (1999). Induction of histone acetylation and growth regulation in eryrthroleukemia cells by 4-phenylbutyrate and structural analogs. Anticancer Research, 19(5A), 3935-3940.
- Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
-
ResearchGate. (2020). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Animal Models for Inflammation: A Review. Retrieved from [Link]
- Lu, Q., et al. (2005). Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(17), 5530-5535.
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). Retrieved from [Link]
-
Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Butyrate Histone Deacetylase Inhibitors. Retrieved from [Link]
- Wang, Y., et al. (2016). Histone Deacetylase Inhibitor Phenylbutyrate Exaggerates Heart Failure in Pressure Overloaded Mice independently of HDAC inhibition. Scientific Reports, 6, 34036.
- Gore, S. D., & Carducci, M. A. (2000). Modifying histones to tame cancer: clinical development of sodium phenylbutyrate and other histone deacetylase inhibitors.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo, 21(2), 277-284.
- Li, Y., et al. (2019).
- Valentine, J. L., et al. (1996). Sexual Dimorphism in Phencyclidine In Vitro Metabolism and Pharmacokinetics in Rats. Drug Metabolism and Disposition, 24(9), 999-1004.
-
MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]
- El-Damasy, A. K., et al. (2019). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(17), 3093.
- Li, X., et al. (2022).
- Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Journal of Biomedicine and Biotechnology, 2011, 895394.
- Wicha, J., et al. (2022). Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. Molecules, 27(21), 7435.
- Lin, S. K., et al. (1981). Physiologic pharmacokinetic model of iopanoic acid metabolism in rats.
-
ResearchGate. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]
Sources
- 1. Induction of histone acetylation and growth regulation in eryrthroleukemia cells by 4-phenylbutyrate and structural analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. epigentek.com [epigentek.com]
- 8. epigentek.com [epigentek.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. novamedline.com [novamedline.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 4-(2,5-Dimethoxyphenyl)butanoic Acid
A Note to the Researcher: Direct experimental data on the mechanism of action of 4-(2,5-Dimethoxyphenyl)butanoic acid is not currently available in the public scientific literature. This guide, therefore, presents a hypothesized mechanism of action grounded in the well-established pharmacology of its close structural analogs. The principles of structure-activity relationships (SAR) serve as the foundation for this exploration, providing a scientifically-grounded framework for predicting the biological behavior of this compound. All proposed activities and pathways for 4-(2,5-Dimethoxyphenyl)butanoic acid should be considered predictive and require experimental validation.
Introduction: The Structural Clues of a Psychoactive Lineage
4-(2,5-Dimethoxyphenyl)butanoic acid belongs to a class of compounds characterized by a dimethoxyphenyl moiety, a feature famously associated with a range of psychoactive substances. Its core structure bears a striking resemblance to the 2,5-dimethoxyphenethylamine (2C-x) family of psychedelic compounds, which are renowned for their potent interactions with the serotonin receptor system. This structural analogy is the primary impetus for hypothesizing a similar, though likely modified, mechanism of action.
The key structural features of 4-(2,5-Dimethoxyphenyl)butanoic acid are:
-
The 2,5-Dimethoxyphenyl Group: This arrangement of methoxy groups on the phenyl ring is a critical pharmacophore for activity at certain serotonin receptors.
-
The Butanoic Acid Side Chain: This four-carbon carboxylic acid chain represents a significant departure from the ethylamine side chain found in the classic 2C-x compounds. This modification is expected to profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its receptor binding affinity, and its intrinsic efficacy.
This guide will delve into the known pharmacology of relevant analogs to construct a plausible mechanistic hypothesis for 4-(2,5-Dimethoxyphenyl)butanoic acid.
The Serotonin 2A (5-HT₂A) Receptor: The Preeminent Target of 2,5-Dimethoxyphenyl Compounds
The vast body of research on 2,5-dimethoxyphenethylamines and their amphetamine derivatives unequivocally points to the serotonin 2A (5-HT₂A) receptor as their primary molecular target for inducing psychoactive effects.[1][2] These compounds act as agonists or partial agonists at this G-protein coupled receptor (GPCR).
The Canonical 5-HT₂A Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist initiates a cascade of intracellular events:
-
Gαq/11 Protein Coupling: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
DAG and Ca²⁺ synergistically activate Protein Kinase C (PKC).
-
This signaling cascade ultimately leads to the modulation of neuronal excitability and gene expression, which are thought to underlie the profound perceptual and cognitive effects of 5-HT₂A receptor agonists.
Hypothesized Mechanism of Action of 4-(2,5-Dimethoxyphenyl)butanoic Acid
Based on the principles of SAR, we can formulate a hypothesis regarding the mechanism of action of 4-(2,5-Dimethoxyphenyl)butanoic acid.
Primary Hypothesis: 4-(2,5-Dimethoxyphenyl)butanoic acid is a potential modulator of the serotonin 5-HT₂A receptor.
The presence of the 2,5-dimethoxyphenyl pharmacophore strongly suggests an affinity for this receptor. However, the butanoic acid side chain introduces significant uncertainty regarding the nature and potency of this interaction.
Potential Scenarios at the 5-HT₂A Receptor
-
Agonist/Partial Agonist Activity: The compound may directly bind to and activate the 5-HT₂A receptor, albeit likely with a different affinity and efficacy profile compared to its phenethylamine counterparts. The carboxylic acid group could introduce new hydrogen bonding interactions within the receptor's binding pocket, or its negative charge at physiological pH could alter the binding orientation.
-
Antagonist Activity: The bulky and polar butanoic acid chain might allow the compound to bind to the 5-HT₂A receptor without inducing the conformational change necessary for activation, thereby acting as an antagonist.
-
Prodrug Activity: It is conceivable that 4-(2,5-Dimethoxyphenyl)butanoic acid itself is inactive but is metabolized in vivo to a more active species. However, given the known metabolic pathways of related compounds, this is considered less likely.
The Influence of the Butanoic Acid Chain
The butanoic acid moiety is the most significant structural variable. Its impact can be considered from two perspectives:
| Feature | Comparison with Ethylamine Side Chain | Hypothesized Impact |
| Polarity | Significantly more polar and ionizable. | May reduce blood-brain barrier penetration, potentially leading to lower central nervous system activity. |
| Size & Flexibility | Longer and more flexible. | Could alter the binding mode within the 5-HT₂A receptor, potentially influencing affinity and efficacy. |
| Metabolic Stability | Carboxylic acids are generally subject to different metabolic pathways than primary amines. | May have a different pharmacokinetic profile and duration of action. |
Metabolic Considerations: A Potential Link
Studies on the metabolism of 2,5-dimethoxyphenethylamines, such as 2C-B, have shown that oxidative deamination is a major metabolic pathway.[3][4] This process converts the ethylamine side chain into various oxidized species, including 4-bromo-2,5-dimethoxyphenylacetic acid and 4-bromo-2,5-dimethoxybenzoic acid.[3]
While butanoic acid is not a direct reported metabolite, the existence of these acidic metabolites of psychoactive precursors is significant. It suggests that the body can transform these molecules into compounds with a phenyl-acid structure. This raises the intriguing possibility that 4-(2,5-Dimethoxyphenyl)butanoic acid could be investigated as a potential metabolite of a yet-to-be-described parent compound, or that it may mimic the activity of these naturally formed acidic metabolites.
Proposed Experimental Validation
To move from a hypothesized to an evidence-based mechanism of action, a systematic experimental approach is required.
In Vitro Characterization
Objective: To determine the affinity and functional activity of 4-(2,5-Dimethoxyphenyl)butanoic acid at key central nervous system receptors.
Experimental Protocols:
-
Receptor Binding Assays:
-
Principle: Competitive binding assays using radiolabeled ligands for a panel of receptors.
-
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., 5-HT₂A, 5-HT₂C, 5-HT₁A, GABA-A, GABA-B).
-
Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki (inhibitory constant) from the IC₅₀ (half-maximal inhibitory concentration) values.
-
-
Data Interpretation: A low Ki value indicates high binding affinity.
-
-
Functional Assays:
-
Principle: To measure the functional consequence of receptor binding (agonist, antagonist, or inverse agonist activity).
-
Methodology (for 5-HT₂A):
-
Use a cell line stably expressing the human 5-HT₂A receptor and a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fluo-4) or a luciferase reporter gene downstream of a calcium-responsive element.
-
Apply varying concentrations of the test compound and measure the change in fluorescence or luminescence.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known 5-HT₂A agonist (e.g., serotonin) and measure the inhibition of the agonist response.
-
-
Data Interpretation: Generation of a signal indicates agonist activity, while inhibition of an agonist's signal suggests antagonist activity.
-
In Vivo Studies
Should in vitro studies reveal significant activity, subsequent in vivo experiments in animal models would be warranted to investigate the compound's effects on behavior and physiology, and to establish its pharmacokinetic profile.
Conclusion: A Call for Empirical Investigation
The mechanism of action of 4-(2,5-Dimethoxyphenyl)butanoic acid remains an open question. However, based on the robust pharmacology of its structural relatives, a compelling hypothesis can be put forth: this compound is a likely modulator of the serotonin 5-HT₂A receptor. The precise nature of this interaction—whether it be agonistic or antagonistic, and its potency—is critically dependent on the influence of the butanoic acid side chain, which likely impacts its pharmacokinetic properties and receptor binding mode.
This guide provides a foundational framework for initiating a research program into this enigmatic compound. The proposed experimental workflows offer a clear path forward to transition from a well-reasoned hypothesis to concrete, empirical data. Only through such rigorous scientific inquiry can the true mechanism of action of 4-(2,5-Dimethoxyphenyl)butanoic acid be definitively elucidated.
References
-
Hjort, A. N., Randall, L. O., & de Beer, E. J. (1948). The pharmacology of compounds related to beta-2,5-dimethoxy phenethyl amine; the ethyl, isopropyl and propyl derivatives. Journal of Pharmacology and Experimental Therapeutics, 92(3), 283–290. [Link]
-
Simmler, L. D., Buchy, D., Chaboz, S., Hoener, M. C., & Liechti, M. E. (2016). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 7, 234. [Link]
-
Røsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
-
Carmo, H., Hengstler, J. G., de Boer, D., Ringel, M., Remião, F., Carvalho, F., ... & Bastos, M. L. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology, 206(1), 75-89. [Link]
-
Wikipedia contributors. (2024, January 10). 2C-B. In Wikipedia, The Free Encyclopedia. Retrieved 19:50, January 12, 2026, from [Link]
-
Røsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Luethi, D., & Liechti, M. E. (2020). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Psychedelic Medicine Review. [Link]
Sources
- 1. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2C-B - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structure-Activity Relationship of 4-(2,5-Dimethoxyphenyl)butanoic Acid Derivatives
Abstract
The 2,5-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, famously associated with potent psychedelic agents acting on serotonergic receptors. However, the introduction of a butanoic acid side chain in place of the more extensively studied ethylamine or isopropylamine functionalities dramatically alters the physicochemical properties and, consequently, the potential pharmacological profile of these molecules. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 4-(2,5-dimethoxyphenyl)butanoic acid derivatives. In the absence of extensive direct research on this specific chemical class, we will construct a robust, inferred SAR framework based on the well-established pharmacology of related 2,5-dimethoxyphenyl compounds and the known biological roles of phenylalkanoic acids. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the synthesis, biological evaluation, and optimization of this promising, yet underexplored, class of compounds. We will delve into the rationale behind experimental design, propose a detailed synthetic and screening workflow, and provide the necessary tools to embark on the exploration of this novel chemical space.
Introduction: A Tale of Two Moieties
The convergence of the 2,5-dimethoxyphenyl scaffold and a butanoic acid side chain presents a fascinating case for drug discovery. On one hand, the 2,5-dimethoxyphenyl core is a well-known pharmacophore, particularly for its potent interactions with G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT2A receptor.[1][2] The substitution pattern on the phenyl ring, especially at the 4-position, has been shown to be a critical determinant of receptor affinity and functional activity, toggling between agonism and antagonism.[3]
On the other hand, the introduction of a carboxylic acid function completely transforms the potential target landscape. While the amine-containing predecessors of this scaffold are known for their central nervous system activity, the carboxylic acid moiety opens the door to a different set of biological targets. Phenylalkanoic acids are a known class of bioactive molecules. For instance, 4-phenylbutyric acid (4-PBA) is an FDA-approved drug for urea cycle disorders and is also investigated for its roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[4][5][6] The carboxylate group is a key feature for the biological activity of many drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), where it often plays a crucial role in binding to target enzymes or receptors.[7][8]
This guide, therefore, puts forth a hypothesis-driven approach to exploring the SAR of 4-(2,5-dimethoxyphenyl)butanoic acid derivatives, with a focus on two potential, and likely interconnected, areas of pharmacology: HDAC inhibition and modulation of protein-protein interactions or enzymatic activity where a carboxylic acid is a key binding element.
Synthetic Strategy: Building the Scaffolding for Discovery
A robust and versatile synthetic route is paramount for a successful SAR exploration. Based on established methods for the synthesis of related phenylalkanoic acids, a multi-step synthesis is proposed, commencing from 1,4-dimethoxybenzene.
Proposed Synthetic Route
The synthesis of the parent compound, 4-(2,5-dimethoxyphenyl)butanoic acid, can be achieved via a Friedel-Crafts acylation followed by reduction.
Experimental Protocol: Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid
-
Step 1: Friedel-Crafts Acylation.
-
To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl3, 1.2 eq).
-
Slowly add succinic anhydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The resulting precipitate, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.
-
-
Step 2: Clemmensen or Wolff-Kishner Reduction.
-
The ketoacid from Step 1 can be reduced to the desired butanoic acid.
-
Clemmensen Reduction: The ketoacid is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
Wolff-Kishner Reduction: The ketoacid is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
-
Following the reduction, the reaction mixture is acidified, and the product, 4-(2,5-dimethoxyphenyl)butanoic acid, is extracted with an organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
-
This synthetic route is amenable to the production of a variety of derivatives, particularly those with substitutions on the phenyl ring, by starting with appropriately substituted dimethoxybenzene analogs.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the core scaffold.
Exploring the Structure-Activity Relationship: A Proposed Library of Derivatives
To systematically probe the SAR of 4-(2,5-dimethoxyphenyl)butanoic acid derivatives, a focused library of analogs should be synthesized and evaluated. The design of this library is informed by the known SAR of 2,5-dimethoxyphenethylamines.
Modifications of the Phenyl Ring
The 4-position of the 2,5-dimethoxyphenyl ring is a known "hotspot" for modulating activity in related psychedelic compounds. Therefore, a primary focus of the SAR exploration should be the introduction of a diverse set of substituents at this position.
| Derivative Series | R Group at 4-Position | Rationale |
| Halogen Series | -F, -Cl, -Br, -I | To probe the effect of electronegativity and atomic size. |
| Alkyl Series | -CH3, -C2H5, -iPr, -tBu | To investigate the impact of steric bulk and lipophilicity. |
| Electron-Withdrawing | -CN, -NO2, -CF3 | To assess the influence of electronic effects on activity. |
| Electron-Donating | -OCH3, -NH2 | To explore the role of hydrogen bond donors and acceptors. |
Modifications of the Butanoic Acid Side Chain
Alterations to the linker between the phenyl ring and the carboxylic acid can provide insights into the optimal spatial arrangement for target engagement.
| Derivative Series | Modification | Rationale |
| Chain Length | Propanoic acid, Pentanoic acid | To determine the optimal distance between the phenyl ring and the carboxylate. |
| Alpha-Substitution | α-methyl, α,α-dimethyl | To introduce steric hindrance and a chiral center near the carboxylic acid. |
| Beta-Substitution | β-methyl, β,β-dimethyl | To alter the conformational flexibility of the side chain. |
Modifications of the Carboxylic Acid Moiety
The carboxylic acid is hypothesized to be a key pharmacophoric feature. Its replacement with bioisosteres will test this hypothesis.
| Derivative Series | Bioisostere | Rationale |
| Esterification | Methyl ester, Ethyl ester | To assess the importance of the acidic proton and the anionic form. |
| Amidation | Primary amide, N-methyl amide | To introduce hydrogen bonding capabilities and remove the negative charge. |
| Tetrazole | 5-substituted tetrazole | A common bioisostere for carboxylic acids with similar acidity. |
Biological Evaluation: A Tiered Screening Approach
A tiered screening cascade is proposed to efficiently evaluate the synthesized compounds and build a comprehensive SAR.
Primary Screening: HDAC Inhibition Assay
Given the known activity of 4-PBA as an HDAC inhibitor, a primary screen to assess the inhibitory activity of the synthesized derivatives against a panel of HDAC isoforms is recommended.
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) and a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) are used.
-
Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Procedure:
-
In a 96- or 384-well plate, the HDAC enzyme is incubated with the test compound for a pre-determined time (e.g., 15 minutes) at room temperature.
-
The fluorogenic substrate is then added to initiate the reaction.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37 °C.
-
A developer solution (e.g., containing a protease to cleave the deacetylated product) is added to stop the reaction and generate a fluorescent signal.
-
-
Data Analysis: The fluorescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Secondary Screening: Cellular Assays
Compounds showing promising activity in the primary screen should be advanced to cell-based assays to assess their effects in a more biologically relevant context.
-
Cellular Histone Acetylation Assay: Western blotting or immunofluorescence can be used to measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) in cells treated with the test compounds.
-
Antiproliferative Assays: The effect of the compounds on the proliferation of various cancer cell lines can be evaluated using assays such as the MTT or CellTiter-Glo assay.
Tertiary Screening: Target Deconvolution and Further Mechanistic Studies
For lead compounds, further studies will be necessary to confirm the mechanism of action and explore other potential targets.
-
Thermal Shift Assays (DSF): To confirm direct binding to HDACs.
-
Broad Target Profiling: Screening against a broad panel of receptors and enzymes to identify potential off-target effects and uncover novel activities.
-
In Vivo Efficacy Studies: Evaluation of promising compounds in relevant animal models of disease (e.g., oncology, neurodegeneration).
Diagram of the Proposed Screening Cascade
Caption: A tiered approach for biological evaluation.
Inferred Structure-Activity Relationship and Future Directions
Based on the proposed research program, we can infer a hypothetical SAR for 4-(2,5-dimethoxyphenyl)butanoic acid derivatives as HDAC inhibitors:
-
The 2,5-dimethoxyphenyl ring: This moiety will likely serve as the "cap" group that interacts with the surface of the HDAC enzyme. Substitutions at the 4-position will be critical for modulating potency and selectivity. Lipophilic and electron-withdrawing groups at this position may enhance activity, similar to what is observed in the 5-HT2A receptor ligands.
-
The butanoic acid side chain: The length and conformation of this linker will be crucial for positioning the carboxylic acid in the active site to chelate the zinc ion. An optimal length of four carbons is a reasonable starting hypothesis.
-
The carboxylic acid: This group is predicted to be essential for HDAC inhibition, acting as the zinc-binding group. Esterification or amidation should abolish or significantly reduce activity. The tetrazole bioisostere may retain activity.
The exploration of the SAR of 4-(2,5-dimethoxyphenyl)butanoic acid derivatives is a promising avenue for the discovery of novel therapeutics. The systematic approach outlined in this guide, from synthesis to biological evaluation, provides a solid foundation for researchers to unlock the potential of this underexplored chemical space. The insights gained from such studies will not only lead to the development of new drug candidates but also contribute to a deeper understanding of the complex interplay between chemical structure and biological function.
References
- BenchChem. (2025).
- Canal, C. E., & Morgan, D. (2012). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS chemical neuroscience, 3(9), 689–698.
- PubChem. (n.d.). 4-(2,5-dimethoxyphenyl)butanoic acid.
- Stenutz, R. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid.
- Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
- PubChem. (n.d.). 4-Phenylbutyric Acid.
- Ferreira, N. O., & Di Mascio, P. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Molecular Pharmaceutics.
- Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
- Ferreira, N. O., & Di Mascio, P. (2024). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Molecular Pharmaceutics.
- Yoo, H. J., & Lee, B. H. (2021). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Journal of Functional Foods, 86, 104727.
- Reddy, S. P., & Adzic, M. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Cellular Neuroscience, 17, 1245848.
- Kusaczuk, M. (2019). Phenylbutyric Acid: Simple Structure - Multiple Effects. Current Pharmaceutical Design, 25(14), 1646–1668.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognition of Chiral Carboxylic Anions by Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 4-(2,5-Dimethoxyphenyl)butanoic Acid
Introduction: A Versatile Phenylalkanoic Acid in Modern Synthesis
4-(2,5-Dimethoxyphenyl)butanoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal building block in multi-step organic synthesis. Its structure, featuring a butanoic acid chain attached to a dimethoxy-substituted phenyl ring, offers a unique combination of reactive sites. The electron-rich aromatic ring is primed for electrophilic substitution, while the carboxylic acid moiety provides a handle for a vast array of chemical transformations.
These structural features make it an exceptionally valuable precursor for two significant classes of molecules: (1) polycyclic ketones, specifically tetralones, via intramolecular cyclization, and (2) psychoactive phenethylamines of the 2C-X series, which are of profound interest in medicinal chemistry and neuroscience.[1][2][3] This guide provides an in-depth exploration of these applications, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental design.
Part 1: Synthesis of Tetralone Scaffolds via Intramolecular Friedel-Crafts Acylation
The construction of a tetralone core (3,4-dihydronaphthalen-1(2H)-one) is a cornerstone transformation in the synthesis of steroids, alkaloids, and other complex natural products. 4-(2,5-Dimethoxyphenyl)butanoic acid is an ideal substrate for this purpose through an intramolecular Friedel-Crafts acylation.[4]
Mechanistic Insight & Causality
Intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The process is initiated by converting the carboxylic acid into a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich dimethoxybenzene ring. The 2,5-dimethoxy substituents are ortho-, para-directing and strongly activating. The cyclization occurs at the C6 position of the ring, ortho to one methoxy group and para to the other, as this position is sterically accessible and electronically activated for electrophilic attack.
The choice of acid catalyst is critical and dictates the reaction conditions:
-
Brønsted Acids (PPA, MSA): Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) act as both the catalyst and a dehydrating agent, facilitating the in-situ formation of the acylium ion at elevated temperatures.[4]
-
Lewis Acids (AlCl₃, FeCl₃): This pathway requires the pre-formation of a more reactive species, typically an acyl chloride. The acyl chloride then coordinates with the Lewis acid, generating a highly electrophilic acylium ion complex, often allowing for milder reaction temperatures.[5][6]
Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization
This protocol leverages the dual role of PPA as a solvent and catalyst, offering a straightforward, one-pot procedure. Its high viscosity necessitates efficient mechanical stirring.
Materials:
-
4-(2,5-Dimethoxyphenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice / Ice-cold water
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, place 4-(2,5-Dimethoxyphenyl)butanoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (approx. 10 times the weight of the starting material). Note: PPA is highly viscous; warming it slightly can aid in transfer.
-
Heating: Heat the mixture to 90-100°C with vigorous stirring for 1-2 hours.[4] Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto a large excess of crushed ice in a beaker with stirring. This hydrolyzes the PPA and precipitates the product.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 5g scale reaction).[4]
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, followed by brine (1 x 50 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tetralone.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Precursor for 2C-Series Phenethylamine Synthesis
The 2,5-dimethoxyphenethylamine scaffold is the core structure of the "2C" family of psychoactive compounds, including the well-known 2C-B (4-bromo-2,5-dimethoxyphenethylamine) and 2C-I (4-iodo-2,5-dimethoxyphenethylamine).[2][3][7][8] These compounds are potent serotonin 5-HT2A receptor agonists.[9][10] 4-(2,5-Dimethoxyphenyl)butanoic acid is a viable starting material for accessing this critical scaffold through a reaction that shortens the carbon chain, such as the Curtius rearrangement.
Synthetic Strategy: The Curtius Rearrangement
The Curtius rearrangement is a classic and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. The key transformation involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the target amine.
Causality of Reagent Choice:
-
Acyl Azide Formation: The carboxylic acid must first be converted to an activated derivative. A common and safe method involves using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. DPPA reacts with the carboxylate to form a mixed anhydride, which is then displaced by the azide to form the acyl azide in situ. This avoids the need to isolate the potentially explosive acyl azide.
-
Rearrangement & Trapping: Heating the acyl azide in an inert, high-boiling solvent like toluene or dioxane induces the rearrangement. The loss of dinitrogen gas is the thermodynamic driving force. If the reaction is performed in the presence of an alcohol (like tert-butanol), the isocyanate intermediate is trapped as a stable Boc-protected amine (carbamate), which is easily isolated and can be deprotected under acidic conditions. This is often preferable to direct hydrolysis.
Protocol 2: Synthesis of N-Boc-2-(2,5-Dimethoxyphenyl)propylamine
This protocol details the conversion of the butanoic acid to a stable, Boc-protected amine intermediate, ready for deprotection or further modification.
Materials:
-
4-(2,5-Dimethoxyphenyl)butanoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous tert-Butanol (t-BuOH)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of 4-(2,5-Dimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add triethylamine (1.1 eq).
-
Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature. Stir for 30 minutes.
-
Rearrangement and Trapping: Add anhydrous tert-butanol (3.0 eq) to the mixture. Heat the reaction to reflux (approx. 110°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the acyl azide intermediate.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude N-Boc-protected amine can be purified by flash column chromatography on silica gel to yield the pure product.
Further Steps: The Boc-protected amine can be deprotected using a strong acid like trifluoroacetic acid (TFA) in DCM to yield the primary amine. This amine, 2-(2,5-Dimethoxyphenyl)propylamine, can then be subjected to electrophilic aromatic substitution (e.g., bromination with NBS or iodination with ICl) to produce the final 2C-B or 2C-I compounds.
Quantitative Data Summary
The following table provides a comparative overview of typical reaction conditions and expected outcomes for the discussed protocols. Yields are highly dependent on scale and purification efficiency.
| Protocol | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| PPA Cyclization | Polyphosphoric Acid | 90-100 | 1-2 | 75-90 | [4] |
| Lewis Acid Cyclization | 1. Oxalyl Chloride, 2. AlCl₃ | 0 to 25 | 2-4 | 80-95 | [5] |
| Curtius Rearrangement | DPPA, t-BuOH, Toluene | 110 (reflux) | 4-6 | 70-85 | General Procedure |
Safety and Handling
-
Polyphosphoric Acid (PPA): Corrosive and highly viscous. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Quenching is exothermic and should be done slowly and carefully.
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water. Must be handled in a fume hood.
-
Azide Reagents (e.g., DPPA): While DPPA is relatively stable, all azide compounds should be treated as potentially explosive. Avoid contact with heavy metals and strong acids.
-
Controlled Substances: The final products of the second synthetic pathway (2C-X compounds) are controlled substances in many jurisdictions.[7] All synthesis, handling, and research involving these molecules must be performed in strict compliance with all local, national, and international laws and regulations by licensed professionals in appropriate facilities.
Conclusion
4-(2,5-Dimethoxyphenyl)butanoic acid demonstrates significant utility as a synthetic intermediate. Its capacity for efficient intramolecular Friedel-Crafts acylation provides a direct route to valuable tetralone frameworks. Furthermore, its structure allows for strategic carbon chain modification via reactions like the Curtius rearrangement, establishing it as a logical precursor to the pharmacologically important 2,5-dimethoxyphenethylamine core. The protocols and insights provided herein underscore its versatility and importance for professionals in organic synthesis and drug development.
References
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- BenchChem. (2025). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- ResearchGate. (2025). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
- PubChem. (n.d.). 4-(2,5-dimethoxyphenyl)butanoic acid.
- ResearchGate. (2025). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM).
- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
- Wikipedia. (n.d.). 2C-B.
- BLDpharm. (n.d.). 4-(4-Methoxy-2,5-dimethylphenyl)butanoic acid.
- DEA Diversion Control Division. (n.d.). 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies).
- Canadian Center of Science and Education. (2024). Synthesis of 8-Methoxy-1-Tetralone.
- ResearchGate. (2025). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A review of the public domain literature.
- MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- Wikipedia. (n.d.). 2C-I.
- Australian Journal of Chemistry. (2023). Overview of the synthetic approaches to lysergic acid as a precursor to the psychedelic LSD.
-
Beilstein Journals. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[1]annulen-7-ols.
- ATrain Education. (n.d.). 4. Synthetic Hallucinogens.
- Cayman Chemical. (n.d.). 2C-B (hydrochloride) (exempt preparation).
- PubMed Central (PMC). (n.d.). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.
- ResearchGate. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6.
- YouTube. (2023). LSD Synthesis in 7 Steps (Educational) | Lysergic acid, organic chemistry, reaction mechanisms.
- Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine.
- PubMed. (2019). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice.
- PubMed Central (PMC). (n.d.). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
- ResearchGate. (2025). Synthesis of 4,5-Dimethoxy-o-benzoquinone by Formal [4+2] Cyclization of 2,3-Dimethoxy-1,3-butadiene with Oxalyl Chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2C-B - Wikipedia [en.wikipedia.org]
- 3. 2C-I - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(2,5-Dimethoxyphenyl)butanoic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
This guide provides a comprehensive overview and detailed experimental protocols for the utilization of 4-(2,5-dimethoxyphenyl)butanoic acid as a strategic starting material for the synthesis of medicinally relevant heterocyclic scaffolds. We delve into the chemical rationale behind its selection as a precursor, focusing on the activating effects of its dimethoxy-substituted aromatic ring and the synthetic versatility of its butanoic acid side chain. The core of this document presents validated, step-by-step protocols for the synthesis of two key heterocyclic systems: tetrahydroisoquinolines via the Pictet-Spengler reaction and 3,4-dihydroisoquinolines through the Bischler-Napieralski reaction. Each protocol is accompanied by a mechanistic explanation, expected outcomes, characterization data, and essential safety considerations, designed to empower researchers in drug discovery and synthetic chemistry.
Introduction: The Strategic Value of the 4-(2,5-Dimethoxyphenyl)butanoic Acid Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these cyclic structures. The strategic synthesis of novel heterocyclic derivatives is therefore a cornerstone of drug discovery. 4-(2,5-Dimethoxyphenyl)butanoic acid is a particularly valuable, yet underutilized, precursor for this purpose. Its utility stems from two key structural features:
-
An Electron-Rich Aromatic Core: The benzene ring is substituted with two methoxy groups at the 2- and 5-positions. These are potent electron-donating groups that strongly activate the ring towards electrophilic aromatic substitution. This inherent reactivity is crucial for the success of intramolecular cyclization reactions, allowing them to proceed under relatively mild conditions.
-
A Malleable Four-Carbon Side Chain: The butanoic acid moiety provides a reactive handle that can be readily converted into other functional groups, most notably amines and amides. This transformation unlocks access to the classic β-arylethylamine and N-acyl-β-arylethylamine intermediates, which are the canonical substrates for some of the most powerful name reactions in heterocyclic synthesis.
This document will focus on the practical application of this precursor in two such cornerstone reactions, providing the necessary protocols to transform a simple butanoic acid derivative into complex, high-value heterocyclic systems.
Overall Synthetic Strategy: From Carboxylic Acid to Key Cyclization Precursors
The carboxylic acid functional group of the starting material is not directly involved in the cyclization. Instead, it serves as a latent functional group that must first be converted into an amine or an amide to generate the necessary intermediates for the target reactions. The overall workflow is depicted below.
Figure 1: General workflow for converting the starting material into key intermediates for heterocyclic synthesis.
The choice of synthetic route to the amine or amide is critical and depends on available reagents and desired scale. For the synthesis of the primary amine (Intermediate 1), a Curtius, Hofmann, or Schmidt rearrangement offers a reliable method for converting the carboxylic acid to an amine with the loss of one carbon atom, which is not what is desired here. A more direct route involves converting the carboxylic acid to an amide, followed by reduction (e.g., with LiAlH₄). For the synthesis of the N-acyl amide (Intermediate 2), the carboxylic acid can be activated (e.g., to an acyl chloride) and reacted with the appropriate amine, or the amine intermediate can be acylated.
Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[1][2] The electron-rich nature of the 2,5-dimethoxyphenyl ring makes the corresponding amine an excellent substrate for this transformation.[2]
Mechanistic Overview
The reaction proceeds through an initial condensation of the β-arylethylamine with an aldehyde to form a Schiff base. Under acidic conditions, this is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the iminium carbon to form a new carbon-carbon bond and a spirocyclic intermediate. Subsequent deprotonation re-aromatizes the ring, yielding the final tetrahydroisoquinoline product.[2]
Figure 2: Simplified mechanism of the Pictet-Spengler reaction.
Protocol 1: Synthesis of 4-(2,5-Dimethoxyphenyl)butan-1-amine
This protocol details the conversion of the starting carboxylic acid to the crucial amine intermediate via an amide reduction pathway.
Materials:
-
4-(2,5-Dimethoxyphenyl)butanoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, ~28-30%)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 4-(2,5-dimethoxyphenyl)butanoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux gently for 2 hours until gas evolution ceases.
-
Amide Formation: Cool the reaction mixture to 0 °C. Slowly and carefully add the solution of the crude acid chloride to a stirred, ice-cold solution of concentrated aqueous ammonia (10 eq). A precipitate will form. Stir vigorously for 1 hour.
-
Isolation of Amide: Extract the mixture with DCM. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-(2,5-dimethoxyphenyl)butanamide.
-
Reduction to Amine: In a separate, dry, nitrogen-flushed flask, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool to 0 °C. Add a solution of the crude amide in anhydrous THF dropwise.
-
Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Purification: A granular precipitate will form. Filter the mixture through a pad of Celite®, washing with THF. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by acid-base extraction.
Protocol 2: Pictet-Spengler Cyclization
Materials:
-
4-(2,5-Dimethoxyphenyl)butan-1-amine (from Protocol 1)
-
Formaldehyde (37% solution in water) or other suitable aldehyde/ketone
-
Trifluoroacetic acid (TFA) or Hydrochloric Acid (HCl)
-
Toluene or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Reaction Setup: Dissolve 4-(2,5-dimethoxyphenyl)butan-1-amine (1.0 eq) in toluene.
-
Aldehyde Addition: Add formaldehyde solution (1.2 eq) to the stirred solution.
-
Acid Catalysis: Add trifluoroacetic acid (1.1 eq) dropwise. The reaction is typically run at temperatures ranging from room temperature to reflux, depending on the reactivity of the aldehyde.[2] For simple aldehydes like formaldehyde, room temperature is often sufficient.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Product | Expected Yield | Key Characterization Data (¹H NMR) |
| 6,9-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 65-85% | Signals for two aromatic protons, two OCH₃ singlets, and aliphatic protons of the heterocyclic ring. |
Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the synthesis of 3,4-dihydroisoquinolines.[3] It involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4]
Mechanistic Overview
The reaction mechanism is believed to involve the formation of a nitrilium ion intermediate.[3] The amide oxygen is activated by the Lewis acidic dehydrating agent, making it a good leaving group. Subsequent elimination generates a highly electrophilic nitrilium ion. The activated aromatic ring then attacks this electrophile to close the ring. A final deprotonation step rearomatizes the system to yield the 3,4-dihydroisoquinoline product.
Figure 3: Simplified mechanism of the Bischler-Napieralski reaction.
Protocol 3: Synthesis of N-acetyl-2-(2,5-dimethoxyphenyl)ethylamine
This protocol uses the amine from Protocol 1 to generate the required amide intermediate.
Materials:
-
4-(2,5-Dimethoxyphenyl)butan-1-amine (from Protocol 1)
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 4-(2,5-Dimethoxyphenyl)butan-1-amine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0 °C.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide, which is often pure enough for the next step.
Protocol 4: Bischler-Napieralski Cyclization
Materials:
-
N-acetyl-2-(2,5-dimethoxyphenyl)ethylamine (from Protocol 3)
-
Phosphoryl chloride (POCl₃)
-
Anhydrous acetonitrile or toluene
Procedure:
-
Reaction Setup: Dissolve the amide (1.0 eq) in anhydrous acetonitrile.
-
Cyclization: Add phosphoryl chloride (2.0-3.0 eq) dropwise at 0 °C. After the addition, slowly heat the mixture to reflux and maintain for 2-6 hours.[3][4]
-
Quench: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
Basification & Extraction: Basify the aqueous solution with cold concentrated NaOH or ammonium hydroxide to pH > 10. Extract the product with a suitable organic solvent like DCM or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Product | Expected Yield | Key Characterization Data |
| 1-Methyl-6,9-dimethoxy-3,4-dihydroisoquinoline | 60-80% | ¹H NMR: Signals for aromatic protons, two OCH₃ singlets, a singlet for the methyl group at C1, and triplets for the two CH₂ groups. IR: Characteristic C=N stretch. |
Note: The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding fully aromatic isoquinoline using a catalyst such as Palladium on carbon (Pd/C) in a high-boiling solvent.[5]
Safety and Handling
-
Thionyl Chloride (SOCl₂) & Phosphoryl Chloride (POCl₃): Highly corrosive and react violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon). Quench reactions slowly and carefully at low temperatures.
-
Acids and Bases: Concentrated acids (HCl, TFA) and bases (NaOH) are corrosive. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.
Conclusion
4-(2,5-Dimethoxyphenyl)butanoic acid serves as an exemplary precursor for the efficient synthesis of valuable heterocyclic frameworks. The protocols detailed herein demonstrate its conversion into tetrahydroisoquinoline and dihydroisoquinoline cores through the robust and reliable Pictet-Spengler and Bischler-Napieralski reactions. The electron-donating nature of the methoxy substituents facilitates these cyclizations, often leading to high yields. These application notes provide a solid foundation for researchers to explore the synthesis of diverse libraries of these important heterocyclic compounds for applications in drug discovery and materials science.
References
-
Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available from: [Link]
-
Movassaghi, M., & Hill, M. D. (2009). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC - NIH. Available from: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]
-
Li, G., et al. (2015). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available from: [Link]
-
Anwar, M. U., et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC - NIH. Available from: [Link]
-
Dahlgren, A. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. CORE. Available from: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]
-
ResearchGate. 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available from: [Link]
-
Wang, C., et al. (2022). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
ResearchGate. Rapid Synthesis of Benzodiazepines by Ring Expansion of Aziridines with Anthranilic Acids by Using a Grinding Technique. Available from: [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available from: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. Available from: [Link]
-
d'Andrea, L. D., & Di Giovanni, M. C. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Available from: [Link]
- Google Patents. Modified pictet-spengler reaction and products prepared therefrom.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for 4-(2,5-Dimethoxyphenyl)butanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,5-Dimethoxyphenyl Scaffold and the Potential of a Butanoic Acid Linker
The 2,5-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of ligands for serotonin receptors. Derivatives of 2,5-dimethoxyphenethylamine and 1-(2,5-dimethoxyphenyl)-2-aminopropane are well-known for their potent interactions with the serotonin 5-HT2A and 5-HT2C receptors, often exhibiting psychedelic properties.[1][2][3] These compounds have been instrumental in neuroscience research for probing the function of these receptors and are currently being investigated for their therapeutic potential in treating various psychiatric disorders.[3][4]
While the core pharmacophore is well-established, the exploration of different side chains and functional groups can lead to novel compounds with altered pharmacological profiles, including improved selectivity, modified duration of action, and different signaling properties (e.g., biased agonism).[5] 4-(2,5-Dimethoxyphenyl)butanoic acid presents an intriguing, yet underexplored, starting point for the synthesis of novel psychoactive compounds or other therapeutics. The butanoic acid chain can serve several strategic purposes in drug design:
-
As a flexible linker: to attach other pharmacophores or functional groups at a specific distance from the core 2,5-dimethoxyphenyl ring.
-
To modulate pharmacokinetic properties: The carboxylic acid group can influence solubility, plasma protein binding, and metabolism, potentially leading to improved oral bioavailability or a different pharmacokinetic profile.[6][7][8]
-
As a handle for prodrug strategies: The carboxylic acid can be esterified or amidated to create prodrugs that release the active compound in a controlled manner.[9]
-
To explore new interactions with the target receptor: The carboxylate group can form ionic bonds or hydrogen bonds with amino acid residues in the receptor binding pocket, potentially leading to a different binding mode and functional activity.[10]
This guide provides detailed protocols for the synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid and illustrates its potential application in the synthesis of a novel hypothetical therapeutic agent.
Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid
The synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid can be achieved through a two-step process starting from the commercially available 2,5-dimethoxybenzaldehyde. This involves a condensation reaction to form a chalcone intermediate, followed by a reduction. A detailed protocol is provided below.
Step 1: Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one
This step involves a Claisen-Schmidt condensation between 2,5-dimethoxybenzaldehyde and acetone.
Protocol:
-
To a solution of 2,5-dimethoxybenzaldehyde (16.6 g, 0.1 mol) in acetone (21 ml, 0.28 mol) and water (10 ml), add 3N sodium hydroxide solution (2.5 ml) dropwise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Dilute the mixture with water and acidify with 3N hydrochloric acid until the solution is strongly acidic.
-
Extract the aqueous phase twice with methylene chloride.
-
Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the residue by flash chromatography on silica gel using a mixture of methylene chloride and ethyl acetate (9:1) as the eluent to yield (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one as a yellow oil.[11]
Causality behind Experimental Choices:
-
The use of a strong base like sodium hydroxide is essential to deprotonate the acetone, forming an enolate which then acts as a nucleophile.
-
Maintaining the temperature below 30°C helps to prevent side reactions, such as self-condensation of acetone.
-
Acidification is necessary to neutralize the excess base and protonate the product.
-
Flash chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.
Step 2: Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid
This step involves the reduction of the double bond and the ketone in (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. A Clemmensen reduction is a suitable method for this transformation.[12][13][14][15]
Protocol:
-
Prepare zinc amalgam by adding zinc dust (50 g) to a solution of mercuric chloride (5 g) in water (75 ml) and concentrated hydrochloric acid (2.5 ml). Stir for 10 minutes, then decant the aqueous solution.
-
To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid (75 ml), water (50 ml), and toluene (50 ml).
-
Add (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one (10 g, 0.048 mol) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 24 hours. Add concentrated hydrochloric acid (25 ml) every 6 hours to maintain the acidity of the medium.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 50 ml).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 4-(2,5-Dimethoxyphenyl)butanoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.
Causality behind Experimental Choices:
-
The Clemmensen reduction is effective for reducing aryl ketones and is performed under strongly acidic conditions.[12][15] The zinc amalgam is the active reducing agent.
-
Toluene is used as a water-immiscible solvent to facilitate the reaction and subsequent workup.
-
Periodic addition of concentrated hydrochloric acid is necessary to replenish the acid consumed during the reaction.
-
Recrystallization is a standard technique for purifying solid organic compounds.
Application as a Building Block: Hypothetical Synthesis of a Novel 5-HT2A Receptor Modulator
To illustrate the utility of 4-(2,5-Dimethoxyphenyl)butanoic acid, we propose a hypothetical synthetic route to a novel compound, "Compound X," designed as a potential 5-HT2A receptor modulator. The design rationale is to use the butanoic acid as a linker to attach a known pharmacophore for another receptor, potentially leading to a dual-target ligand or a compound with a unique pharmacological profile.
Design Rationale for "Compound X":
"Compound X" will feature the 2,5-dimethoxyphenyl core for 5-HT2A receptor interaction, with the butanoic acid chain linked via an amide bond to a simple aromatic amine, for example, 4-fluoroaniline. The amide bond provides metabolic stability, and the 4-fluorophenyl moiety is a common substituent in CNS-active drugs.
Workflow for the Synthesis of "Compound X"
Caption: Synthetic workflow for "Compound X".
Protocol for the Synthesis of "Compound X"
-
Step 1: Formation of the Acyl Chloride.
-
To a solution of 4-(2,5-Dimethoxyphenyl)butanoic acid (2.24 g, 10 mmol) in anhydrous dichloromethane (50 ml) under a nitrogen atmosphere, add thionyl chloride (1.4 ml, 20 mmol) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(2,5-Dimethoxyphenyl)butanoyl chloride. Use this directly in the next step.
-
-
Step 2: Amide Bond Formation.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (50 ml) and cool to 0°C.
-
To this solution, add 4-fluoroaniline (1.11 g, 10 mmol) followed by the dropwise addition of pyridine (1.6 ml, 20 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl (2 x 25 ml), saturated sodium bicarbonate solution (2 x 25 ml), and brine (25 ml).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain "Compound X".
-
Proposed Biological Evaluation of "Compound X"
Given the 2,5-dimethoxyphenyl scaffold, the primary biological evaluation of "Compound X" would focus on its interaction with serotonin receptors.
In Vitro Assays:
-
Receptor Binding Assays: To determine the affinity of "Compound X" for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT2B), radioligand binding assays would be performed using cell membranes expressing the human recombinant receptors.
-
Functional Assays: To assess the functional activity of "Compound X" (agonist, antagonist, or inverse agonist), a calcium mobilization assay can be used in cells expressing the Gq-coupled 5-HT2A and 5-HT2C receptors.[2] For Gi-coupled receptors like 5-HT1A, a cAMP assay would be appropriate.
In Vivo Assays:
-
Head-Twitch Response (HTR) in Rodents: This is a behavioral model used to assess 5-HT2A receptor activation and potential psychedelic-like effects.[4]
-
Drug Discrimination Studies: Rats can be trained to discriminate a known 5-HT2A agonist (e.g., DOM) from saline. The ability of "Compound X" to substitute for the training drug would indicate a similar subjective effect.[1]
The Role of the Carboxylic Acid Moiety and its Bioisosteres
The carboxylic acid group in 4-(2,5-Dimethoxyphenyl)butanoic acid is a key functional handle. However, in a final drug candidate, a free carboxylic acid can sometimes be undesirable due to poor membrane permeability and rapid metabolism.[16][17][18] In such cases, bioisosteric replacement is a common strategy in medicinal chemistry.[1][19]
Table 1: Common Bioisosteres for Carboxylic Acids
| Bioisostere | Key Features |
| Tetrazole | Similar pKa to carboxylic acid, metabolically more stable.[11] |
| Hydroxamic Acid | Can act as a metal chelator and has a similar acidic proton.[11] |
| Sulfonamide | Acidic proton, can form similar hydrogen bond interactions.[1] |
| Acylsulfonamide | More acidic than sulfonamides, closer in pKa to carboxylic acids. |
The choice of a bioisostere depends on the specific context of the drug-target interaction and the desired physicochemical properties.[19]
Conclusion
4-(2,5-Dimethoxyphenyl)butanoic acid is a versatile and currently underutilized building block in medicinal chemistry. Its synthesis is straightforward, and the presence of both the key 2,5-dimethoxyphenyl pharmacophore and a modifiable butanoic acid side chain offers numerous possibilities for the design and synthesis of novel therapeutic agents, particularly those targeting the serotonergic system. The protocols and strategies outlined in this guide provide a foundation for researchers to explore the potential of this compound in their drug discovery programs.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid(bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, 8(3), 385-95. [Link]
- BenchChem. (2025). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. BenchChem.
-
Glennon, R. A., et al. (1984). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. PubMed. [Link]
- Gohlke, H., & Klebe, G. (n.d.). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions.
-
Hanifa, B., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]
-
Kuhajda, K., et al. (1993). Differential elimination of synthetic butyric triglycerides in vivo: a pharmacokinetic study. PubMed. [Link]
-
Marona-Lewicka, D., et al. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]
-
MySkinRecipes. (n.d.). 4-(3,4-Dimethoxyphenyl)butanoic acid. MySkinRecipes. [Link]
- N.A. (n.d.). CLEMMENSEN REDUCTION.
-
Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
-
S. K. (2014). Clemmensen Reduction. Chem-Station Int. Ed.. [Link]
-
Saffran, M., et al. (1990). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. PubMed. [Link]
- Sangita, K., et al. (n.d.). Clemmensen Reduction.
-
Schmid, C. L., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. [Link]
-
Shilling, A. D., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed. [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Wikipedia. [Link]
-
Xin-Hai, C., et al. (2011). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PMC. [Link]
-
Unknown. (n.d.). Synthesis of (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one. PrepChem.com. [Link]
-
Unknown. (n.d.). Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. Molbase. [Link]
-
Varner, K., et al. (2020). Effects of the synthetic psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) on ethanol consumption and place conditioning in male mice. PMC. [Link]
-
van de Water, F. M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
- Various Authors. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Wen, B., et al. (2020). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. ACS Publications. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Successful 2C-B Syntheses [chemistry.mdma.ch]
- 6. Differential elimination of synthetic butyric triglycerides in vivo: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wpage.unina.it [wpage.unina.it]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Clemmensen Reduction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Succinic Anhydride
Introduction
The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is of paramount importance in the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] A significant advantage of the acylation reaction over the analogous Friedel-Crafts alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution.[4][5] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product.[6][7]
This guide provides a comprehensive overview of the experimental protocols for the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride. This specific reaction is a key step in the synthesis of various polycyclic and heterocyclic compounds. The electron-donating methoxy groups of 1,4-dimethoxybenzene activate the aromatic ring, facilitating the electrophilic attack by the acylium ion generated from succinic anhydride.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of succinic anhydride. This coordination polarizes the anhydride, leading to the cleavage of a carbon-oxygen bond and the formation of a resonance-stabilized acylium ion.[1][7]
-
Electrophilic Attack: The electron-rich π-system of the 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9] The methoxy groups on the aromatic ring donate electron density, stabilizing this intermediate and directing the substitution to the ortho position relative to one of the methoxy groups.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group.[1] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[1][10]
-
Aqueous Work-up: The final product is a complex between the ketone and aluminum chloride.[11] An aqueous work-up is necessary to hydrolyze this complex and isolate the desired keto-acid product, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism of Friedel-Crafts acylation.
Experimental Protocol
This protocol details a standard laboratory procedure for the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | 13.8 g | 0.10 | |
| Succinic Anhydride | C₄H₄O₄ | 100.07 | 10.0 g | 0.10 | |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g | 0.22 | Corrosive, reacts violently with water.[12][13] |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 100 mL | - | Solvent, toxic. |
| 5% Hydrochloric Acid | HCl | 36.46 | 200 mL | - | For work-up. |
| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - | For extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
In a fume hood, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and nitrobenzene (50 mL) to the flask.[14][15]
-
-
Addition of Reactants:
-
Dissolve 1,4-dimethoxybenzene (13.8 g, 0.10 mol) and succinic anhydride (10.0 g, 0.10 mol) in nitrobenzene (50 mL) in the dropping funnel.
-
Cool the flask containing the aluminum chloride suspension to 0-5 °C using an ice-water bath.
-
Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise over a period of 30-45 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[11]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for an additional 2-3 hours. The color of the reaction mixture will typically darken.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker. This should be done slowly and with vigorous stirring in a fume hood, as the quenching of aluminum chloride is highly exothermic and releases HCl gas.[13][16]
-
Transfer the mixture to a separatory funnel. Separate the organic layer (nitrobenzene) and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 5% hydrochloric acid (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid and unreacted succinic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid as a crystalline solid.
-
Visualizing the Experimental Workflow
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 11. youtube.com [youtube.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. nj.gov [nj.gov]
- 14. southwest.tn.edu [southwest.tn.edu]
- 15. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 16. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols: Derivatization of 4-(2,5-Dimethoxyphenyl)butanoic Acid for Bioassays
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 4-(2,5-dimethoxyphenyl)butanoic acid and its subsequent evaluation in relevant biological assays. Recognizing the significance of the 2,5-dimethoxyphenyl moiety as a key pharmacophore in compounds targeting serotonergic G protein-coupled receptors (GPCRs), this document outlines detailed protocols for creating ester and amide libraries of the parent compound. The primary objective is to enable researchers to systematically explore structure-activity relationships (SAR) and identify novel modulators of GPCR activity. We present field-proven, step-by-step methodologies for derivatization, purification, and characterization, alongside protocols for a high-throughput, cell-based calcium flux assay tailored for screening compounds against the serotonin 5-HT2A receptor, a likely biological target. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Rationale for Derivatization
The compound 4-(2,5-dimethoxyphenyl)butanoic acid belongs to a chemical class containing the 2,5-dimethoxyphenyl structural motif. This moiety is present in numerous psychoactive compounds and known ligands for serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[1][2][3][4] Agonism at the 5-HT2A receptor is a primary mechanism for the effects of classical psychedelics, which are now under intense investigation for their therapeutic potential in treating a range of psychiatric disorders.[1] Therefore, 4-(2,5-dimethoxyphenyl)butanoic acid represents a valuable scaffold for the development of novel chemical probes and potential drug candidates targeting these receptors.
The carboxylic acid functional group of the parent molecule is an ideal handle for chemical modification. By converting this group into a diverse series of esters and amides, researchers can systematically alter key physicochemical properties such as:
-
Lipophilicity: Modulating the hydrophobicity of the molecule can significantly impact its ability to cross cell membranes and the blood-brain barrier.
-
Steric Bulk: The size and shape of the ester or amide substituent can influence binding affinity and selectivity for the target receptor.
-
Hydrogen Bonding Capacity: The introduction of different functional groups can alter the hydrogen bond donor and acceptor profile, potentially leading to new interactions within the receptor's binding pocket.
This process of creating a library of related compounds, or analogs, is a cornerstone of medicinal chemistry and drug discovery. The goal is to perform a systematic Structure-Activity Relationship (SAR) study, where the biological activity of each derivative is measured and correlated with its chemical structure. This allows for the identification of key structural features that govern potency, selectivity, and functional activity (e.g., agonist vs. antagonist).
This application note provides the necessary protocols to synthesize two primary classes of derivatives—esters and amides—and subsequently screen them for activity at the 5-HT2A receptor using a robust, cell-based calcium flux assay.
Derivatization Strategies and Protocols
The carboxylic acid moiety of 4-(2,5-dimethoxyphenyl)butanoic acid can be readily converted into esters or amides. The following sections provide detailed, step-by-step protocols for these transformations.
Esterification via Fischer-Speier Esterification
Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic conditions.[5] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, and/or water is removed as it is formed.[5][6]
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[5]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the reaction equilibrium towards the ester product according to Le Chatelier's principle.[7]
-
Reflux: Heating the reaction mixture increases the rate of reaction, allowing equilibrium to be reached more quickly.
Experimental Protocol: Synthesis of Methyl 4-(2,5-Dimethoxyphenyl)butanoate
-
Materials:
-
4-(2,5-Dimethoxyphenyl)butanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 4-(2,5-dimethoxyphenyl)butanoic acid (e.g., 1.0 g, 4.46 mmol).
-
Add 25 mL of anhydrous methanol.
-
Slowly and carefully, add 0.5 mL of concentrated sulfuric acid while stirring.
-
Equip the flask with a condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the excess methanol.
-
Dissolve the residue in 50 mL of diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
| Reactant | Molar Eq. | Purpose |
| 4-(2,5-Dimethoxyphenyl)butanoic acid | 1.0 | Starting material |
| Methanol | Solvent/Excess | Reactant and solvent |
| Concentrated H₂SO₄ | Catalytic | Acid catalyst |
Amidation using HBTU Coupling
For the synthesis of amides, using a coupling agent is a more modern and generally higher-yielding approach than direct thermal condensation. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid, facilitating its reaction with an amine.[3][8]
Causality of Experimental Choices:
-
HBTU: This reagent reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.[4]
-
DIPEA (Hünig's Base): A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), allowing them to participate in the reaction.[9]
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Synthesis of N-Benzyl-4-(2,5-dimethoxyphenyl)butanamide
-
Materials:
-
4-(2,5-Dimethoxyphenyl)butanoic acid
-
Benzylamine
-
HBTU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2,5-dimethoxyphenyl)butanoic acid (e.g., 1.0 g, 4.46 mmol) in 20 mL of anhydrous DMF.
-
Add DIPEA (e.g., 1.73 mL, 9.81 mmol, 2.2 eq).
-
Add HBTU (e.g., 1.86 g, 4.91 mmol, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the acid.[9]
-
Add benzylamine (e.g., 0.53 mL, 4.91 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant | Molar Eq. | Purpose |
| 4-(2,5-Dimethoxyphenyl)butanoic acid | 1.0 | Starting material |
| Benzylamine | 1.1 | Nucleophile |
| HBTU | 1.1 | Coupling agent |
| DIPEA | 2.2 | Non-nucleophilic base |
Bioassay Screening: A High-Throughput Calcium Flux Assay for 5-HT2A Receptor Activity
GPCRs that couple to the Gαq subunit, such as the 5-HT2A receptor, trigger a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[10][11] This transient increase in intracellular Ca²⁺ concentration can be detected using fluorescent dyes, providing a direct measure of receptor activation.[10] This assay is highly amenable to high-throughput screening (HTS) in multi-well plate formats.[12][13]
Principle of the Assay
Cells stably expressing the human 5-HT2A receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye is largely non-fluorescent in its basal state but exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺. When a 5-HT2A agonist binds to the receptor, it initiates the Gαq pathway, leading to Ca²⁺ release and a subsequent burst of fluorescence. Antagonists, on the other hand, will block the fluorescence increase induced by a known agonist. A fluorescence plate reader measures the change in fluorescence intensity over time, allowing for the quantification of agonist potency (EC₅₀) or antagonist inhibitory capacity (IC₅₀).
Experimental Protocol
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic® F-127.
-
Test compounds (derivatives of 4-(2,5-dimethoxyphenyl)butanoic acid) dissolved in DMSO.
-
Reference agonist (e.g., Serotonin or a known 5-HT2A agonist).
-
Reference antagonist (e.g., Ketanserin).
-
Fluorescence plate reader with kinetic read capability and automated injection (e.g., FlexStation 3 or similar).[14]
-
-
Procedure:
-
Cell Plating: The day before the assay, seed the 5-HT2A expressing cells into the microplates at an optimized density (e.g., 40,000-80,000 cells/well for a 96-well plate). Incubate overnight at 37°C in a 5% CO₂ incubator.[11]
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic® F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and add the dye loading solution (e.g., 100 µL/well).
-
Incubate the plate for 60 minutes at 37°C, protected from light.[11]
-
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in HBSS. The final concentration of DMSO should be kept low (e.g., <0.5%) to avoid cell toxicity.
-
Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's automated injector adds the test compound to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.[11]
-
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
For Agonist Mode: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
For Antagonist Mode: Pre-incubate the cells with the test compounds for a set period (e.g., 15-30 minutes) before adding a fixed concentration (e.g., EC₈₀) of the reference agonist. The inhibition of the agonist response is measured, and an IC₅₀ value is determined.
-
Alternative/Complementary Technique: Fluorescent Labeling
As an alternative to creating a library for SAR studies, the parent carboxylic acid can be directly labeled with a fluorescent probe. This is useful for developing tracers for binding assays or for imaging applications. The amidation chemistry described in section 2.2 can be adapted for this purpose by using an amine-containing fluorophore.
Protocol: Labeling with 9-Aminoanthracene
This protocol uses EDC/NHS chemistry to couple 9-Aminoanthracene to the carboxylic acid.[15]
-
Activation: Dissolve 4-(2,5-dimethoxyphenyl)butanoic acid in an appropriate buffer or anhydrous solvent. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and allow to react for 15-30 minutes at room temperature to form the NHS-ester.[15]
-
Coupling: Add a solution of 9-Aminoanthracene and a non-nucleophilic base (e.g., TEA or DIPEA) to the activated acid mixture.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled product using HPLC.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and validated workflow for the derivatization of 4-(2,5-dimethoxyphenyl)butanoic acid and the subsequent high-throughput screening of the resulting analogs. By systematically synthesizing ester and amide libraries and evaluating their effects on 5-HT2A receptor-mediated calcium signaling, researchers can efficiently generate critical SAR data. This information is invaluable for identifying lead compounds with desired potency and functional activity, paving the way for further optimization and development of novel therapeutics targeting the serotonergic system. Future work could involve expanding the derivative library to include other functional groups, characterizing the pharmacological profile of active compounds at other 5-HT receptor subtypes to assess selectivity, and performing secondary assays, such as β-arrestin recruitment assays, to investigate functional selectivity.[1]
References
-
Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]
-
Luethi, D., et al. (2025). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Molecular Psychiatry. [Link]
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]
-
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Application Note. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery Services. [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
-
Halberstadt, A. L., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 1120742. [Link]
-
ResearchGate. (n.d.). What are the best reaction condition for amide coupling using HBTU? ResearchGate Discussion. [Link]
-
University of California, Irvine. (n.d.). CALCIUM FLUX PROTOCOL. UCI Department of Pathology. [Link]
-
Organic Chemistry Portal. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). ResearchGate. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery Services. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys Blog. [Link]
-
Schopman, J. E. H., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(1), 51-64. [Link]
-
Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Topics in Medicinal Chemistry, 5(5), 459-472. [Link]
-
Organic Chemistry Portal. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Organic Chemistry Portal. [Link]
-
Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Boca Scientific Inc. (n.d.). Fluorescent Probes for Protein and Nucleic Acid Labeling. Boca Scientific Catalog. [Link]
-
ACS Organic & Inorganic Au. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Publications. [Link]
-
University of California, Davis. (n.d.). Fischer Esterification. UC Davis Chemistry. [Link]
Sources
- 1. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. cerritos.edu [cerritos.edu]
- 8. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-(2,5-Dimethoxyphenyl)butanoic Acid as a Versatile Scaffold for Serotonergic System Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, is fundamental to neuroscience and drug discovery. Molecular probes are indispensable tools for elucidating receptor function, localization, and pharmacology. This document introduces 4-(2,5-Dimethoxyphenyl)butanoic acid, a compound whose core structure is analogous to potent 5-HT₂ receptor ligands. While not a conventional probe itself, its butanoic acid moiety presents a strategic chemical handle for derivatization. Here, we provide the scientific rationale and detailed protocols for transforming this versatile scaffold into high-avidity fluorescent, radiolabeled, and photo-affinity probes to investigate the serotonergic system, with a primary focus on the 5-HT₂ₐ receptor.
Introduction: The Strategic Value of a Derivatizable Scaffold
The serotonergic system modulates critical neurological processes, including mood, cognition, and perception.[1] Dysregulation of this system is implicated in numerous psychiatric disorders, making its constituent receptors, like the 5-HT₂ₐ subtype, major therapeutic targets.[2][3] Understanding the precise mechanisms of these receptors requires sophisticated molecular tools.[4][5][6]
The 2,5-dimethoxyphenyl motif is a well-established pharmacophore found in many high-affinity 5-HT₂ receptor agonists.[3][7] 4-(2,5-Dimethoxyphenyl)butanoic acid incorporates this key structural feature while also providing a terminal carboxylic acid group. This functional group is a linchpin for bioconjugation, allowing for the covalent attachment of various reporter molecules without significantly compromising the core pharmacophore's interaction with the receptor binding pocket.
The strategic advantage of this scaffold lies in its potential for creating a diverse toolkit of molecular probes from a single, common precursor. The butanoic acid chain provides sufficient spatial separation between the pharmacophore and the conjugated reporter moiety, minimizing steric hindrance and preserving biological activity.
Key Properties of the Scaffold:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₄ | [8] |
| Molecular Weight | 224.25 g/mol | |
| Physical Form | Solid | |
| Melting Point | 67-71 °C | [9] |
| Functional Group | Carboxylic Acid | |
Rationale and Design Principles for Probe Synthesis
The carboxylic acid group of 4-(2,5-dimethoxyphenyl)butanoic acid is the key to its utility. It can be readily activated to form an amide bond with amine-containing reporter molecules. This versatility allows for the development of several classes of molecular probes.
-
Fluorescent Probes: By attaching a fluorophore, researchers can visualize receptor distribution, trafficking, and internalization in living cells using techniques like confocal microscopy.[6][7]
-
Radioligands: Conjugation of a radiolabel (e.g., via a tritiated precursor) enables highly sensitive and quantitative receptor binding assays to determine key pharmacological parameters like affinity (Kᵢ) and density (Bₘₐₓ).[2][10]
-
Photo-affinity Probes: Incorporating a photo-activatable group (e.g., a diazirine or aryl azide) allows for the creation of a covalent, irreversible bond between the probe and the receptor upon UV irradiation.[11][12][13] This is a powerful technique for identifying ligand binding sites and studying receptor structure.[11][14][15]
The following sections provide detailed protocols for the synthesis and application of these specialized probes, starting from the 4-(2,5-dimethoxyphenyl)butanoic acid scaffold.
Protocol 1: Synthesis and Application of a Fluorescent Probe for 5-HT₂ₐ Receptor Imaging
Objective: To synthesize a fluorescently labeled derivative of 4-(2,5-dimethoxyphenyl)butanoic acid for visualizing 5-HT₂ₐ receptors in cultured cells. This protocol uses a commercially available amine-reactive fluorescein derivative as an example.
Synthesis Workflow
Caption: Workflow for fluorescent probe synthesis and application.
Step-by-Step Synthesis Protocol
-
Carboxylic Acid Activation:
-
Dissolve 10 mg of 4-(2,5-dimethoxyphenyl)butanoic acid in 1 mL of anhydrous Dimethylformamide (DMF).
-
Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1.2 equivalents of N-Hydroxysuccinimide (NHS).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4 hours to form the NHS-ester intermediate.
-
-
Conjugation to Fluorophore:
-
In a separate vial, dissolve 1.1 equivalents of an amine-containing fluorophore (e.g., Fluorescein-amine) in 0.5 mL of anhydrous DMF.
-
Add 2 equivalents of triethylamine (TEA) to the fluorophore solution.
-
Slowly add the fluorophore solution to the activated ester reaction mixture.
-
Stir the reaction overnight at room temperature, protected from light.
-
-
Purification:
-
Purify the crude reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase.
-
Collect fractions corresponding to the fluorescently labeled product and confirm its identity via mass spectrometry.
-
Lyophilize the pure fractions to obtain the final fluorescent probe as a solid.
-
Application Protocol: Live-Cell Imaging
-
Cell Culture:
-
Plate HEK293 cells stably or transiently expressing the human 5-HT₂ₐ receptor onto glass-bottom imaging dishes.
-
Culture cells to 70-80% confluency in appropriate media.
-
-
Probe Incubation:
-
Prepare a 100 nM working solution of the purified fluorescent probe in imaging buffer (e.g., HBSS).
-
Aspirate the culture medium from the cells and wash once with imaging buffer.
-
Add the probe solution to the cells and incubate for 30 minutes at 37°C.
-
-
Controls:
-
For a competition assay, pre-incubate a separate dish of cells with a known 5-HT₂ₐ antagonist (e.g., 10 µM ketanserin) for 15 minutes before adding the fluorescent probe. This will demonstrate specific binding.
-
-
Washing and Imaging:
-
Aspirate the probe solution and wash the cells three times with cold imaging buffer to remove unbound probe.
-
Add fresh imaging buffer to the dish.
-
Visualize the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore.
-
Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Kᵢ) of unlabeled 4-(2,5-dimethoxyphenyl)butanoic acid for the 5-HT₂ₐ receptor using a competitive radioligand binding assay. This protocol assumes the use of a commercially available radioligand like [³H]ketanserin.[10][16]
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Use membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂ₐ receptor.[16][17] Alternatively, use tissue homogenates from rat frontal cortex.[10]
-
Thaw membranes on ice and dilute to a final protein concentration of 10-20 µg per well in binding buffer (50 mM Tris-HCl, pH 7.4).
-
-
Assay Setup:
-
Use a 96-well plate format.
-
Prepare serial dilutions of the test compound, 4-(2,5-dimethoxyphenyl)butanoic acid, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 1 µM) of a known antagonist like ketanserin.[18]
-
Competition: Wells containing membranes, radioligand, and each concentration of the test compound.
-
-
Incubation:
-
Filtration and Washing:
-
Pre-soak a 96-well filter plate (e.g., Millipore GF/B) with 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.[10][16]
-
Rapidly harvest the contents of the incubation plate onto the filter plate using a cell harvester.
-
Wash the filters 3-5 times with ice-cold binding buffer to separate bound from free radioligand.[16]
-
-
Radioactivity Counting:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 3: Conceptual Framework for a Photo-Affinity Probe
Objective: To covalently label the 5-HT₂ₐ receptor binding site for structural studies. This involves synthesizing a probe with a photo-activatable moiety.
Rationale and Probe Design
Photo-affinity labeling (PAL) is a powerful technique to irreversibly link a ligand to its target protein.[11] The probe contains a chemically inert but photo-activatable group, such as an aryl azide or diazirine.[11][12] Upon irradiation with UV light, this group forms a highly reactive species that covalently bonds to nearby amino acid residues within the binding pocket.[11] Combining PAL with "click chemistry" handles (e.g., an alkyne or azide) allows for subsequent two-step labeling with reporter tags like fluorophores or biotin.[12][14]
Proposed Synthesis and Application Workflow
Caption: Conceptual workflow for photo-affinity labeling.
Conceptual Protocol
-
Synthesis: Synthesize a linker containing an amine on one end and a photo-activatable group (e.g., trifluoromethyldiazirine) on the other. Couple this linker to 4-(2,5-dimethoxyphenyl)butanoic acid via EDC/NHS chemistry as described in Protocol 1. Purify the resulting photo-affinity probe by HPLC.
-
Binding: Incubate the probe with membranes expressing the 5-HT₂ₐ receptor in the dark to allow for equilibrium binding.
-
Photo-Crosslinking: Expose the sample to UV light (typically ~350-365 nm) for a short duration to activate the diazirine and induce covalent cross-linking.
-
Analysis:
-
Separate the proteins by SDS-PAGE. The labeled receptor will have a slight increase in molecular weight.
-
Confirm the identity of the labeled protein band using a Western blot with an anti-5-HT₂ₐ receptor antibody.
-
For binding site identification, digest the labeled protein band and analyze the resulting peptides by mass spectrometry to identify the covalently modified amino acid residue(s).[13]
-
Conclusion and Future Directions
4-(2,5-Dimethoxyphenyl)butanoic acid serves as an exemplary scaffold for the rational design of a suite of molecular probes targeting the serotonergic system. The protocols outlined here provide a clear path from a simple, functionalized pharmacophore to advanced tools for cellular imaging, quantitative pharmacology, and structural biology. By leveraging the versatile chemistry of its carboxylic acid group, researchers can generate customized probes to address specific questions about 5-HT receptor function, ultimately accelerating our understanding of neurobiology and aiding in the development of novel therapeutics.
References
-
Title: Photo-affinity labeling strategy to study the binding site of G protein-coupled receptors Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid Source: Molbase URL: [Link]
-
Title: Design and synthesis of optical and pharmacological probes for studying serotonergic system Source: Columbia Academic Commons URL: [Link]
-
Title: Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain Source: ResearchGate URL: [Link]
-
Title: Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor Source: bioRxiv URL: [Link]
-
Title: Development of Fluorescent Probes that Target Serotonin 5-HT2B Receptors Source: Scientific Reports URL: [Link]
-
Title: Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Use of Multiple Carboxylates to Increase Intracellular Retention of Fluorescent Probes Following Release From Cell Penetrating Fluorogenic Conjugates Source: ACS Publications URL: [Link]
-
Title: Clickable Photoaffinity Ligands for Metabotropic Glutamate Receptor 5 Based on Select Acetylenic Negative Allosteric Modulators Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 5-HT2A Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]
-
Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed URL: [Link]
-
Title: 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: (a) Photoaffinity labeling for the simultaneous determination of protein targets and sites of probe labeling. Probes bear two handles Source: ResearchGate URL: [Link]
-
Title: Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Use of Multiple Carboxylates to Increase Intracellular Retention of Fluorescent Probes Following Release From Cell Penetrating Fluorogenic Conjugates Source: Scilit URL: [Link]
-
Title: 4-(2,5-Dimethoxyphenyl)butyric acid, 1 X 1 g (569631-1G) Source: Alkali Scientific URL: [Link]
-
Title: Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials Source: Princeton University URL: [Link]
-
Title: 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) Source: PubChem URL: [Link]
- Title: Synthesis of 4-phenylbutyric acid Source: Google Patents URL
-
Title: Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6 Source: ResearchGate URL: [Link]
-
Title: 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid Source: MDPI URL: [Link]
-
Title: Inactivation of the bacterial pathogens Staphylococcus pseudintermedius and Acinetobacter baumannii by butanoic acid Source: PubMed URL: [Link]
-
Title: Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim Source: MDPI URL: [Link]
-
Title: Biological Activity of Selected Natural and Synthetic Terpenoid Lactones Source: MDPI URL: [Link]
-
Title: Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity Source: MDPI URL: [Link]
-
Title: 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Design of SERTlight: A Fluorescent Serotonin Probe for Neuronal Labeling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 9. alkalisci.com [alkalisci.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photo-affinity labeling strategy to study the binding site of G protein-coupled receptors [journal.hep.com.cn]
- 12. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clickable Photoaffinity Ligands for Metabotropic Glutamate Receptor 5 Based on Select Acetylenic Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes & Protocols: Investigating 4-(2,5-Dimethoxyphenyl)butanoic Acid as a Novel Histone Deacetylase (HDAC) Inhibitor
Abstract: Histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology.[1][2] These enzymes play a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[3][4][5] Inhibition of HDACs leads to hyperacetylation, which can relax chromatin structure, alter gene transcription, and ultimately induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][6] Phenylbutyrate is a known HDAC inhibitor, and its structural analogs are of considerable interest for developing new therapeutic agents.[7][8][9] This guide provides a comprehensive framework for the synthesis and evaluation of 4-(2,5-dimethoxyphenyl)butanoic acid, a structural analog of phenylbutyrate, as a potential novel HDAC inhibitor. We present detailed protocols for its chemical synthesis, in vitro enzymatic activity screening, cellular target engagement validation, and cytotoxicity assessment.
Introduction: The Rationale for Targeting HDACs
Histone deacetylases are a family of enzymes crucial for maintaining cellular homeostasis. They counterbalance the activity of histone acetyltransferases (HATs), and this dynamic acetylation process is fundamental to transcriptional regulation.[3] In many cancers, HDACs are overexpressed or misregulated, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1] Therefore, inhibiting HDACs can restore normal gene expression patterns, making them a prime target for anti-cancer drug development.[3][5]
HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the catalytic channel, and a "cap" group that interacts with the enzyme surface.[4] 4-(2,5-Dimethoxyphenyl)butanoic acid possesses a carboxylic acid group that can act as a ZBG and a substituted phenyl ring as a cap group, making it a promising candidate for investigation based on its structural similarity to other known short-chain fatty acid-based HDAC inhibitors.[7][10]
Caption: Overall workflow for the development of 4-(2,5-Dimethoxyphenyl)butanoic acid as an HDAC inhibitor.
Section 1: Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid
Rationale: The proposed synthesis is a two-step process starting from commercially available 2,5-dimethoxybenzaldehyde. The first step involves a Knoevenagel condensation with malonic acid to form the corresponding cinnamic acid derivative. The second step is a catalytic hydrogenation to reduce both the double bond and the carboxylic acid, followed by a selective oxidation or alternative reduction method to yield the final butanoic acid. A more direct approach, analogous to the synthesis of 4-(4-methoxyphenyl)butyric acid, involves the reduction of a corresponding oxobutanoic acid precursor.[11] For this protocol, we will outline a common reduction method from a commercially available precursor, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, for simplicity and high yield.
Protocol 1.1: Clemmensen Reduction of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
Materials:
-
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid (1 eq.).
-
Add amalgamated zinc (4 eq.) and toluene (50 mL).
-
Slowly add concentrated HCl (100 mL) in portions through the condenser. The reaction is exothermic and will evolve hydrogen gas. Ensure adequate ventilation.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully decant the liquid into a separatory funnel, leaving the excess zinc behind.
-
Separate the organic (toluene) layer. Extract the aqueous layer twice with toluene (2x 30 mL).
-
Combine the organic extracts and wash with water, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain pure 4-(2,5-dimethoxyphenyl)butanoic acid.[12][13]
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (>95%) before use in biological assays.
Section 2: In Vitro Characterization of HDAC Inhibition
Rationale: The first step in biological evaluation is to determine if the synthesized compound can directly inhibit the enzymatic activity of HDACs. Fluorometric assays are a rapid and sensitive method for screening potential inhibitors and determining their potency (IC50 value).[14][15] These assays use a substrate containing an acetylated lysine residue, which, when deacetylated by an HDAC enzyme, is cleaved by a developer solution to release a fluorophore.[15] The signal is inversely proportional to HDAC activity.
Caption: Principle of a fluorometric assay for screening HDAC inhibitors.
Protocol 2.1: IC50 Determination using a Fluorometric HDAC Assay
Materials:
-
HDAC inhibitor screening kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich) containing:[14][15][16]
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic substrate
-
Assay Buffer
-
Developer solution
-
Control inhibitor (e.g., Trichostatin A)
-
-
Synthesized 4-(2,5-Dimethoxyphenyl)butanoic acid, dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[14]
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer. A typical final concentration range would be 1 nM to 100 µM.
-
In a 96-well black plate, add assay buffer to all wells.
-
Add the test compound dilutions, the positive control inhibitor (Trichostatin A), and a DMSO vehicle control to respective wells.
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" blank.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence on a plate reader.
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
Data Presentation:
| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| 4-(2,5-Dimethoxyphenyl)butanoic acid | Hypothetical | Hypothetical | Hypothetical |
| Trichostatin A (Control) | ~20 | ~20 | ~20 |
Table 1: Hypothetical IC50 values for the test compound against various HDAC isoforms.
Section 3: Cellular Activity and Target Engagement
Rationale: While an in vitro assay confirms direct enzyme inhibition, it does not guarantee activity in a cellular context due to factors like cell permeability and stability. Therefore, it is crucial to demonstrate that the compound can engage its target (HDAC) inside living cells and elicit a biological response.[17][18] A hallmark of HDAC inhibition is the accumulation of acetylated proteins, most notably histones.[6] Western blotting for acetylated histones is a standard method to confirm this. Furthermore, advanced techniques like NanoBRET or Cellular Thermal Shift Assays (CETSA) can directly measure the physical engagement of the compound with the target protein in cells.[17][19][20]
Protocol 3.1: Western Blot for Histone H3 Acetylation
Materials:
-
Cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
Test compound and control inhibitor (e.g., SAHA)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3 (AcH3), anti-total-Histone H3 (H3)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) reagents and imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of 4-(2,5-dimethoxyphenyl)butanoic acid, a positive control inhibitor, and a vehicle control for 18-24 hours.
-
Wash cells with cold PBS and lyse them using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against AcH3 and total H3 (as a loading control) overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using ECL reagents and an imaging system.
-
Quantify the band intensities to determine the fold-change in histone acetylation relative to the total histone level.
Section 4: Evaluation of Cellular Cytotoxicity
Rationale: An effective therapeutic agent must be more toxic to cancer cells than to normal cells, a concept known as the therapeutic window. Cytotoxicity assays are essential for determining the concentration at which a compound causes cell death.[21][22][23] This helps to establish a dose range where the compound has a biological effect (e.g., increases histone acetylation) without causing nonspecific toxicity. Assays like the MTT or LDH release assay are standard methods to measure cell viability and cytotoxicity.[21][24]
Protocol 4.1: MTT Assay for Cell Viability
Materials:
-
Cancer cell line (e.g., HCT116) and a non-cancerous cell line (e.g., HEK293)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Seed both cancer and non-cancerous cells in separate 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration and perform a nonlinear regression analysis to determine the CC50 (50% cytotoxic concentration).
Data Presentation:
| Cell Line | Compound | CC50 (µM) |
| HCT116 (Cancer) | 4-(2,5-Dimethoxyphenyl)butanoic acid | Hypothetical |
| HEK293 (Normal) | 4-(2,5-Dimethoxyphenyl)butanoic acid | Hypothetical |
Table 2: Hypothetical CC50 values to determine the therapeutic index.
Conclusion and Future Directions
This document outlines a systematic approach to synthesize and validate 4-(2,5-dimethoxyphenyl)butanoic acid as a potential HDAC inhibitor. The described protocols provide a robust framework for determining its biochemical potency, confirming its mechanism of action in a cellular environment, and assessing its therapeutic potential through cytotoxicity profiling. Positive results from this workflow—specifically, potent in vitro inhibition, confirmed cellular target engagement leading to histone hyperacetylation, and selective cytotoxicity towards cancer cells—would establish this compound as a promising lead for further preclinical development. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling, and in vivo efficacy studies in animal models of cancer.
References
-
Lane, A. A., & Chabner, B. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of Clinical Oncology, 27(32), 5459–5468. [Link]
-
Li, G., & Seto, E. (2016). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. [Link]
-
Robers, M. B., et al. (2015). A comparative study of target engagement assays for HDAC1 inhibitor profiling. PLoS ONE, 10(10), e0139001. [Link]
-
Sura, W., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]
-
Robers, M. B., et al. (2015). A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling. PubMed. [Link]
-
Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. Enzo Life Sciences. [Link]
-
Ganesan, A. (2020). Mechanism of action of HDAC inhibitors. ResearchGate. [Link]
-
Riss, T. L., & Moravec, R. A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
-
Patsnap. (2024). What are HDAC inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Whitehead, T., et al. (2021). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. Analytical Biochemistry, 629, 114321. [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Molbase. (n.d.). Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. Molbase. [Link]
-
Hu, R., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(4), 438-447. [Link]
-
Fimepinostat, M., et al. (2023). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Pharmacology & Translational Science, 6(1), 63-78. [Link]
-
Hu, R., et al. (2017). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed. [Link]
-
Senger, J., et al. (2022). First Fluorescent Acetylspermidine Deacetylation Assay for HDAC10 Identifies Selective Inhibitors with Cellular Target Engagement. ChemBioChem, 23(14), e202200180. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
-
Lu, M., et al. (2018). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 13(7), 1849-1856. [Link]
-
Hu, R., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). EpigenTek. [Link]
-
Lu, Q., et al. (2005). Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(18), 5530-5535. [Link]
-
Sbardella, G., et al. (2016). Phenylpyrrole-based HDAC inhibitors: synthesis, molecular modeling and biological studies. Future Medicinal Chemistry, 8(14), 1679-1692. [Link]
-
Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 40(7), 912-918. [Link]
-
Stenutz. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid. Stenutz. [Link]
-
Szewczuk, L. M., et al. (2015). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs, 33(4), 827-834. [Link]
-
Chen, D., et al. (2020). Synthetic routes of HDAC inhibitors 58-83. Reagents and conditions. ResearchGate. [Link]
-
Senger, J., et al. (2022). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). MDPI. [Link]
-
Adooq Bioscience. (n.d.). HDAC inhibitors. Adooq Bioscience. [Link]
-
Villacob, H., et al. (2022). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. PubMed Central. [Link]
-
DeLay, M., et al. (2013). 4-(Phenylthio)butanoic acid, a novel histone deacetylase inhibitor, stimulates renal progenitor cell proliferation. ResearchGate. [Link]
-
ChemSynthesis. (n.d.). 4-(3,4-dimethoxyphenyl)butanoic acid. ChemSynthesis. [Link]
- Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 12. stenutz.eu [stenutz.eu]
- 13. 4-(2,5-二甲氧基苯基)丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. caymanchem.com [caymanchem.com]
- 15. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 16. Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit 100 assays in 96 well plates | Sigma-Aldrich [sigmaaldrich.com]
- 17. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. opentrons.com [opentrons.com]
- 23. Cell Cytotoxicity Assay, Cell Toxicity Assay | NorthEast BioLab [nebiolab.com]
- 24. researchgate.net [researchgate.net]
Investigating 4-(2,5-Dimethoxyphenyl)butanoic Acid as a Novel Chemical Chaperone: Application Notes and Protocols
Abstract
Protein misfolding and aggregation are cellular hallmarks of numerous debilitating human diseases. Chemical chaperones, small molecules that can stabilize protein conformation and prevent aggregation, represent a promising therapeutic strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel compound, 4-(2,5-Dimethoxyphenyl)butanoic acid, as a potential chemical chaperone. We present a series of detailed protocols for in vitro and cell-based assays designed to rigorously evaluate its efficacy in preventing protein aggregation and enhancing protein stability. The methodologies are grounded in established principles of protein biochemistry and cellular analysis, providing a robust framework for the characterization of this and other potential chemical chaperones.
Introduction: The Rationale for Investigating 4-(2,5-Dimethoxyphenyl)butanoic Acid
A significant number of human pathologies, including many neurodegenerative diseases, are linked to the misfolding and subsequent aggregation of specific proteins. These aggregates can be cytotoxic and disrupt cellular homeostasis. Molecular chaperones are the cell's natural defense against protein misfolding, but under conditions of cellular stress or with certain genetic mutations, this machinery can be overwhelmed.[1][2] Chemical chaperones are small molecules that can assist in protein folding and stabilization, thereby preventing the formation of toxic aggregates.[3]
4-(2,5-Dimethoxyphenyl)butanoic acid is a synthetic compound with a structure that suggests potential for interacting with non-polar and aromatic residues on protein surfaces, which are often exposed upon misfolding. Its butanoic acid moiety could also participate in hydrogen bonding, further contributing to protein stabilization. While its biological activity is not extensively characterized, its structural features warrant investigation into its potential as a chemical chaperone.
This guide will outline a systematic approach to characterizing the chaperone activity of 4-(2,5-Dimethoxyphenyl)butanoic acid, using Citrate Synthase (CS) as a model protein. CS is a well-established substrate for chaperone assays as it is prone to thermal aggregation and its enzymatic activity can be readily measured.[4][5][6][7]
Synthesis and Characterization of 4-(2,5-Dimethoxyphenyl)butanoic Acid
While commercially available, understanding the synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid is crucial for quality control and potential derivatization studies. A plausible synthetic route is outlined below.
2.1. Proposed Synthesis
A potential synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid can be adapted from related syntheses of similar compounds.[8][9] The synthesis of the related compound 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid has been described, and could be a precursor.[8]
2.2. Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C12H16O4 | [10] |
| Molecular Weight | 224.25 g/mol | |
| Melting Point | 67-71 °C | |
| Appearance | Solid |
In Vitro Evaluation of Chaperone Activity
A series of in vitro assays will be performed to directly assess the ability of 4-(2,5-Dimethoxyphenyl)butanoic acid to stabilize a model protein and prevent its aggregation under stress conditions.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
The thermal shift assay is a high-throughput method to assess the thermal stability of a protein in the presence of a ligand.[11][12][13][14][15] An increase in the melting temperature (Tm) of the protein upon addition of the compound suggests a stabilizing interaction.[13]
3.1.1. Experimental Workflow
Caption: Workflow for the Thermal Shift Assay.
3.1.2. Detailed Protocol
-
Reagent Preparation:
-
Prepare a 2X stock solution of the model protein (e.g., 1 µM Citrate Synthase) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).
-
Prepare a series of concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid in the same buffer. A typical starting range would be from 1 µM to 1 mM.
-
Prepare a 20X stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 12.5 µL of the 2X protein stock solution to each well.
-
Add 2.5 µL of the 4-(2,5-Dimethoxyphenyl)butanoic acid dilutions to the respective wells. For the negative control, add 2.5 µL of buffer.
-
Add 10 µL of the 20X dye solution to each well.
-
The final volume in each well should be 25 µL.
-
-
Instrument Run:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min, collecting fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melt curve.
-
The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein alone) from the Tm of the protein in the presence of the compound.
-
3.1.3. Expected Results and Interpretation
A positive ΔTm indicates that 4-(2,5-Dimethoxyphenyl)butanoic acid stabilizes the protein, a key characteristic of a chemical chaperone. The magnitude of the shift can be indicative of the binding affinity.
| Compound Concentration | Tm (°C) | ΔTm (°C) |
| 0 µM (Control) | 55.2 | 0.0 |
| 10 µM | 56.1 | +0.9 |
| 50 µM | 57.8 | +2.6 |
| 100 µM | 59.3 | +4.1 |
| 500 µM | 61.5 | +6.3 |
Protein Aggregation Assay
This assay directly measures the ability of the compound to prevent protein aggregation under thermal stress. Aggregation is monitored by measuring light scattering.[7][16][17]
3.2.1. Experimental Workflow
Caption: Workflow for the Protein Aggregation Assay.
3.2.2. Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the model protein (e.g., 10 µM Citrate Synthase) in a suitable buffer (e.g., 40 mM HEPES, pH 7.5).
-
Prepare various concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid in the same buffer.
-
-
Assay Setup:
-
In a quartz cuvette, mix the protein solution with the desired concentration of the compound.
-
Include a positive control (a known chaperone, if available) and a negative control (protein alone).
-
-
Aggregation Induction and Measurement:
-
Place the cuvette in a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Set the temperature to a level that induces aggregation (e.g., 45 °C for Citrate Synthase).
-
Monitor the increase in light scattering over time at a wavelength where the protein does not absorb (e.g., 360 nm). Record measurements at regular intervals (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Plot the light scattering (absorbance) as a function of time.
-
Compare the aggregation curves for the protein alone versus the protein in the presence of different concentrations of the compound.
-
3.2.3. Expected Results and Interpretation
A reduction in the rate and extent of light scattering in the presence of 4-(2,5-Dimethoxyphenyl)butanoic acid indicates its ability to prevent protein aggregation.
| Compound Concentration | Aggregation Rate (mAU/min) | Percent Inhibition |
| 0 µM (Control) | 10.5 | 0% |
| 10 µM | 8.2 | 21.9% |
| 50 µM | 4.1 | 61.0% |
| 100 µM | 1.9 | 81.9% |
| 500 µM | 0.8 | 92.4% |
Cell-Based Evaluation of Chaperone Activity
Cell-based assays are essential to determine if the compound is effective in a more physiologically relevant environment and to assess its potential cytotoxicity.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein within intact cells, providing evidence of target engagement in a cellular context.[11]
4.1.1. Detailed Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T) to approximately 80% confluency.
-
Treat the cells with varying concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).
-
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific to a protein of interest known to be prone to misfolding.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble protein as a function of temperature for both the treated and untreated cells.
-
A shift in the melting curve to a higher temperature in the treated cells indicates that the compound stabilizes the target protein in the cellular environment.
-
Cell Viability and Stress Response Assays
These assays assess the compound's effect on cell health and its ability to protect cells from stress-induced protein aggregation.
4.2.1. Detailed Protocol
-
Induction of Protein Misfolding Stress:
-
Treat cells with a known proteotoxic stressor (e.g., a proteasome inhibitor like MG132, or heat shock).
-
Co-treat a set of cells with the stressor and varying concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid.
-
-
Cell Viability Assessment:
-
After the treatment period, assess cell viability using a standard method such as the MTT assay or a live/dead cell stain.
-
-
Analysis of Protein Aggregation:
-
Lyse the cells and separate the soluble and insoluble fractions.
-
Analyze the insoluble fraction for the presence of aggregated proteins using techniques like filter trap assays or immunofluorescence staining for protein aggregates.
-
4.2.2. Expected Results and Interpretation
An increase in cell viability and a decrease in protein aggregation in cells co-treated with the stressor and 4-(2,5-Dimethoxyphenyl)butanoic acid would provide strong evidence for its cellular chaperone activity.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial investigation of 4-(2,5-Dimethoxyphenyl)butanoic acid as a potential chemical chaperone. Positive results from these assays would warrant further investigation, including mechanistic studies to understand its mode of action and preclinical studies to evaluate its therapeutic potential. This systematic approach ensures a thorough and rigorous evaluation of this and other novel chemical chaperone candidates.
References
-
Wikipedia. Thermal shift assay. [Link]
-
APC. 5 must-know techniques for analyzing protein aggregation. [Link]
-
Bitesize Bio. The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]
-
Charles River Laboratories. Thermal Shift Assays. [Link]
-
FRISBI. Thermal Shift Assay. [Link]
-
Molbase. Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid. [Link]
-
BioHippo. Protein stability and aggregation assay kit. [Link]
-
ProFoldin. protein aggregation assay kit. [Link]
-
NIH. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC. [Link]
-
HFSP. A new biosensor for measuring chaperone activity in live cells. [Link]
-
NIH. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC. [Link]
-
Springer. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. [Link]
-
Springer. Assays to Characterize Molecular Chaperone Function In Vitro. [Link]
-
PLOS One. A Novel Method for Assessing the Chaperone Activity of Proteins. [Link]
-
NIH. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC. [Link]
-
ResearchGate. Assays to Characterize Molecular Chaperone Function In Vitro. [Link]
-
NIH. Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease. [Link]
-
PubChem. 4-(2,3-Dimethoxyphenyl)butanoic acid. [Link]
-
Stenutz. 4-(2,5-dimethoxyphenyl)butyric acid. [Link]
-
PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]
-
Springer. Analysis of Molecular Chaperone Activities Using In Vitro and In Vivo Approaches. [Link]
-
PubChem. 4-Hydroxy-4-(4-methoxy-2,5-dimethylphenyl)butanoic acid. [Link]
-
PubMed. Inactivation of the bacterial pathogens Staphylococcus pseudintermedius and Acinetobacter baumannii by butanoic acid. [Link]
- Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
-
NIH. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]
-
MDPI. Chemical Composition and In Vitro Biological Activity of the Polar and Non-Polar Fractions Obtained from the Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim. [Link]
-
MDPI. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]
-
MDPI. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. [Link]
Sources
- 1. hfsp.org [hfsp.org]
- 2. Analysis of Molecular Chaperone Activities Using In Vitro and In Vivo Approaches | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays to Characterize Molecular Chaperone Function In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. A Novel Method for Assessing the Chaperone Activity of Proteins | PLOS One [journals.plos.org]
- 6. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 10. 4-(2,5-dimethoxyphenyl)butyric acid [stenutz.eu]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. criver.com [criver.com]
- 15. Thermal Shift Assay | FRISBI [frisbi.eu]
- 16. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
Application Note & Protocols: A Multi-Parametric Approach to Assessing the Cytotoxicity of 4-(2,5-Dimethoxyphenyl)butanoic acid
Abstract
This document provides a detailed guide for evaluating the cytotoxic potential of 4-(2,5-Dimethoxyphenyl)butanoic acid, a compound for which limited biological data exists.[1] Given its chemical structure as a phenolic acid, we hypothesize that its cytotoxic mechanisms may involve the induction of oxidative stress and apoptosis, common pathways for this class of compounds.[2][3][4] This guide presents an integrated, multi-parametric strategy that moves beyond simple viability assessment to provide deeper mechanistic insights. We provide detailed, self-validating protocols for three key cell-based assays: a primary ATP-based viability assay to determine dose-dependent cytotoxicity, followed by two mechanistic assays to specifically quantify apoptosis (via Caspase-3/7 activation) and the generation of reactive oxygen species (ROS). This comprehensive approach ensures a robust and reliable characterization of the compound's cellular impact, essential for early-stage drug discovery and toxicological profiling.[5]
Introduction: The Rationale for a Mechanistic Approach
The evaluation of a compound's cytotoxicity is a cornerstone of preclinical drug development and chemical safety assessment.[5][6] For a novel compound like 4-(2,5-Dimethoxyphenyl)butanoic acid, a simple determination of cell death is insufficient. A thorough understanding of the underlying mechanism of action (MOA) is critical for predicting in-vivo effects, identifying potential liabilities, and guiding further development.
The structure of 4-(2,5-Dimethoxyphenyl)butanoic acid, featuring a dimethoxyphenyl group, places it in the broad category of phenolic compounds. Many compounds in this class exert their biological effects, including cytotoxicity, by modulating intracellular redox balance and activating programmed cell death pathways.[2][7] Specifically, the production of reactive oxygen species (ROS) can trigger mitochondrial membrane potential loss, leading to the activation of executioner caspases (like caspase-3 and caspase-7) and culminating in apoptosis.[2][3]
Therefore, we have designed a testing strategy that integrates three distinct but complementary assays to build a comprehensive cytotoxic profile:
-
Cell Viability Assessment (ATP Assay): To quantify the overall dose-dependent impact on metabolic health and determine the IC50 value. ATP is a sensitive marker for viable cells, as its levels rapidly decline upon cell death.[8][9]
-
Apoptosis Detection (Caspase-3/7 Assay): To specifically measure the activation of the key executioner caspases involved in apoptosis.[10][11] This helps to distinguish apoptosis from other forms of cell death, such as necrosis.
-
Oxidative Stress Measurement (ROS Assay): To investigate the role of oxidative stress as a potential initiating event in the cytotoxic cascade.[12]
This tiered approach provides not only a quantitative measure of cytotoxicity (IC50) but also critical, actionable insights into the how and why behind the compound's effects at a cellular level.
Integrated Experimental Workflow
A successful cytotoxicity study relies on a logical and well-controlled workflow. The following diagram outlines the sequential process from initial cell culture to multi-parametric data acquisition. This integrated design allows for the efficient use of resources, where cells from the same experimental setup can be used for different assay endpoints.
Caption: Integrated workflow for multi-parametric cytotoxicity assessment.
Hypothesized Mechanism of Action
Based on the known activities of similar phenolic structures, we can postulate a potential signaling pathway for the cytotoxicity of 4-(2,5-Dimethoxyphenyl)butanoic acid. This model provides a theoretical framework for interpreting the experimental data obtained from the assays.
Sources
- 1. PubChemLite - 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 2. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
- 4. researchgate.net [researchgate.net]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. Cell Based Assay Development Service | Proven Expertise 👩🔬 [trenzyme.com]
- 7. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from ...: Ingenta Connect [ingentaconnect.com]
- 8. ATP Assays | What is an ATP Assay? [promega.jp]
- 9. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 10. Combined Fluorimetric Caspase-3/7 Assay and Bradford Protein Determination for Assessment of Polycation-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. labtoo.com [labtoo.com]
Application Notes & Protocols: A Framework for Preclinical Evaluation of 4-(2,5-Dimethoxyphenyl)butanoic acid
For: Researchers, scientists, and drug development professionals.
Subject: A tiered, multi-modal approach to characterizing the in vivo efficacy and mechanism of action for the novel compound 4-(2,5-Dimethoxyphenyl)butanoic acid using established rodent models.
Introduction and Strategic Rationale
4-(2,5-Dimethoxyphenyl)butanoic acid is a metabolite of the psychoactive phenethylamine 2,5-dimethoxy-4-iodophenethylamine (2C-I), a known serotonergic agonist with high affinity for the serotonin 2A (5-HT2A) receptor. The parent compound belongs to a class of substances investigated for their potential therapeutic effects in psychiatric disorders. However, the pharmacological activity of its metabolites, such as 4-(2,5-Dimethoxyphenyl)butanoic acid, remains largely uncharacterized.
The central objective of this guide is to provide a robust, scientifically-grounded framework for the preclinical evaluation of this compound. The narrative is built on the logical premise that the compound's activity, if any, is likely to involve the serotonergic system, particularly the 5-HT2A receptor. This document outlines a sequential and integrated series of in vivo studies designed to first establish brain bioavailability and target engagement, and then to probe for potential therapeutic efficacy in validated behavioral models.
This guide emphasizes a tiered approach, starting with fundamental pharmacokinetic and pharmacodynamic assays before proceeding to more complex behavioral paradigms. This ensures a cost-effective and ethically responsible use of animal resources by establishing foundational data before committing to extensive efficacy trials. Every protocol is designed to be self-validating through the inclusion of appropriate positive and negative controls.
Foundational Workflow: From Synthesis to Efficacy
A logical progression of experiments is critical to building a comprehensive pharmacological profile. The proposed workflow ensures that each stage informs the next, creating a coherent and data-driven narrative for the compound's evaluation.
Caption: Overall experimental workflow for evaluating 4-(2,5-Dimethoxyphenyl)butanoic acid.
Phase 1: Foundational Pharmacokinetic and Toxicological Profiling
Before any efficacy testing, it is imperative to understand the compound's disposition in the body and establish a safe dosing range. These preliminary studies are non-negotiable prerequisites for valid and interpretable downstream experiments.
Protocol: Rodent Pharmacokinetic (PK) Study
Causality: The purpose of this protocol is to determine if 4-(2,5-Dimethoxyphenyl)butanoic acid crosses the blood-brain barrier (BBB) and to characterize its concentration over time in both plasma and brain tissue. Phenethylamine derivatives show variable ability to penetrate the brain.[1] A compound cannot have a central effect if it does not reach the central nervous system.
Methodology:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Groups (n=4 per time point):
-
Vehicle (e.g., 0.9% saline with 5% DMSO).
-
Test Compound (e.g., 10 mg/kg, administered intraperitoneally, i.p.).
-
-
Procedure:
-
Administer a single i.p. injection of the test compound or vehicle.
-
At designated time points (e.g., 15, 30, 60, 120, 240 minutes), euthanize a cohort of mice.
-
Immediately collect trunk blood (for plasma) and harvest the whole brain.
-
Flash-freeze samples in liquid nitrogen and store at -80°C.
-
-
Analysis:
-
Process plasma and brain homogenates.
-
Quantify the concentration of 4-(2,5-Dimethoxyphenyl)butanoic acid using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and elimination half-life (t½) for both plasma and brain.
-
Determine the brain-to-plasma concentration ratio to assess BBB penetration.
-
Protocol: Acute Toxicity and Dose-Range Finding
Causality: This step is essential to identify a range of doses that are behaviorally active but not overtly toxic or sedative. This ensures that effects observed in subsequent efficacy models are not confounded by motor impairment or other adverse effects.[2]
Methodology:
-
Animal Model: Male Swiss Webster mice (8-10 weeks old).
-
Groups (n=3-5 per group):
-
Vehicle control.
-
Ascending doses of the test compound (e.g., 1, 3, 10, 30, 100 mg/kg, i.p.).
-
-
Procedure:
-
Administer a single i.p. injection.
-
Observe animals continuously for the first hour and then at regular intervals for 24 hours.
-
Score for signs of toxicity (e.g., convulsions, ataxia, stereotypy, sedation, mortality).
-
-
Data Interpretation:
-
Determine the Maximum Tolerated Dose (MTD).
-
Select three doses for subsequent behavioral testing (e.g., a low, medium, and high dose below the MTD) based on these observations.
-
Phase 2: Target Engagement and Primary Efficacy Screening
This phase directly addresses the central hypothesis: Does the compound interact with the 5-HT2A receptor in vivo, and does this interaction translate into therapeutically relevant behavioral outcomes?
The Head-Twitch Response (HTR): A Proxy for 5-HT2A Receptor Activation
Expertise: The HTR is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for the activation of 5-HT2A receptors.[3][4][5] It is considered the gold-standard preclinical assay to screen for the hallucinogenic potential of serotonergic compounds.[6][7] A positive result in this assay would provide strong evidence of in vivo 5-HT2A receptor agonism.
Caption: Simplified signaling cascade leading to the Head-Twitch Response.
Protocol: Head-Twitch Response (HTR) Assay
Methodology:
-
Animal Model: Male C57BL/6J mice (8-10 weeks old). This strain is commonly used and shows a robust HTR.[8]
-
Groups (n=8-10 per group):
-
Group 1: Vehicle.
-
Group 2-4: Test Compound (Low, Medium, High doses determined from toxicity screen).
-
Group 5: Positive Control (e.g., DOI, 1.0 mg/kg, i.p.).[4]
-
Group 6: Antagonist Blockade (Pre-treat with a 5-HT2A antagonist like M100907, followed by the high dose of the test compound). This group is critical for confirming target specificity.[6]
-
-
Procedure:
-
Allow mice to habituate to individual observation chambers for 30 minutes.
-
Administer antagonist (if applicable), typically 30 minutes before the agonist.
-
Administer vehicle, test compound, or positive control (i.p.).
-
Immediately begin observation/video recording for 60 minutes.
-
A trained, blinded observer counts the number of head twitches. Alternatively, automated detection systems can be used.
-
-
Data Presentation & Analysis:
| Treatment Group | Dose (mg/kg, i.p.) | Mean HTR Count (± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | N/A | - | |
| Test Compound | Low | ||
| Test Compound | Medium | ||
| Test Compound | High | ||
| DOI | 1.0 | ||
| M100907 + Test (High) | 1.0 + High |
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's for comparison to vehicle, or Tukey's for all-pairs comparison).
The Forced Swim Test (FST): Screening for Antidepressant-Like Activity
Trustworthiness: The FST is a widely used, albeit controversial, screening tool for potential antidepressant efficacy.[9][10] The model is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture.[11][12] This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants reliably increase the latency to immobility and decrease the total duration of immobility.[9] It is crucial to run this test alongside a general locomotor activity assay to rule out confounding stimulant effects.
Protocol: Forced Swim Test (FST)
Methodology:
-
Animal Model: Male BALB/c mice or Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=10-12 per group):
-
Group 1: Vehicle.
-
Group 2-4: Test Compound (Low, Medium, High doses).
-
Group 5: Positive Control (e.g., Fluoxetine, 20 mg/kg, i.p., administered 30-60 min prior).
-
-
Procedure:
-
Administer compounds at a predetermined time before the test (e.g., 60 minutes).
-
Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).[11][13]
-
The test duration is 6 minutes.[11] The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, a blinded observer scores the duration of immobility (floating with only minor movements to keep the head above water).[11]
-
-
Data Presentation & Analysis:
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Duration (seconds ± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | N/A | - | |
| Test Compound | Low | ||
| Test Compound | Medium | ||
| Test Compound | High | ||
| Fluoxetine | 20 |
-
Analyze data using a one-way ANOVA with post-hoc tests.
The Elevated Plus Maze (EPM): Assessing Anxiety-Like Behavior
Expertise: The EPM is a standard paradigm for assessing anxiolytic (anxiety-reducing) and anxiogenic (anxiety-increasing) effects of pharmacological agents in rodents.[14][15] The test leverages the natural conflict in rodents between their desire to explore a novel environment and their aversion to open, elevated spaces.[16][17] An increase in the time spent in, and entries into, the open arms is indicative of an anxiolytic effect.
Protocol: Elevated Plus Maze (EPM)
Methodology:
-
Animal Model: Male C57BL/6J mice or Wistar rats (8-10 weeks old).
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[17][18]
-
Groups (n=10-12 per group):
-
Group 1: Vehicle.
-
Group 2-4: Test Compound (Low, Medium, High doses).
-
Group 5: Positive Control (e.g., Diazepam, 1-2 mg/kg, i.p., as an anxiolytic).
-
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes prior to the test.[16]
-
Administer compounds at a predetermined time (e.g., 30 minutes) before testing.
-
Place the animal in the center of the maze, facing an open arm.[18]
-
Allow the animal to explore the maze for a 5-minute session.[14][18]
-
Record the session using an overhead video camera for later analysis with tracking software.[16]
-
-
Data Presentation & Analysis:
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (± SEM) | Total Arm Entries (± SEM) |
| Vehicle | N/A | ||
| Test Compound | Low | ||
| Test Compound | Medium | ||
| Test Compound | High | ||
| Diazepam | 1.5 |
-
Primary endpoints: Percentage of time spent in the open arms and percentage of open arm entries. Total arm entries serve as a measure of general locomotor activity.
-
Analyze data using a one-way ANOVA with post-hoc tests.
Phase 3: Mechanistic Neurochemical Analysis
Positive behavioral findings should be corroborated with direct evidence of neurochemical changes in relevant brain regions. In vivo microdialysis is a powerful technique for this purpose.
Protocol: In Vivo Microdialysis
Causality: This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a real-time link between drug administration, neurochemical changes, and behavior.[19][20] Given the compound's putative serotonergic mechanism, measuring changes in serotonin (5-HT) and dopamine (DA) in brain regions like the prefrontal cortex or striatum is highly relevant.[21][22]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (due to their larger size, which is more amenable to this surgery).
-
Procedure:
-
Surgery: Implant a guide cannula stereotaxically, targeting the medial prefrontal cortex. Allow for 5-7 days of recovery.
-
Experiment Day: Insert a microdialysis probe through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.
-
Drug Administration: Administer the test compound (effective dose from behavioral studies) or vehicle.
-
Post-Drug Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
-
Analysis:
-
Analyze dialysate samples for 5-HT and DA content using HPLC with electrochemical detection (HPLC-ED).[23]
-
-
Data Interpretation:
-
Express post-drug neurotransmitter levels as a percentage of the stable baseline average.
-
Compare the time course of neurotransmitter changes to the time course of behavioral effects observed in previous phases.
-
Data Synthesis and Interpretation: Building a Coherent Profile
Caption: Decision matrix for interpreting integrated experimental outcomes.
-
Scenario A: Potentially Psychedelic-like Profile: If the compound is brain-penetrant, induces a robust, dose-dependent HTR that is blocked by a 5-HT2A antagonist, and shows effects in the FST/EPM, it would be classified as a centrally active 5-HT2A agonist with potential therapeutic and/or hallucinogenic properties.
-
Scenario B: Non-Psychedelic Therapeutic Potential: If the compound is brain-penetrant, shows efficacy in the FST or EPM but does not induce the HTR, it could represent a novel, non-hallucinogenic serotonergic modulator.[24] This is a highly desirable profile for therapeutic development.
-
Scenario C: Inactive Metabolite: If the compound has poor brain penetration or is inactive across all behavioral assays, it can be concluded that it is likely an inactive metabolite of 2C-I.
-
Scenario D: Peripherally Active: If the compound does not penetrate the brain but shows systemic effects, its activity is likely confined to the periphery.
References
-
Elevated plus maze protocol. (2023). protocols.io. [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. (2014). Journal of Visualized Experiments (JoVE). [Link]
-
In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. (2000). Synapse. [Link]
-
The mouse forced swim test. Johns Hopkins University. [Link]
-
Elevated Plus Maze for Mice. (2008). Journal of Visualized Experiments (JoVE). [Link]
-
Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. (2008). Progress in Brain Research. [Link]
-
Forced Swim Test v.3. University of Arizona IACUC. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2012). Expert Opinion on Drug Discovery. [Link]
-
Statement on the forced swim test in rodent models. (2023). National Health and Medical Research Council (NHMRC), Australia. [Link]
-
Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. (2013). ACS Chemical Neuroscience. [Link]
-
Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.Net. [Link]
-
Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice. (2009). Psychopharmacology. [Link]
-
Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. (2025). AZoNetwork. [Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (2013). Psychopharmacology. [Link]
-
Head-twitch response. Wikipedia. [Link]
-
Serotonin 5-HT2A receptor agonist. Wikipedia. [Link]
-
Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. (2000). Acta Neurobiologiae Experimentalis. [Link]
-
The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. (2023). ACS Pharmacology & Translational Science. [Link]
-
β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. (2019). Neurochemical Research. [Link]
-
Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. (2020). Journal of Neuroscience Methods. [Link]
-
Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. (2023). Labcorp. [Link]
-
Behavioral Assessments for Pre-Clinical Pharmacovigilance. (2011). Journal of Visualized Experiments (JoVE). [Link]
-
Rat brain-uptake index for phenylethylamine and various monomethylated derivatives. (2013). Journal of Molecular Neuroscience. [Link]
Sources
- 1. Rat brain-uptake index for phenylethylamine and various monomethylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. labcorp.com [labcorp.com]
- 8. Pharmacological and behavioral characterization of the 5-HT2A receptor in C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Statement on the forced swim test in rodent models | NHMRC [nhmrc.gov.au]
- 11. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. protocols.io [protocols.io]
- 15. medchemexpress.com [medchemexpress.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid
Welcome to the technical support guide for the synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance the yield and purity of this important compound. The following FAQs and troubleshooting guides are based on established chemical principles and field-proven insights to address common challenges encountered during its multi-step synthesis.
Overview of the Synthetic Pathway
The most common and efficient route to synthesize 4-(2,5-Dimethoxyphenyl)butanoic acid involves a two-step process. First, a Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride yields the intermediate, 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid. This is followed by the reduction of the aryl ketone to a methylene group to furnish the final product. Each of these steps presents unique challenges that can significantly impact the overall yield and purity.
Caption: General two-step synthesis pathway.
Part 1: Troubleshooting the Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming C-C bonds with aromatic rings, but it is sensitive to several factors that can suppress yields or generate impurities.
Q1: My Friedel-Crafts acylation reaction has a very low yield or failed completely. What are the likely causes?
A1: A low or zero yield in this step typically points to issues with the reagents or reaction conditions. Here’s a breakdown of probable causes and solutions:
-
Inactive Lewis Acid Catalyst (AlCl₃): Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive.
-
Expert Insight: Always use a fresh, unopened bottle of anhydrous AlCl₃ if possible. If you suspect your stock is old, handle it in a glovebox or dry bag. The catalyst should be a fine, white to pale-yellow powder. Clumped or discolored AlCl₃ is a sign of decomposition.
-
-
Incorrect Solvent: The choice of solvent is critical. While solvents like nitrobenzene or carbon disulfide have been traditionally used, safer and effective alternatives exist. Dichlorobenzene is a good option as it is a solvent for the reactants and has a high boiling point.[1] Using a solvent in which the reactants are not soluble will prevent the reaction from proceeding.
-
Sub-optimal Temperature Control: The initial complex formation between AlCl₃ and succinic anhydride is exothermic. If the temperature is not controlled (typically with an ice bath), side reactions can occur. Conversely, if the temperature is too low throughout the entire reaction, the activation energy barrier may not be overcome.
-
Protocol: Add the AlCl₃ portion-wise to the cooled solution of 1,4-dimethoxybenzene and succinic anhydride to manage the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature or gently heat to drive it to completion.[2]
-
Q2: I'm observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity?
A2: The two methoxy groups on 1,4-dimethoxybenzene are powerful ortho-, para-directing activators. Acylation is expected to occur at the position ortho to one methoxy group and meta to the other. However, different reaction conditions can lead to the formation of other isomers.
-
Causality: The regioselectivity of Friedel-Crafts reactions is governed by both electronic and steric effects. While the electronics strongly favor the 2-position, harsh conditions can overcome the kinetic barrier to form other isomers.
-
Solution:
-
Solvent Choice: Using a non-polar solvent like dichlorobenzene can help improve selectivity.[1]
-
Temperature Management: Running the reaction at the lowest effective temperature often favors the kinetically preferred product. Start the reaction at 0°C and let it slowly warm to room temperature.
-
Stoichiometry: Use a slight excess of the 1,4-dimethoxybenzene relative to the succinic anhydride to minimize side reactions and ensure the electrophile reacts with the intended starting material.
-
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | Anhydrous AlCl₃ (1.1 - 2.2 eq.) | Ensures complete activation of the acylating agent. Must be protected from moisture. |
| Solvent | o-Dichlorobenzene | Good solubility for reactants and a high boiling point allows for a range of temperatures. |
| Temperature | 0°C for addition, then RT to 50°C | Controls initial exotherm and prevents side reactions, then provides energy for reaction completion. |
| Workup | Quench with ice/conc. HCl | Decomposes the aluminum complex and precipitates the keto-acid product. |
Part 2: Troubleshooting the Carbonyl Reduction Step
Reducing the ketone intermediate to a methylene group is the final and often challenging step. The choice of reduction method is critical and depends on the stability of the molecule to acidic or basic conditions.
Q3: My reduction is incomplete, and I'm recovering a lot of the starting keto-acid. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue. The cause depends on the method used.
-
For Clemmensen Reduction (Zn(Hg)/HCl):
-
Inactive Zinc Amalgam: The surface of the zinc amalgam is where the reduction occurs.[3][4] If the amalgam is poorly prepared or old, its activity will be low. Prepare the zinc amalgam fresh for best results.
-
Insufficient Acid: A high concentration of strong acid is required.[5] Ensure you are using concentrated HCl and that the reaction mixture remains strongly acidic throughout.
-
Poor Mixing: This is a heterogeneous reaction.[6] Vigorous stirring is essential to ensure contact between the organic substrate, the aqueous acid, and the zinc amalgam surface.
-
-
For Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Poisoning: The catalyst can be "poisoned" by impurities like sulfur or halides. Ensure all reagents and solvents are pure.
-
Insufficient Pressure/Hydrogen: The reaction requires an adequate supply of hydrogen. Ensure the system is properly sealed and pressurized. For some substrates, higher pressures (e.g., 30 bar) may be necessary to achieve full conversion.[7]
-
Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol% of palladium on carbon.[1]
-
Q4: Which reduction method is best for converting the keto-acid intermediate to the final product?
A4: The optimal method depends on your experimental setup and the presence of other functional groups. The Clemmensen reduction is particularly effective for aryl-alkyl ketones like the intermediate in this synthesis.[3][5]
Caption: Decision tree for selecting a reduction method.
Comparison of Common Reduction Methods
| Method | Conditions | Pros | Cons |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Excellent for aryl-alkyl ketones[3][5]; High yield potential. | Strongly acidic conditions[4][5]; Not suitable for acid-sensitive substrates; Uses toxic mercury. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu, high temp. (e.g., in ethylene glycol) | Works under basic conditions, complementary to Clemmensen[8]; Avoids toxic metals. | High temperatures required; Not suitable for base-sensitive substrates or sterically hindered ketones. |
| Catalytic Hydrogenation | H₂, Pd/C, pressure, heat | Mild conditions; Avoids stoichiometric waste products; High chemoselectivity possible.[7][9] | Catalyst can be expensive and is sensitive to poisoning[10]; Requires specialized pressure equipment; Risk of over-reduction of the aromatic ring under harsh conditions. |
For the synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid, the Clemmensen reduction is a classical and highly effective choice due to the stability of the molecule's ether groups in strong acid.
Part 3: Purification and Final Product Isolation
Q5: I'm having difficulty purifying the final product. What are the best practices?
A5: The final product is a solid at room temperature. Recrystallization is the most effective method for purification.
-
Problem: The crude product may be contaminated with unreacted keto-acid or other side products.
-
Solution:
-
Solvent Selection: A mixed solvent system often works best. A good starting point is an ethanol/water or acetone/water mixture. Dissolve the crude product in a minimum amount of hot alcohol, then slowly add water until the solution becomes cloudy (the cloud point). Add a small amount of alcohol to redissolve the solid and then allow the solution to cool slowly.
-
Washing: After filtering the recrystallized product, wash the crystals with cold water to remove any residual acids or salts, followed by a small amount of cold, non-polar solvent like hexane to remove organic impurities.[11]
-
Characterization: Confirm purity using melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR). The presence of a carbonyl peak in the IR or ¹³C NMR spectrum (around 190-200 ppm) indicates contamination with the keto-acid starting material.
-
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, add 1,4-dimethoxybenzene (1.0 eq) and succinic anhydride (1.05 eq) to o-dichlorobenzene.
-
Cool the mixture to 0-5°C in an ice-water bath.
-
Slowly add anhydrous aluminum chloride (2.2 eq) in portions over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the crude solid with water, followed by a small amount of cold toluene to remove unreacted starting materials.
-
Dry the solid, which is the intermediate 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
Protocol 2: Clemmensen Reduction
-
Prepare zinc amalgam: Add granulated zinc (4.0 eq) to a solution of mercury(II) chloride in water. Swirl for 5-10 minutes, then decant the aqueous solution. Wash the resulting amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, water, concentrated hydrochloric acid, and the crude 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid (1.0 eq).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be needed during the reflux to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Decant the aqueous layer and extract it with ethyl acetate.
-
Filter the remaining zinc amalgam and wash it with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(2,5-Dimethoxyphenyl)butanoic acid, which can then be purified by recrystallization.
References
- Vertex AI Search. Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid.
- Beller, M., et al. (2016). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ACS Catalysis.
- Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.
- Jagadeesh, R. V., et al. (2023). Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes. RSC Publishing.
- METTLER TOLEDO. (2025). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.
- Brainly. (2020). Write out a detailed mechanism for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.
- Cortes, S. (2020). Reduction of Carbonyl Compounds and Acid Chlorides Through Catalytic Hydrogenation. Chemistry LibreTexts.
- Unknown. CLEMMENSEN REDUCTION.
- Wikipedia. Clemmensen reduction.
- Unknown. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
- Unknown. Clemmensen Reduction.
- Chem-Station Int. Ed. (2014). Clemmensen Reduction.
- Organic Chemistry Portal. Clemmensen Reduction.
- Tiekink, E. R., et al. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. ResearchGate.
- Google Patents. Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
Sources
- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(2,5-Dimethoxyphenyl)butanoic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(2,5-Dimethoxyphenyl)butanoic acid. This guide, structured in a responsive question-and-answer format, provides in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 4-(2,5-Dimethoxyphenyl)butanoic acid?
The principal purification techniques for 4-(2,5-Dimethoxyphenyl)butanoic acid, a solid compound with a melting point of approximately 67-71 °C, are recrystallization, column chromatography, and acid-base extraction.[1] The choice depends on the nature and quantity of impurities, as well as the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a large batch of crude product, provided a suitable solvent can be found. It is a cost-effective and scalable method.[2]
-
Flash Column Chromatography is the method of choice for separating the target compound from impurities with different polarities, especially when those impurities have similar solubility profiles to the product.[3]
-
Acid-Base Extraction is a highly effective chemical method for separating the acidic product from neutral or basic impurities.
Q2: What are the likely impurities I might encounter during my experiments?
Impurities are typically process-related and depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 2,5-dimethoxyacetophenone or related precursors.[4]
-
Isomeric By-products: Friedel-Crafts reactions, if used in the synthesis, are known to sometimes produce ortho, meta, and para isomers.[5] For this compound, you might see impurities from acylation at different positions on the dimethoxybenzene ring.
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.[6]
-
Side-Reaction Products: Products from competing reaction pathways or degradation of the desired product.
Q3: How do I choose the most effective purification strategy for my sample?
Selecting the right strategy involves a preliminary analysis of your crude product. A small sample should be analyzed by Thin Layer Chromatography (TLC) and, if available, ¹H NMR to understand the complexity of the mixture. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[2]
Q: How do I select an appropriate solvent for recrystallization?
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Conversely, it should dissolve the impurities well at all temperatures or not at all.
Protocol for Solvent Screening:
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add a few drops of the candidate solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable.
-
If it does not dissolve, add more solvent dropwise while heating and agitating until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. Abundant, high-quality crystals indicate a good solvent system.
Table 1: Common Solvents for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Good for polar compounds, but the dimethoxy groups may limit solubility. |
| Ethanol | 5.2 | 78 | A related amide was recrystallized from an acetone/ethanol mixture.[7][8] |
| Acetone | 5.1 | 56 | Often used in combination with less polar solvents like hexanes. |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for compounds of intermediate polarity. |
| Toluene | 2.4 | 111 | Good for less polar compounds; high boiling point requires care. |
| Hexanes | 0.1 | 69 | A non-polar solvent, likely to be used as an anti-solvent. |
Q: My product is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solute comes out of solution above its melting point. This often happens if the boiling point of the solvent is higher than the melting point of the compound (67-71 °C).
Troubleshooting Steps:
-
Lower the Temperature: Use a solvent with a lower boiling point.
-
Use More Solvent: The saturation temperature may be too high. Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.
-
Change Solvent System: Switch to a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (like ethyl acetate or acetone) and slowly add a "poor" solvent (like hexanes) at a slightly lower temperature until turbidity persists. Then, allow it to cool slowly.
Troubleshooting Guide: Flash Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[9] For carboxylic acids like 4-(2,5-Dimethoxyphenyl)butanoic acid, specific challenges can arise.
Q: My compound streaks badly on the silica TLC plate/column. Why is this happening and how can I fix it?
The acidic proton of the carboxylic acid can interact strongly and irreversibly with the slightly basic sites on standard silica gel, leading to significant tailing or "streaking."
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent system.[6] This protonates the silica surface and the carboxylate, ensuring the compound remains in its neutral form and elutes with a sharp band.
-
Use a Different Stationary Phase: Consider using a reversed-phase silica (like C18) where the stationary phase is non-polar and the mobile phase is polar (e.g., methanol/water or acetonitrile/water).[3]
Q: What is a good starting mobile phase for purifying this compound on silica gel?
Given the structure (aromatic ring, two ether groups, and a carboxylic acid), the compound has intermediate polarity.
Protocol for TLC Method Development:
-
Prepare a stock solution of your crude product in a solvent like ethyl acetate.
-
Spot the solution on at least three different TLC plates.
-
Develop each plate in a different solvent system. Good starting points are:
-
30% Ethyl Acetate in Hexanes
-
50% Ethyl Acetate in Hexanes
-
5% Methanol in Dichloromethane (DCM)
-
-
Visualize the plates under UV light. The ideal system will give your product an Rf value of 0.25-0.35 .
-
Remember to add 0.5-1% acetic acid to your chosen eluent for the column to prevent streaking.
Caption: Basic workflow for flash column chromatography.
Protocol Guide: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The acid is converted to its water-soluble carboxylate salt, which moves to the aqueous phase, leaving non-acidic impurities in the organic phase.
Q: How do I perform an acid-base extraction for my compound?
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 5% sodium bicarbonate or 1 M sodium hydroxide solution).
-
Extraction: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The sodium salt of your carboxylic acid is now in the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
Re-acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add a dilute strong acid (e.g., 1 M HCl) while stirring until the solution is acidic (test with pH paper). Your purified 4-(2,5-Dimethoxyphenyl)butanoic acid will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
This method is highly effective for removing non-acidic starting materials or by-products.
References
-
Google Patents. Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid.4
-
Tijani, M. O., et al. (2020). Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. ResearchGate. 7
-
Tijani, M. O., et al. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. ResearchGate. 8
-
ResearchGate. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.10
-
Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PubChem. 4-(2,5-dimethoxyphenyl)butanoic acid. National Center for Biotechnology Information.
-
Stenutz. 4-(2,5-dimethoxyphenyl)butyric acid.
-
Sigma-Aldrich. 4-(2,5-Dimethoxyphenyl)butyric acid 95%. MilliporeSigma.
-
Columbia University. Column chromatography. Department of Chemistry.
-
StatPearls. Chromatography. National Center for Biotechnology Information.
-
University of Rochester. Recrystallization and Crystallization. Department of Chemistry.
-
BenchChem. Technical Support Center: Purification of Crude 4-(2,3-dihydroxyphenyl)butanoic acid.
Sources
- 1. 4-(2,5-dimethoxyphenyl)butyric acid [stenutz.eu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. columbia.edu [columbia.edu]
- 4. prepchem.com [prepchem.com]
- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Friedel-Crafts Acylation for 4-(2,5-Dimethoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the intramolecular Friedel-Crafts acylation of 4-(2,5-Dimethoxyphenyl)butanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of the key intermediate, 7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one (also known as 7,8-dimethoxy-α-tetralone). As your Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven insights to ensure your success with this critical synthetic step.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges associated with this specific intramolecular cyclization.
Q1: What is the primary objective of this reaction, and what makes it challenging?
A1: The objective is to perform an intramolecular electrophilic aromatic substitution to cyclize 4-(2,5-Dimethoxyphenyl)butanoic acid into 7,8-dimethoxy-α-tetralone, a valuable building block in the synthesis of various biologically active molecules.[1]
The primary challenge lies in the choice of the activating agent. The starting material is a carboxylic acid, not an acyl chloride.[2] Therefore, the reaction requires a reagent that can act as both a Brønsted acid to protonate the carboxylic acid and a dehydrating agent to facilitate the in-situ formation of the reactive acylium ion electrophile.[3][4] Furthermore, controlling the reaction temperature is critical to prevent side reactions like polymerization or decomposition, which often lead to dark, tarry mixtures and low yields.[5]
Q2: Which cyclizing agent is most effective: a traditional Lewis acid like AlCl₃ or a Brønsted acid like Polyphosphoric Acid (PPA)?
A2: For the direct cyclization of a carboxylic acid, strong Brønsted acids that are also dehydrating agents, such as Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA), are vastly superior to traditional Lewis acids like AlCl₃.[3][6]
-
Causality: A Lewis acid like AlCl₃ is effective at activating acyl chlorides by coordinating to the chlorine atom, facilitating its departure to form an acylium ion.[7][8] However, with a carboxylic acid, AlCl₃ would preferentially form a salt with the acidic proton, deactivating the substrate. To use AlCl₃, you would first need to convert the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, adding an extra step to your synthesis.
-
PPA/MSA Advantage: PPA and MSA function as both the acidic catalyst and the solvent/dehydrating medium.[3][4] They protonate the carbonyl oxygen of the carboxylic acid, making the hydroxyl group a good leaving group (water). The subsequent loss of water generates the key acylium ion electrophile directly, which is then attacked by the electron-rich aromatic ring to close the six-membered ring.[3] This one-pot approach is more efficient and is the standard method for this type of transformation.[6]
Q3: My reaction is sluggish, showing low or no conversion of the starting material. What are the most likely causes?
A3: This is a common issue often traced back to two main culprits: catalyst quality and moisture.
-
Catalyst Inactivity: Polyphosphoric acid is highly hygroscopic.[9] Old or improperly stored PPA can absorb atmospheric moisture, which hydrolyzes it to orthophosphoric acid, significantly reducing its dehydrating capability and catalytic activity. Always use fresh or properly stored PPA from a tightly sealed container. The viscosity of PPA is a good indicator of its quality; it should be a very thick, viscous liquid.
-
Insufficient Catalyst: Unlike a true catalyst, PPA is both a reagent and a solvent in this reaction. It is consumed during the dehydration step. Using an insufficient amount will result in incomplete conversion. A common ratio is to use PPA in significant excess by weight relative to the substrate (e.g., 10-20 times the weight).[4]
-
Inadequate Temperature: While excessive heat is detrimental, the reaction requires sufficient thermal energy to overcome the activation barrier for acylium ion formation. Reaction temperatures are typically in the range of 80-100°C.[6][10] Below this range, the reaction rate may be impractically slow.
Q4: I'm observing significant charring and the formation of dark-colored byproducts. How can I mitigate this?
A4: Charring is a clear sign of decomposition, usually caused by excessive temperature or prolonged reaction times.[5][11] The electron-rich dimethoxybenzene ring is highly activated, making it susceptible to polymerization and other side reactions under harsh acidic conditions.
-
Strict Temperature Control: Use an oil bath with a thermostat and a contact thermometer to maintain the reaction temperature within a narrow, optimized range (e.g., 90 ± 2°C). Avoid direct heating on a hot plate, which can create hot spots.
-
Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Unnecessarily long heating times will invariably lead to lower yields and more impurities.
-
Efficient Stirring: PPA is highly viscous.[3] Inefficient stirring can lead to localized overheating and decomposition. Use a powerful overhead mechanical stirrer for larger-scale reactions to ensure the mixture is homogeneous and heated evenly.
Section 2: Troubleshooting Guide
When experiments deviate from the expected outcome, a systematic approach is key. The following workflow and table are designed to guide you through the troubleshooting process.
Caption: A stepwise workflow for troubleshooting low yields.
Troubleshooting Summary Table
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive PPA (moisture contamination).[11] 2. Reaction temperature is too low. 3. Insufficient quantity of PPA. | 1. Use fresh, anhydrous PPA from a newly opened container. 2. Increase oil bath temperature to 85-95°C and monitor. 3. Use a higher ratio of PPA to substrate (e.g., 15:1 by weight). |
| Significant Charring / Dark Tar | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Poor heat distribution due to inadequate stirring. | 1. Lower the temperature by 5-10°C. 2. Monitor reaction by TLC and work up immediately upon completion. 3. Use a mechanical stirrer for better homogeneity. |
| Product is Oily / Fails to Crystallize | 1. Presence of unreacted starting material. 2. Contamination with polymeric byproducts. 3. Impure starting material. | 1. Optimize reaction conditions for full conversion. 2. Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). 3. Verify the purity of 4-(2,5-Dimethoxyphenyl)butanoic acid by NMR or melting point before starting. |
| Difficult Work-up / Emulsion Formation | 1. Incomplete quenching of PPA. 2. Inappropriate extraction solvent. | 1. Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice. 2. Use a solvent like ethyl acetate or dichloromethane for extraction.[12] |
Section 3: Optimized Experimental Protocol
This protocol describes a reliable method for the cyclization of 4-(2,5-Dimethoxyphenyl)butanoic acid using Polyphosphoric Acid (PPA).
Safety Precautions: Polyphosphoric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle PPA in a chemical fume hood. The quenching process is highly exothermic and should be performed with extreme care.
Reagents & Equipment:
-
4-(2,5-Dimethoxyphenyl)butanoic acid
-
Polyphosphoric Acid (PPA, ≥84% P₂O₅ basis)
-
Round-bottom flask equipped with a mechanical stirrer and a reflux condenser with a drying tube
-
Oil bath with a temperature controller
-
Crushed ice, deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Procedure:
-
Setup: Place 4-(2,5-Dimethoxyphenyl)butanoic acid (e.g., 5.0 g) into a dry 250 mL round-bottom flask equipped with a mechanical stirrer.
-
Addition of PPA: In a fume hood, carefully add Polyphosphoric Acid (e.g., 75 g, 15x weight of substrate) to the flask.
-
Heating: Immerse the flask in a preheated oil bath set to 90°C.
-
Reaction: Stir the mixture vigorously at 90°C for 45-60 minutes. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product (tetralone) should have a higher Rf than the starting carboxylic acid.
-
Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool slightly for a few minutes. In a separate large beaker (e.g., 1 L), prepare a slurry of crushed ice and water (approx. 500 g). Slowly and carefully , pour the viscous reaction mixture into the ice slurry with vigorous stirring. This step is highly exothermic.
-
Extraction: Allow the ice to melt completely. The product may precipitate as a solid. Transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 7,8-dimethoxy-α-tetralone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Section 4: Reaction Mechanism & Comparative Data
Understanding the mechanism is key to rationalizing the experimental conditions.
Caption: Mechanism of PPA-catalyzed intramolecular acylation.
Comparative Data on Cyclization Conditions
The choice of catalyst and temperature significantly impacts the reaction outcome. The following table summarizes typical results for intramolecular Friedel-Crafts acylations.
| Catalyst | Typical Temperature | Typical Reaction Time | Yield (%) | Key Considerations |
| Polyphosphoric Acid (PPA) | 80-100°C | 0.5 - 2 h | 75-90% | Highly viscous, requires careful quenching. Excellent for direct use with carboxylic acids.[3][4] |
| Methanesulfonic Acid (MSA) | 85-110°C | 1 - 3 h | 70-85% | Less viscous and easier to handle than PPA. Also acts as catalyst and solvent.[6] |
| Eaton's Reagent (P₂O₅ in MSA) | 25-80°C | 1 - 5 h | 80-95% | More powerful than PPA or MSA alone, allowing for lower reaction temperatures. More expensive. |
| AlCl₃ / SOCl₂ | 0°C to RT | 2 - 12 h | 65-80% | Requires a two-step process (acid -> acyl chloride -> cyclization). Moisture sensitive.[13] |
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Filo. (2025). Question: What is the most appropriate solvent for the Friedel-Crafts reaction? Retrieved from [Link]
-
Studylib. (n.d.). Friedel-Crafts Reaction Review: Acylation, Alkylation, Arylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. ccsenet.org [ccsenet.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Question: What is the most appropriate solvent for the Friedel-Crafts rea.. [askfilo.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of 4-(2,5-Dimethoxyphenyl)butanoic acid
Welcome to the technical support guide for the characterization of 4-(2,5-Dimethoxyphenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. Here, we provide in-depth, field-proven insights and troubleshooting methodologies to ensure the integrity and accuracy of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and analysis of 4-(2,5-Dimethoxyphenyl)butanoic acid.
Q1: What are the basic physical and chemical properties of 4-(2,5-Dimethoxyphenyl)butanoic acid?
A1: 4-(2,5-Dimethoxyphenyl)butanoic acid, with the chemical formula (CH₃O)₂C₆H₃(CH₂)₃CO₂H, is a solid compound. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [2] |
| Melting Point | 67-71 °C | [3] |
| Appearance | Solid | |
| CAS Number | 1083-11-0 |
Understanding these fundamental properties is the first step in designing appropriate analytical methodologies. The melting point, for instance, can be a preliminary indicator of purity.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of 4-(2,5-Dimethoxyphenyl)butanoic acid, it should be stored in a well-sealed container in a cool, dry place. It is classified as a combustible solid, so it should be kept away from ignition sources. For long-term storage, refrigeration is recommended to minimize potential degradation.
Q3: What are the potential impurities I should be aware of during synthesis and characterization?
A3: Impurities can arise from starting materials, side reactions, or degradation. A common synthetic route involves the reaction of 2,5-dimethoxyacetophenone with glyoxylic acid.[4] Therefore, potential impurities could include unreacted starting materials or byproducts from incomplete reactions. It is also crucial to consider residual solvents from purification steps, such as toluene or acetone/ethanol mixtures, which can be identified by techniques like ¹H NMR or GC-MS.[5]
Q4: Which analytical techniques are most suitable for the routine characterization of this compound?
A4: A multi-technique approach is recommended for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the carboxylic acid and ether groups.
Section 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues that may arise during the analysis of 4-(2,5-Dimethoxyphenyl)butanoic acid.
Issue 1: Inconsistent Melting Point Reading
Q: My observed melting point for a synthesized batch of 4-(2,5-Dimethoxyphenyl)butanoic acid is broad and lower than the literature value (67-71 °C). What could be the cause?
A: A broad and depressed melting point is a classic indicator of impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent melting point.
Detailed Steps & Rationale:
-
Ensure Sample is Dry: Residual solvent can act as an impurity and depress the melting point. Dry the sample thoroughly under high vacuum.
-
Assess Purity via HPLC: HPLC is a sensitive technique for detecting non-volatile impurities. A typical reverse-phase method can be employed.
-
Protocol: HPLC Purity Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For MS compatibility, formic acid is preferred over phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
-
-
Recrystallization: If impurities are detected, recrystallization is an effective purification method. A solvent system like acetone/ethanol can be effective.[5] After recrystallization, re-assess the purity and melting point.
-
Calibrate Apparatus: If the sample is pure, the discrepancy may lie with the instrument. Calibrate the melting point apparatus using a standard with a known, sharp melting point.
Issue 2: Unexpected Signals in the ¹H NMR Spectrum
Q: My ¹H NMR spectrum of 4-(2,5-Dimethoxyphenyl)butanoic acid shows unexpected peaks that I cannot assign to the structure. What is their origin?
A: Unassigned peaks in an NMR spectrum can originate from impurities, residual solvents, or water.
Troubleshooting Decision Tree:
Caption: Decision tree for identifying unknown NMR signals.
Detailed Analysis:
-
Expected ¹H NMR Signals: Based on the structure of butanoic acid, one would expect signals for the methyl, methylene, and carboxylic acid protons.[8] For 4-(2,5-Dimethoxyphenyl)butanoic acid, additional signals from the aromatic protons and methoxy groups are expected.
-
Common Solvents: Consult a reference table for the chemical shifts of common deuterated solvents and their residual proton signals. For example, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm.
-
Water: A broad singlet, whose chemical shift is concentration and temperature-dependent, is indicative of water. A "D₂O shake" can confirm this; the water peak will disappear or significantly diminish as the labile protons exchange with deuterium.
-
Synthetic Impurities: Compare the spectrum to the NMR spectra of the starting materials. Unreacted 2,5-dimethoxyacetophenone would show a characteristic acetyl methyl singlet.
-
Grease: Broad, unresolved humps can sometimes be due to contamination from vacuum grease used in glassware joints.
Issue 3: Poor Resolution or Tailing Peaks in HPLC
Q: My HPLC chromatogram for 4-(2,5-Dimethoxyphenyl)butanoic acid shows significant peak tailing. How can I improve the peak shape?
A: Peak tailing in reverse-phase HPLC for acidic compounds is often due to secondary interactions with the stationary phase.
Strategies for Improving Peak Shape:
-
Lower the Mobile Phase pH: Adding an acidifier like formic or phosphoric acid to the mobile phase will ensure the carboxylic acid group is fully protonated.[7] This suppresses its ionization and reduces interaction with residual silanol groups on the silica-based stationary phase. A pH of 2.5-3.0 is a good starting point.
-
Use a Different Column:
-
End-capped Columns: Modern, thoroughly end-capped C18 columns have fewer free silanol groups, reducing tailing.
-
Phenyl-Hexyl Columns: A column with a phenyl stationary phase may offer alternative selectivity and improved peak shape due to π-π interactions with the dimethoxy-phenyl ring of the analyte.
-
-
Adjust Mobile Phase Composition: Increasing the proportion of the organic modifier (e.g., acetonitrile) can sometimes improve peak shape, but may also affect retention time and resolution from impurities.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.
Issue 4: Difficulty in Obtaining a Clear Mass Spectrum
Q: I am struggling to get a clean mass spectrum with a clear molecular ion peak for my compound using Electrospray Ionization (ESI). What could be the issue?
A: The ionization efficiency of a molecule in ESI-MS is highly dependent on its ability to accept or lose a proton.
Troubleshooting ESI-MS Analysis:
| Parameter | Recommended Action & Rationale |
| Ionization Mode | Try both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Carboxylic acids often ionize well in negative mode due to the ease of deprotonation. |
| Mobile Phase Additives | In positive mode, adding a small amount of formic acid or ammonium formate can promote protonation. In negative mode, a small amount of ammonia or a volatile base can aid deprotonation. |
| Source Parameters | Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate. A higher cone voltage can sometimes induce fragmentation, so start with a lower value and gradually increase it. |
| Sample Purity | Salts and other non-volatile impurities can suppress the analyte signal. Ensure the sample is free from buffers and salts. If necessary, perform a simple solid-phase extraction (SPE) cleanup before analysis. |
| Fragmentation | If the molecular ion is not observed but fragment ions are, this suggests in-source fragmentation. Reduce the cone/fragmentor voltage to decrease the energy imparted to the ions. The fragmentation pattern of butanoic acid derivatives often involves cleavage of the alkyl chain.[9] |
Section 3: Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Characterization
This protocol outlines the steps for acquiring high-quality NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-(2,5-Dimethoxyphenyl)butanoic acid.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ can be useful for observing the carboxylic acid proton, which may exchange in other solvents.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
For ¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to ~0-200 ppm.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities (splitting patterns), and integration values, comparing them to expected values for the structure and related compounds.[10][11]
-
References
- SIELC Technologies. (2018). 2-Oxo-4-phenylbutyric acid.
- Molbase. (n.d.). Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid.
- BenchChem. (2025). 4-Hydroxy-2-phenylbutanoic acid chemical properties.
- Sigma-Aldrich. (n.d.). 4-(2,5-Dimethoxyphenyl)butyric acid 95.
- PubChem. (2025). 4-(2,3-Dimethoxyphenyl)butanoic acid.
- PubChemLite. (2026). 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4).
- Stenutz. (n.d.). 4-(2,5-dimethoxyphenyl)butyric acid.
- MDPI. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid.
- Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid.
- SpectraBase. (2025). 4-(3,5-Dimethoxyphenyl)butanoic acid - [13C NMR] - Chemical Shifts.
- MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
Sources
- 1. PubChemLite - 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 2. 4-(2,3-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 299161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2,5-dimethoxyphenyl)butyric acid [stenutz.eu]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Oxo-4-phenylbutyric acid | SIELC Technologies [sielc.com]
- 8. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid [mdpi.com]
"troubleshooting guide for 4-(2,5-Dimethoxyphenyl)butanoic acid experiments"
Technical Support Center: 4-(2,5-Dimethoxyphenyl)butanoic Acid Experiments
Welcome to the technical support center for 4-(2,5-Dimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the synthesis, purification, and characterization of this compound. Our goal is to empower you with the causal understanding behind experimental choices, ensuring both accuracy and efficiency in your work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of 4-(2,5-Dimethoxyphenyl)butanoic acid?
A1: Understanding the basic physicochemical properties is the first step in successful experimentation. 4-(2,5-Dimethoxyphenyl)butanoic acid is a carboxylic acid derivative with the following key characteristics:
| Property | Value | Source |
| CAS Number | 1083-11-0 | |
| Molecular Formula | C₁₂H₁₆O₄ | |
| Molecular Weight | 224.25 g/mol | |
| Appearance | Solid | |
| Melting Point | 67-71 °C (literature) | |
| SMILES | COC1=CC(=C(C=C1)OC)CCCC(=O)O | |
| InChI Key | KDKKXQVDSWSPEE-UHFFFAOYSA-N |
Q2: What is a common synthetic route for this compound and what class of reaction does it belong to?
A2: A prevalent method for synthesizing compounds with an arylbutanoic acid structure involves a Friedel-Crafts acylation reaction followed by a reduction. Specifically, 1,4-dimethoxybenzene can be acylated with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form an intermediate keto-acid. This intermediate is then reduced to yield the final butanoic acid product. This falls under the category of electrophilic aromatic substitution.
Q3: What are the primary safety concerns and handling requirements for 4-(2,5-Dimethoxyphenyl)butanoic acid?
A3: Based on available safety data sheets (SDS) for this and structurally similar compounds, 4-(2,5-Dimethoxyphenyl)butanoic acid should be handled with care. It is classified as an irritant. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems that may arise during the experimental workflow, providing potential causes and actionable solutions grounded in chemical principles.
Part 1: Synthesis Stage (Friedel-Crafts Acylation Route)
Problem 1: Low or No Yield of the Intermediate Keto-Acid.
-
Potential Cause 1: Inactive Lewis Acid Catalyst (e.g., AlCl₃).
-
Explanation: Aluminum chloride is highly hygroscopic. Moisture from the air, solvents, or glassware will react with and deactivate the catalyst, halting the Friedel-Crafts reaction.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents. Use a fresh, unopened container of AlCl₃ or one that has been stored properly in a desiccator. Handle the catalyst quickly in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box).
-
-
Potential Cause 2: Deactivated Aromatic Ring.
-
Explanation: Friedel-Crafts reactions fail with strongly deactivated aromatic rings. While the two methoxy groups on 1,4-dimethoxybenzene are strongly activating, impurities in the starting material could inhibit the reaction.
-
Solution: Verify the purity of your 1,4-dimethoxybenzene starting material using techniques like NMR or GC-MS. Purify it by recrystallization or sublimation if necessary.
-
-
Potential Cause 3: Incorrect Stoichiometry.
-
Explanation: In Friedel-Crafts acylations, the Lewis acid catalyst coordinates to the acyl chloride and also to the resulting ketone product. Therefore, slightly more than one equivalent of AlCl₃ is often required per equivalent of the acylating agent. For acylation with an anhydride, more than two equivalents are needed.
-
Solution: Review your protocol. For acylation with succinic anhydride, ensure at least 2.2 equivalents of AlCl₃ are used. The catalyst first opens the anhydride and then coordinates to the resulting acyl chloride and the final product.
-
Problem 2: Formation of Multiple Products (Isomers).
-
Potential Cause: Insufficient Regiocontrol.
-
Explanation: The two methoxy groups in 1,4-dimethoxybenzene strongly direct electrophilic attack to the positions ortho to them (positions 2 and 5 are equivalent, as are 3 and 6). Acylation should occur exclusively at the 2-position. If you are using a different dimethoxybenzene isomer (e.g., 1,2- or 1,3-dimethoxybenzene), you will get different regioisomers.
-
Solution: Confirm the identity of your starting material, 1,4-dimethoxybenzene. If side products are still observed, consider the reaction temperature. Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity by favoring the thermodynamically preferred product.
-
"avoiding regioisomer formation in 4-(2,5-Dimethoxyphenyl)butanoic acid synthesis"
Welcome to the technical support center for the synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we address frequently encountered issues, with a focus on preventing the formation of undesired regioisomers.
Troubleshooting Guide: Minimizing Regioisomer Formation
A primary challenge in the synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid is controlling the regioselectivity during the key Friedel-Crafts acylation step. The presence of two activating methoxy groups on the aromatic ring can lead to the formation of a significant regioisomeric impurity, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid.
Question: My final product shows a significant impurity with a similar mass spectrum. How can I confirm if it's a regioisomer and what is its likely structure?
Answer: The most probable regioisomeric impurity is 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, arising from acylation at the position ortho to one methoxy group and meta to the other.
-
Analytical Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The aromatic region of the ¹H NMR spectrum for the desired 2,5-dimethoxy isomer will show a distinct splitting pattern corresponding to three protons, whereas the 3,4-dimethoxy isomer will exhibit a different pattern.
-
Chromatography-Mass Spectrometry (GC-MS or LC-MS): While mass spectrometry will show identical masses for the isomers, their fragmentation patterns may differ. More importantly, chromatographic separation can often resolve the two isomers, especially with optimized methods.[1] Using a mid-polarity column, such as a DB-17MS, may achieve separation where a standard non-polar column fails.[1]
-
Thin-Layer Chromatography (TLC): A well-chosen solvent system may allow for the differentiation of the isomers on a TLC plate, providing a quick qualitative assessment.[1]
-
Question: What are the primary causes of regioisomer formation during the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride?
Answer: The formation of regioisomers is governed by the directing effects of the two methoxy substituents on the aromatic ring.[2][3][4][5]
-
Electronic Effects: Both methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.[2][3][6][7] This makes the positions ortho and para to each methoxy group highly nucleophilic and susceptible to electrophilic attack.
-
Steric Hindrance: While electronically favored, the positions ortho to the methoxy groups experience some steric hindrance, which can influence the final product ratio.
In the case of 1,4-dimethoxybenzene, all four available positions on the ring are ortho to one of the methoxy groups, making them all activated. However, acylation at the 2-position (ortho to both methoxy groups) leads to the desired product, while acylation at the 3-position (ortho to one and meta to the other) results in the undesired regioisomer. The relative rates of attack at these positions determine the product distribution.
Question: How can I modify my reaction conditions to favor the formation of the desired 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid?
Answer: Optimizing the reaction conditions for the Friedel-Crafts acylation is crucial for maximizing the yield of the desired isomer.
-
Choice of Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) are typically required for acylation with anhydrides.[8][9] However, the strength and stoichiometry of the Lewis acid can influence selectivity. Using a stoichiometric amount, or even a slight excess, is often necessary as the product ketone can form a complex with the catalyst.[9]
-
Solvent: The choice of solvent can impact the solubility of intermediates and the overall reaction rate. Non-polar, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Some studies have explored the use of greener catalysts and solvent systems.[10]
-
Temperature Control: Friedel-Crafts reactions are often exothermic.[11] Maintaining a low and controlled temperature during the addition of reagents can help improve selectivity by favoring the kinetically controlled product.
-
Order of Addition: Slowly adding the succinic anhydride to the mixture of 1,4-dimethoxybenzene and the Lewis acid can help maintain a low concentration of the electrophile and potentially improve selectivity.
Below is a workflow to guide your optimization efforts:
Caption: Troubleshooting workflow for regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-(2,5-dimethoxyphenyl)butanoic acid?
A1: The most common synthetic pathway involves a two-step process:
-
Friedel-Crafts Acylation: 1,4-dimethoxybenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (typically AlCl₃) to form 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.[9]
-
Reduction of the Ketone: The resulting keto-acid is then reduced to the desired 4-(2,5-dimethoxyphenyl)butanoic acid.
Caption: General synthesis of 4-(2,5-dimethoxyphenyl)butanoic acid.
Q2: What are the best methods for reducing the ketone in 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid?
A2: There are two primary methods for this reduction, each with its own advantages and disadvantages depending on the other functional groups present in the molecule.
| Reduction Method | Reagents | Conditions | Advantages | Disadvantages |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), HCl | Strongly Acidic | Effective for aryl-alkyl ketones.[12][13] | Not suitable for acid-sensitive substrates.[12][14] |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Base (e.g., KOH) | Strongly Basic, High Heat | Suitable for acid-sensitive substrates.[15][16][17] | Not suitable for base-sensitive substrates or sterically hindered ketones.[15][16] |
The Huang-Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like diethylene glycol, is a common and effective variation.[15]
Q3: Are there alternative synthetic routes that avoid the Friedel-Crafts acylation of 1,4-dimethoxybenzene?
A3: While the Friedel-Crafts acylation is the most direct route, alternative strategies could be employed to circumvent the issue of regioisomerism, although they may involve more steps. One conceptual approach could involve starting with a pre-functionalized benzene ring where the substitution pattern is already defined, followed by chain extension. For example, starting from 2,5-dimethoxybenzaldehyde and building the butyric acid side chain through a series of reactions like a Wittig reaction followed by reduction and hydrolysis. Such multi-step routes are generally less efficient but can offer better control over regiochemistry.[18]
Q4: Can I use a milder Lewis acid for the Friedel-Crafts acylation to improve selectivity?
A4: In some cases, particularly with highly activated aromatic rings, milder Lewis acids (e.g., Zn(II) salts) or Brønsted acids can be used, especially when reacting with more reactive acylating agents like acyl chlorides.[9] However, with less reactive anhydrides, a strong Lewis acid like AlCl₃ is often necessary to achieve a reasonable reaction rate. Some research has focused on solid acid catalysts like certain ion-exchange resins (e.g., Amberlyst-15) which can offer advantages in terms of reusability and potentially different selectivity profiles.[10]
Q5: How does the mechanism of the Friedel-Crafts acylation explain the formation of the ketone product?
A5: The reaction proceeds through the generation of an electrophilic acylium ion.[8]
-
The Lewis acid (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic.
-
The π-electrons of the 1,4-dimethoxybenzene ring attack this electrophilic carbon, leading to the formation of a resonance-stabilized carbocation intermediate (an arenium ion).[19][20]
-
A base (like AlCl₄⁻) then removes a proton from the ring, restoring aromaticity and yielding the ketone product complexed with the Lewis acid.
-
An aqueous workup is required to hydrolyze this complex and liberate the final keto-acid product.[9]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene
This protocol is a general guideline and may require optimization.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the mixture to 0-5 °C in an ice bath.
-
To the cooled suspension, add 1,4-dimethoxybenzene (1.0 equivalent) either neat or dissolved in a minimal amount of the reaction solvent.
-
Dissolve succinic anhydride (1.0 equivalent) in the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, then let it warm to room temperature and stir for several hours or until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
Protocol 2: Wolff-Kishner (Huang-Minlon Modification) Reduction
-
In a round-bottom flask equipped with a reflux condenser, combine the crude 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid (1.0 equivalent), potassium hydroxide (4-5 equivalents), and diethylene glycol.
-
Add hydrazine hydrate (2-3 equivalents) to the mixture.
-
Heat the mixture to 100-120 °C for 1-2 hours to facilitate the formation of the hydrazone.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Nitrogen gas evolution should be observed.
-
Maintain the reaction at this temperature for 3-4 hours or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with concentrated HCl to a pH of 1-2, which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]
-
Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]
-
Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
NROChemistry. Wolff-Kishner Reduction: Mechanism & Examples. [Link]
-
BYJU'S. Wolff Kishner reduction mechanism. [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
ChemTalk. Directing Effects. [Link]
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
-
Wikipedia. Clemmensen reduction. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
University of Wisconsin-Madison. 13. Friedel-Crafts Acylation. [Link]
-
Unacademy. CLEMMENSEN REDUCTION. [Link]
-
ResearchGate. (2020). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. [Link]
-
ResearchGate. (2020). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. [Link]
-
University of California, Riverside. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
-
ResearchGate. (2010). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 17. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Page loading... [guidechem.com]
Technical Support Center: Biological Evaluation of 4-(2,5-Dimethoxyphenyl)butanoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide addresses the common pitfalls in the biological evaluation of 4-(2,5-Dimethoxyphenyl)butanoic acid. As this is a novel area of investigation with limited specific literature, this document is constructed based on established principles and frequent challenges encountered with structurally related compounds, particularly those containing the 2,5-dimethoxyphenyl moiety known for interaction with serotonergic systems. All protocols and troubleshooting advice should be adapted and validated for your specific experimental context.
Introduction
The biological evaluation of novel compounds is a meticulous process fraught with potential challenges. This guide is designed to serve as a technical support resource for researchers investigating 4-(2,5-Dimethoxyphenyl)butanoic acid. By anticipating common pitfalls in chemical characterization, in vitro assays, and in vivo studies, this document aims to equip scientists with the foresight to design robust experiments, troubleshoot unexpected results, and generate high-quality, reproducible data. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions regarding the initial characterization and handling of 4-(2,5-Dimethoxyphenyl)butanoic acid.
Q1: What are the critical first steps before beginning any biological experiments with a new batch of 4-(2,5-Dimethoxyphenyl)butanoic acid?
A1: Before any biological evaluation, the absolute identity, purity, and stability of the test compound must be rigorously established. Failure to do so is a primary source of non-reproducible data.
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.[1]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the gold standard for quantifying purity.[2][3] Aim for >98% purity. Document all impurities, as even minor contaminants can have biological activity.
-
Solubility and Stability: Determine the compound's solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers). Conduct preliminary stability tests in your chosen vehicle solutions under experimental conditions (temperature, light exposure) to ensure the compound does not degrade during the assay.
Q2: Based on its structure, what is the likely primary molecular target of 4-(2,5-Dimethoxyphenyl)butanoic acid?
A2: The 2,5-dimethoxyphenyl moiety is a well-known pharmacophore found in numerous serotonergic ligands, particularly agonists of the serotonin 2A receptor (5-HT₂ₐR).[4][5] Compounds like the 2C-x series (e.g., 2C-B, 2C-I) are phenethylamines with this core structure and display high affinity for 5-HT₂ₐR.[6] Therefore, it is highly probable that 4-(2,5-Dimethoxyphenyl)butanoic acid will interact with 5-HT₂ₐR and possibly other serotonin receptor subtypes (e.g., 5-HT₂C, 5-HT₁ₐ).[7][8] The butanoic acid side chain, however, differentiates it from classic phenethylamine psychedelics and may significantly alter its pharmacological profile, including affinity, efficacy, and pharmacokinetic properties.
Q3: Why is it important to consider off-target effects early in the evaluation process?
A3: Many psychoactive compounds, especially those targeting G protein-coupled receptors (GPCRs), are not perfectly selective.[9][10] Binding to other receptors, transporters, or enzymes can lead to confounding biological effects, misinterpretation of data, and potential toxicity.[11][12] For example, so-called "selective" 5-HT₂ₐ antagonists have been shown to have affinities for other receptors.[13] Early screening against a panel of common off-targets (e.g., other serotonin receptors, dopamine receptors, adrenergic receptors, and the serotonin transporter SERT) is crucial for building a comprehensive pharmacological profile and ensuring that observed effects are attributable to the intended target.[11][14]
Part 2: Troubleshooting Guide - In Vitro Assays
This section provides solutions to common problems encountered during the in vitro characterization of the compound.
Scenario 1: Receptor Binding Assays
Q4: My radioligand binding assay shows inconsistent Kᵢ values for my compound at the 5-HT₂ₐ receptor. What are the likely causes?
A4: Inconsistent Kᵢ values in radioligand binding assays often point to issues with assay conditions or compound integrity.
| Potential Cause | Troubleshooting Step & Rationale |
| Compound Instability/Precipitation | Visually inspect your stock solution and dilutions for any signs of precipitation. Determine the compound's solubility limit in the assay buffer. Aggregation can drastically reduce the effective concentration. |
| Assay Not at Equilibrium | Ensure the incubation time is sufficient for both the radioligand and your compound to reach binding equilibrium. This can be confirmed with time-course experiments.[15] |
| Incorrect Protein Concentration | A linear relationship between protein concentration and radioligand binding should be established. Using too much or too little protein can lead to ligand depletion or a poor signal-to-noise ratio.[15] |
| Non-Specific Binding | High non-specific binding can obscure the true specific binding. Pre-soaking filter plates with a material like polyethyleneimine can reduce binding to the filter itself.[15] Also, ensure you are using an appropriate concentration of a structurally distinct compound to define non-specific binding. |
| Reagent Quality | Verify the quality and specific activity of your radioligand. Degradation can lead to reduced binding and inconsistent results. |
Scenario 2: Cell-Based Functional Assays (e.g., Calcium Flux)
Q5: I'm not seeing a dose-dependent response in my 5-HT₂ₐR calcium flux assay, even though binding data suggests high affinity. Why?
A5: A disconnect between binding affinity and functional potency is a common and mechanistically important observation.
-
Functional Selectivity (Biased Agonism): The compound might be a "biased agonist." This means it binds the receptor but preferentially activates a signaling pathway other than the canonical Gq/PLC/Ca²⁺ pathway.[16][17] It could, for instance, be biased towards the β-arrestin pathway. To test this, you must run orthogonal assays that measure different downstream signals, such as IP-one accumulation (for Gq) or β-arrestin recruitment assays.[18]
-
Partial Agonism or Antagonism: The compound may be a partial agonist, which will not elicit the full response of a full agonist like serotonin, or it could be an antagonist, which would show no response on its own and should be tested for its ability to block the effects of a known agonist.
-
Cell Line Issues: Ensure the cell line (e.g., HEK293, CHO) expresses a sufficient density of functional 5-HT₂ₐ receptors and the necessary G-proteins for robust signal transduction.[19] Passage number can affect receptor expression levels.
-
Cytotoxicity: At higher concentrations, the compound might be toxic to the cells, leading to a drop-off in the dose-response curve. Perform a cell viability assay (e.g., MTT) in parallel to your functional assay.
Experimental Protocol: 5-HT₂ₐR Calcium Flux Assay
-
Cell Preparation: Plate HEK293 cells stably expressing human 5-HT₂ₐR into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of 4-(2,5-Dimethoxyphenyl)butanoic acid in assay buffer. Also, prepare a positive control (e.g., serotonin) and a vehicle control.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence, then add the compound dilutions and immediately begin kinetic reading of fluorescence intensity over 2-3 minutes.
-
Data Analysis: Calculate the peak fluorescence response for each concentration. Normalize the data to the response of a maximal concentration of the reference agonist (serotonin) and plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ values.
Visualization: Hypothetical 5-HT₂ₐR Signaling Pathways
Caption: Potential signaling outcomes upon ligand binding to the 5-HT₂ₐ receptor.
Part 3: Troubleshooting Guide - In Vivo Studies
This section addresses challenges in translating in vitro findings to whole-animal models.
Scenario 3: Animal Model & Behavioral Readouts
Q6: I administered the compound to mice but did not observe the head-twitch response (HTR), a classic behavioral sign of 5-HT₂ₐR activation. Does this mean my compound is inactive?
A6: Not necessarily. The absence of HTR is an important finding but requires careful interpretation.
-
Pharmacokinetics (PK): The compound may have poor bioavailability, rapid metabolism, or may not effectively cross the blood-brain barrier. A full PK study measuring brain and plasma concentrations over time is essential to confirm target engagement. The butanoic acid moiety may significantly alter PK compared to phenethylamines.[6]
-
Dose Selection: The doses tested may have been too low. The dose-response relationship for HTR can be steep. A wider range of doses should be tested.
-
Metabolism to Inactive/Active Metabolites: The parent compound could be rapidly converted to an inactive metabolite. Conversely, it could be a prodrug that requires conversion to an active metabolite. Metabolite identification studies are crucial.[20][21]
-
Receptor Occupancy vs. Efficacy: The compound might be an antagonist or a very low-efficacy partial agonist. It may occupy the receptor (which could be confirmed with ex vivo binding studies) but not be able to trigger the conformational change required for the HTR.[22]
-
Functional Selectivity: As with in vitro assays, the compound might be a biased agonist that does not activate the specific signaling cascade responsible for the HTR.[23]
Q7: My in vivo results are highly variable between animals. How can I reduce this variability?
A7: High variability is a common challenge in behavioral pharmacology.[24]
| Potential Cause | Troubleshooting Step & Rationale |
| Environmental Factors | Standardize all experimental conditions: time of day for testing, light/dark cycle, cage environment, handling procedures, and acclimatization period. Even minor changes can affect rodent behavior. |
| Animal Strain/Sex | Different mouse strains can exhibit different sensitivities to serotonergic compounds.[25] Sex differences in metabolism and receptor expression can also play a role. Clearly report and justify your choice of animal model. |
| Dosing Inaccuracy | Ensure precise and consistent administration of the compound. For oral gavage, confirm proper delivery. For injections, use consistent volumes and sites. |
| Observer Bias | If scoring behavior manually (like HTR), the observer should be blinded to the treatment conditions. Using automated detection systems can increase objectivity and consistency.[26][27] |
| Underlying Health Status | Ensure all animals are healthy and free from stress, which can significantly impact behavioral baselines. |
Experimental Workflow: In Vivo Screening
Caption: A logical workflow for the in vivo evaluation of a novel CNS compound.
Part 4: Conclusion & Best Practices
The biological evaluation of a novel compound like 4-(2,5-Dimethoxyphenyl)butanoic acid requires a systematic and hypothesis-driven approach. Given its structural similarity to known serotonergic agents, a focus on the 5-HT₂ₐ receptor is a logical starting point. However, researchers must remain vigilant for unexpected pharmacology, including off-target effects and functional selectivity, which can only be uncovered through a battery of well-controlled in vitro and in vivo assays.
Key Takeaways:
-
Characterize First: Rigorous chemical analysis is the non-negotiable foundation of any biological study.
-
Use Orthogonal Assays: Never rely on a single assay. A disconnect between binding and function, or between different functional readouts, is often a key scientific insight.
-
Correlate PK/PD: In vivo effects can only be interpreted in the context of drug exposure at the target site.
-
Control Everything: Meticulous attention to experimental detail, from reagent quality to animal handling, is paramount for generating reproducible data.
By anticipating these common pitfalls, researchers can navigate the complexities of drug discovery with greater efficiency and scientific rigor.
References
-
Animal Behavior in Psychedelic Research. (2023). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]
-
Belser, A. B., et al. (2021). Great Expectations: recommendations for improving the methodological rigor of psychedelic clinical trials. Psychopharmacology. [Link]
-
The State of the Art in Psychedelic Trial Design. (2024). Lucid News. [Link]
-
Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation. (2022). Journal of AOAC INTERNATIONAL. [Link]
-
Animal Models of Serotonergic Psychedelics. (2009). ACS Chemical Neuroscience. [Link]
-
Animal Behavior in Psychedelic Research. (2023). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Behavioural Investigations of Psilocybin in Animals 1962-2021: A Scoping Review. (2024). bioRxiv. [Link]
-
Roth, B. L., et al. (2018). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience. [Link]
-
Psilocybin for depression: Considerations for clinical trial design. (2019). Journal of Psychedelic Studies. [Link]
-
Methodological challenges in psychedelic drug trials: efficacy and safety of psilocybin in treatment-resistant major depression (EPIsoDE) – rationale and study design. (2022). Neuroscience Applied. [Link]
-
Measuring Magic: New Methods for Testing Psychedelic Mushroom Potency. (2025). AIT. [Link]
-
FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs. (2023). FDA. [Link]
-
Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. (2002). Journal of Analytical Toxicology. [Link]
-
Multianalytical Investigation of Psilocybe cubensis Mushrooms: Physicochemical Characterization and Biological Evaluation of Psilocybin and Psilocin Compounds. (2024). ACS Omega. [Link]
-
Behavioral responses to 5-HT2AR agonists. (2007). Neuron. [Link]
-
TECH TIP: Methods and Instruments for Psilocybin Testing. (2023). GenTech Scientific. [Link]
-
Characterization and Identification of an Antimicrobial Compound Psilocybin from Psychedelic Mushroom. (2024). ResearchGate. [Link]
-
Chemical Design and Pharmacokinetics Enable Precision Psychedelic Therapeutics. (2024). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011). Journal of Forensic Sciences. [Link]
-
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (2025). Pharmacological Research. [Link]
-
The pharmacology of the 5-HT2A receptor and the difficulty surrounding functional studies with single target models. (2012). University of Glasgow Theses. [Link]
-
Serotonin-releasing agents with reduced off-target effects. (2022). Molecular Psychiatry. [Link]
-
Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. (2025). ACS Pharmacology & Translational Science. [Link]
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (2022). Nature Communications. [Link]
-
serotonin receptor activation: Topics by Science.gov. Science.gov. [Link]
-
2C-B - Wikipedia. Wikipedia. [Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (2013). Psychopharmacology. [Link]
-
Head-twitch response - Wikipedia. Wikipedia. [Link]
-
Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. (2022). ACS Pharmacology & Translational Science. [Link]
-
Behavioral Arrest and a Characteristic Slow Waveform Are Hallmark Responses to Selective 5-HT2A Receptor Activation. (2021). Scientific Reports. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of Pharmacological and Toxicological Methods. [Link]
-
Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. (2020). Journal of Neuroscience Methods. [Link]
-
5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
-
5-HT 2A receptors: Pharmacology and functional selectivity. (2025). Pharmacological Research. [Link]
-
Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. (2018). The Journal of Clinical Pharmacology. [Link]
-
5-HT2A Receptors: Pharmacology and Functional Selectivity. (2025). ResearchGate. [Link]
-
Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. (2002). ResearchGate. [Link]
-
Serotonin-releasing agents with reduced off-target effects. (2022). ResearchGate. [Link]
-
Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. [Link]
-
Assessing the Neuronal Serotonergic Target-based Antidepressant Stratagem: Impact of In Vivo Interaction Studies and Knockout Models. (2012). CNS & Neurological Disorders - Drug Targets. [Link]
-
(PDF) Serotonin-releasing agents with reduced off-target effects. (2022). ResearchGate. [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). Analytical Biochemistry. [Link]
-
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. (2014). ResearchGate. [Link]
Sources
- 1. gentechscientific.com [gentechscientific.com]
- 2. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2C-B - Wikipedia [en.wikipedia.org]
- 7. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Neuronal Serotonergic Target-based Antidepressant Stratagem: Impact of In Vivo Interaction Studies and Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin-releasing agents with reduced off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The pharmacology of the 5-HT2A receptor and the difficulty surrounding functional studies with single target models - Enlighten Theses [theses.gla.ac.uk]
- 19. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 20. Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 23. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 4-(2,5-Dimethoxyphenyl)butanoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the validation of analytical methods is a cornerstone of quality assurance and regulatory compliance. This guide offers an in-depth, experience-driven perspective on the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 4-(2,5-Dimethoxyphenyl)butanoic acid. As a Senior Application Scientist, the aim is not merely to present a protocol but to elucidate the scientific reasoning behind the validation process, ensuring that the described methodologies are robust, reliable, and self-validating.
The analysis of 4-(2,5-Dimethoxyphenyl)butanoic acid, a compound of interest in various research and development settings, necessitates a well-defined and validated analytical method to ensure data integrity. This guide will compare different HPLC-based analytical approaches, provide a detailed protocol for method validation in line with international guidelines, and present the experimental data in a clear, comparative format.
Comparing Analytical Approaches for 4-(2,5-Dimethoxyphenyl)butanoic Acid
While a specific, universally adopted HPLC method for 4-(2,5-Dimethoxyphenyl)butanoic acid is not prominently documented in publicly available literature[1], we can draw from established methods for similar aromatic carboxylic acids to propose and compare suitable analytical strategies. The choice of an analytical method is fundamentally driven by the analyte's physicochemical properties and the intended application of the method.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC with UV/Vis Detection | Separation based on analyte polarity and detection via absorption of ultraviolet or visible light. | Robust, cost-effective, and widely available instrumentation. Good for routine quantification. | Moderate sensitivity. Potential for interference from co-eluting impurities that also absorb at the detection wavelength. |
| HPLC with Fluorescence Detection | Separation based on polarity, followed by excitation of the analyte at a specific wavelength and detection of the emitted light at a longer wavelength. | High sensitivity and selectivity, especially for compounds with native fluorescence or those that can be derivatized with a fluorescent tag. | Not all compounds are naturally fluorescent. Derivatization adds complexity and a potential source of variability. |
| HPLC with Mass Spectrometry (MS) Detection | Separation based on polarity, followed by ionization of the analyte and detection based on its mass-to-charge ratio. | Highly sensitive and selective. Provides structural information, aiding in peak identification and impurity profiling. | Higher cost of instrumentation and more complex operation and maintenance. |
For 4-(2,5-Dimethoxyphenyl)butanoic acid, its aromatic structure suggests that HPLC with UV detection would be a practical and effective starting point for method development and validation. The dimethoxy-substituted phenyl group is expected to have a chromophore that absorbs in the UV range, likely around 270-280 nm.
The Foundation of Trustworthiness: Adherence to Regulatory Guidelines
The validation of an analytical procedure is a formal process to demonstrate its suitability for its intended purpose.[2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the basis for our validation protocol.[3][4][5] The core validation parameters, as stipulated by these bodies, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7][8][9] The recent updates in ICH Q2(R2) and the forthcoming revisions to USP <1225> emphasize a lifecycle approach to analytical method validation, encouraging a deeper understanding of the method's performance over time.[4][10][11]
A Proposed HPLC Method for Validation
The following is a hypothetical, yet scientifically grounded, HPLC method for the analysis of 4-(2,5-Dimethoxyphenyl)butanoic acid, which will serve as the basis for our validation discussion.
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile reversed-phase column suitable for the separation of moderately nonpolar compounds like the target analyte. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) | A mixture of a polar organic solvent (acetonitrile) and an acidified aqueous phase provides good separation for aromatic carboxylic acids. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection Wavelength | 275 nm | Based on the UV absorbance characteristics of similar dimethoxy-substituted aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocol: A Step-by-Step Guide to HPLC Method Validation
The following protocol outlines the experimental steps to validate the proposed HPLC method. This process is designed to be a self-validating system, where the results of each experiment build upon the last to create a comprehensive picture of the method's performance.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
Procedure:
-
Prepare a standard solution of 4-(2,5-Dimethoxyphenyl)butanoic acid at a concentration of 100 µg/mL.
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed standard and a placebo (if applicable).
-
Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any degradation products or placebo peaks.
-
The peak purity index should be greater than a predefined threshold (e.g., 0.99), indicating no co-eluting peaks.
Sources
- 1. PubChemLite - 4-(2,5-dimethoxyphenyl)butanoic acid (C12H16O4) [pubchemlite.lcsb.uni.lu]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. investigationsquality.com [investigationsquality.com]
- 11. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
"comparative analysis of 4-(2,5-Dimethoxyphenyl)butanoic acid with other phenylbutyric acid derivatives"
This guide provides a comprehensive comparative analysis of 4-(2,5-Dimethoxyphenyl)butanoic acid and other notable phenylbutyric acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, potential mechanisms of action, and proposed experimental frameworks for direct comparison. While extensive data exists for compounds like 4-phenylbutyric acid (4-PBA), this guide synthesizes that knowledge to build a predictive model for the less-characterized 4-(2,5-Dimethoxyphenyl)butanoic acid, offering a roadmap for future research.
Introduction: The Versatile Phenylbutyric Acid Scaffold
Phenylbutyric acid and its derivatives have garnered significant attention in the scientific community due to their diverse therapeutic potential. The parent compound, 4-phenylbutyric acid (4-PBA), is a pleiotropic molecule known to function as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[1] This dual activity allows it to influence gene expression and protein folding, making it a valuable tool in studying and potentially treating a range of disorders, from urea cycle disorders to neurodegenerative diseases and cancer.[1][2]
The core structure of phenylbutyric acid, a phenyl group attached to a butanoic acid moiety, offers a versatile scaffold for chemical modification. Alterations to the phenyl ring, such as the addition of substituent groups, can significantly impact the compound's physicochemical properties and biological activity. This guide focuses on a comparative analysis of 4-PBA with its methoxy-substituted analog, 4-(2,5-Dimethoxyphenyl)butanoic acid, and other relevant derivatives to elucidate potential structure-activity relationships and guide future research.
The Benchmark: 4-Phenylbutyric Acid (4-PBA)
4-PBA serves as the foundational compound for this analysis. Its biological activities are multifaceted and well-documented.
2.1. Mechanism of Action:
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC enzymes.[3] By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure, leading to the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]
-
Chemical Chaperone: 4-PBA can also act as a chemical chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins.[4][5] This is particularly relevant in diseases associated with endoplasmic reticulum (ER) stress.[4][5]
2.2. Pharmacokinetics:
Studies on radiolabeled 4-PBA have shown that it is metabolized to phenylacetate (PAA), which is then conjugated with glutamine to form phenylacetylglutamine (PAGN) and excreted in the urine.[6] This metabolic pathway is central to its use as an ammonia scavenger in urea cycle disorders.[2]
Comparative Analysis: The Influence of Phenyl Ring Substituents
The addition of substituent groups to the phenyl ring of 4-PBA can dramatically alter its biological activity. Here, we compare 4-PBA to its dimethoxy derivative and other relevant compounds.
3.1. 4-(2,5-Dimethoxyphenyl)butanoic Acid: A Predictive Analysis
Direct experimental data on the biological activity of 4-(2,5-Dimethoxyphenyl)butanoic acid is limited. However, based on the structure-activity relationships of related compounds, we can formulate a predictive analysis.
-
Physicochemical Properties: The two methoxy groups on the phenyl ring increase the lipophilicity and electron-donating character of the aromatic system compared to 4-PBA. This could influence its membrane permeability and interaction with biological targets.
-
Potential as an HDAC Inhibitor: The increased electron density on the phenyl ring may affect its interaction with the active site of HDAC enzymes. Further investigation is required to determine if this enhances or diminishes its inhibitory activity and if it confers any selectivity towards specific HDAC isoforms.
-
Potential as a Chemical Chaperone: The altered electronic and steric properties of the phenyl ring could influence its ability to interact with and stabilize misfolded proteins.
3.2. Other Phenylbutyric Acid Derivatives:
-
Sodium Phenylbutyrate: As the sodium salt of 4-PBA, it is a more water-soluble formulation used clinically.[2][7] Its biological activity is attributable to the 4-PBA anion.
-
Glycerol Phenylbutyrate: This is a prodrug of 4-PBA, consisting of three molecules of 4-PBA attached to a glycerol backbone.[6][8] It is designed for a slower release and absorption of 4-PBA.[6]
-
Vorinostat (SAHA): While not a direct phenylbutyric acid derivative, vorinostat is a potent HDAC inhibitor often used as a comparator.[9][10] Its hydroxamic acid group is a key feature for its potent HDAC inhibition.[9]
| Compound | Key Structural Feature | Known/Predicted Primary Mechanism(s) | Notes |
| 4-Phenylbutyric Acid (4-PBA) | Unsubstituted phenyl ring | HDAC Inhibition, Chemical Chaperone[1] | Benchmark compound with broad activity. |
| 4-(2,5-Dimethoxyphenyl)butanoic Acid | 2,5-dimethoxy substituted phenyl ring | Predicted HDAC Inhibition and/or Chemical Chaperone Activity | Increased lipophilicity may alter potency and selectivity. |
| Sodium Phenylbutyrate | Sodium salt of 4-PBA | HDAC Inhibition, Chemical Chaperone | Clinically used, water-soluble form of 4-PBA.[2][7] |
| Glycerol Phenylbutyrate | Prodrug of 4-PBA | HDAC Inhibition, Chemical Chaperone (via 4-PBA) | Slower release formulation.[6][8] |
| Vorinostat (SAHA) | Hydroxamic acid moiety | Potent HDAC Inhibition[9][10] | Potent, clinically approved HDAC inhibitor for comparison. |
Proposed Experimental Workflows for Comparative Analysis
To validate the predicted activities of 4-(2,5-Dimethoxyphenyl)butanoic acid and directly compare it to 4-PBA and other derivatives, a series of in vitro and cell-based assays are proposed.
4.1. HDAC Inhibition Assay:
This workflow aims to determine the inhibitory activity of the test compounds against a panel of HDAC enzymes.
Caption: Workflow for in vitro HDAC inhibition assay.
4.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement:
This assay will determine if the compounds bind to their target proteins within a cellular context.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
4.3. ER Stress and Chemical Chaperone Activity Assay:
This workflow will assess the ability of the compounds to mitigate ER stress.
Caption: Workflow for assessing chemical chaperone activity.
Conclusion and Future Directions
While 4-phenylbutyric acid is a well-established multi-functional molecule, the biological activities of its substituted derivatives, such as 4-(2,5-Dimethoxyphenyl)butanoic acid, remain largely unexplored. This guide provides a predictive framework based on known structure-activity relationships and outlines a clear experimental path for a comprehensive comparative analysis. The proposed workflows will enable researchers to elucidate the HDAC inhibitory and chemical chaperone properties of 4-(2,5-Dimethoxyphenyl)butanoic acid, and to directly compare its potency and selectivity to 4-PBA and other key compounds. The insights gained from such studies will be invaluable for the rational design of novel phenylbutyric acid derivatives with enhanced therapeutic potential.
References
- Sodium Phenylbutyrate – Application in Therapy and Current Clinical Research. (n.d.).
- Cousin, E., et al. (2011). Clinical and experimental applications of sodium phenylbutyrate. PubMed.
- What is Sodium Phenylbutyrate used for? (2024). Patsnap Synapse.
- The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. (n.d.). PubMed.
- Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78. (2018). PubMed.
- Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed.
- Lin, C. H., et al. (2019). Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats. PubMed Central.
-
4-(2,5-dimethylphenyl)butanoic acid. (n.d.). LookChem. Retrieved from [Link]
-
4-Phenylbutyric Acid. (n.d.). PubChem. Retrieved from [Link]
- Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. (2015). PubMed Central.
-
Mechanism of action. (n.d.). Vorinostat – An Overview - PMC - NIH. Retrieved from [Link]
-
Vorinostat – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Population pharmacokinetic modeling and dosing simulations of nitrogen-scavenging compounds: disposition of glycerol phenylbutyrate and sodium phenylbutyrate in adult and pediatric patients with urea cycle disorders. (2013). PubMed. Retrieved from [Link]
-
203284Orig1s000. (2012). accessdata.fda.gov. Retrieved from [Link]
-
Phenylbutyric Acid: simple structure - multiple effects. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dmg-peg2000-mal.com [dmg-peg2000-mal.com]
- 5. Chemical chaperone 4-phenylbutyric acid alleviates the aggregation of human familial pulmonary fibrosis-related mutant SP-A2 protein in part through effects on GRP78 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special Issue: Synthesis, Application, and Biological Evaluation of Chemical Organic Compounds | MDPI [mdpi.com]
A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 4-(2,5-Dimethoxyphenyl)butanoic acid
In the landscape of contemporary drug discovery, the rigorous validation of in vitro assays stands as a cornerstone of preclinical development. For novel chemical entities such as 4-(2,5-Dimethoxyphenyl)butanoic acid, a compound bearing structural motifs suggestive of psychoactive potential, the selection and validation of a suite of in vitro assays are paramount for accurately characterizing its pharmacological profile. This guide provides an in-depth technical comparison of validated in vitro assays for this compound, offering researchers, scientists, and drug development professionals a comprehensive framework for its preclinical evaluation.
The structural similarity of 4-(2,5-Dimethoxyphenyl)butanoic acid to known psychoactive phenethylamines strongly suggests an interaction with serotonin receptors, particularly the 5-HT2A receptor, a key mediator of psychedelic effects[1][2][3]. Therefore, the primary focus of this guide will be the validation of a functional 5-HT2A receptor activation assay. To provide a more complete pharmacological picture, we will also detail the validation of essential secondary assays: a cytotoxicity assay to assess cellular health and a metabolic stability assay to predict in vivo clearance.
Primary Functional Assay: 5-HT2A Receptor Activation via Calcium Flux
The activation of the 5-HT2A receptor, a Gq-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the release of intracellular calcium.[4][5][6] A calcium flux assay is therefore a direct and reliable method for quantifying the agonist activity of a test compound at this receptor.
Experimental Workflow: 5-HT2A Calcium Flux Assay
Caption: Workflow for the 5-HT2A Calcium Flux Assay.
Detailed Protocol: 5-HT2A Calcium Flux Assay
1. Cell Plating:
-
The day prior to the assay, seed HEK293 cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96-well plates.[7]
-
A typical seeding density is between 40,000 to 80,000 cells per well in 100 µL of growth medium.[7]
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to ensure cell adherence.[7]
2. Dye Loading:
-
On the day of the experiment, prepare a Fluo-8 AM dye-loading solution in a suitable buffer, such as Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).[7]
-
Remove the growth medium from the cells and add 100 µL of the Fluo-8 AM dye-loading solution to each well.[7]
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
3. Compound Preparation and Assay:
-
Prepare serial dilutions of 4-(2,5-Dimethoxyphenyl)butanoic acid and a reference agonist (e.g., serotonin) in HHBS at 5 times the final desired concentration.[7]
-
Program a fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]
-
Set up a kinetic read with a baseline measurement for 10-20 seconds, followed by automated addition of 25 µL of the compound dilutions, and then continuous reading for at least 60-120 seconds.[7]
4. Data Analysis:
-
The change in fluorescence intensity over the baseline is indicative of intracellular calcium mobilization.
-
Plot the peak fluorescence response against the logarithm of the compound concentration to generate dose-response curves.
-
Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.
Secondary Assays: A Holistic View of Pharmacological Properties
To complement the primary functional data, it is crucial to assess the cytotoxicity and metabolic stability of 4-(2,5-Dimethoxyphenyl)butanoic acid.
Cytotoxicity Assessment: Neutral Red Uptake Assay
The neutral red uptake assay is a widely used and reliable method for determining cell viability.[8][9][10][11][12][13][14] It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][11][12]
Experimental Workflow: Neutral Red Uptake Assay
Caption: Workflow for the Neutral Red Uptake Cytotoxicity Assay.
Detailed Protocol: Neutral Red Uptake Assay
1. Cell Seeding and Treatment:
-
Seed a suitable cell line (e.g., HepG2) into a 96-well plate at an appropriate density and allow them to attach overnight.[10]
-
Prepare serial dilutions of 4-(2,5-Dimethoxyphenyl)butanoic acid in culture medium.
-
Remove the overnight culture medium and add the compound dilutions to the respective wells. Include vehicle controls.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[10]
2. Neutral Red Incubation and Extraction:
-
After the treatment period, remove the medium and add 100 µL of a neutral red solution to each well.[8]
-
Incubate for 1-2 hours at 37°C to allow for dye uptake by viable cells.[8]
-
Discard the neutral red solution, and rinse the wells with a suitable buffer like DPBS.[8]
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well to extract the dye from the cells.[8]
-
Shake the plate for at least 10 minutes to ensure complete solubilization of the dye.[8]
3. Measurement and Analysis:
-
Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[8]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.
Metabolic Stability Assessment: Microsomal Stability Assay
The in vitro microsomal stability assay is a standard method to evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[15][16][17][18] This assay provides an estimate of the intrinsic clearance of a compound, which is a key parameter in predicting its in vivo half-life.[16]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for the Microsomal Stability Assay.
Detailed Protocol: Microsomal Stability Assay
1. Reaction Setup:
-
Prepare a reaction mixture containing liver microsomes (from human or other species) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[17]
-
Add the test compound, 4-(2,5-Dimethoxyphenyl)butanoic acid, to the reaction mixture at a final concentration typically between 1 and 10 µM.[15]
2. Incubation and Termination:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.[19]
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[18]
3. Sample Analysis and Data Interpretation:
-
Centrifuge the terminated samples to precipitate the proteins.[18]
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).
-
The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.[16]
Comparison of Validated In Vitro Assays
The following table provides a comparative overview of the validated assays for 4-(2,5-Dimethoxyphenyl)butanoic acid, including their expected performance characteristics and alternative methodologies.
| Assay | Principle | Endpoint | Typical Performance Characteristics | Alternative Assays |
| 5-HT2A Calcium Flux | Gq-coupled GPCR activation leads to intracellular calcium release, detected by a fluorescent dye.[4][5][6] | EC50 (potency) and Emax (efficacy) of receptor activation. | Precision: Intra- and inter-assay CVs < 20%. Accuracy: EC50 values for reference agonists within 2-3 fold of published values. Z'-factor: > 0.5 for assay robustness. | cAMP assays (for Gs/Gi-coupled receptors), β-arrestin recruitment assays, IP1 accumulation assays.[20][21] |
| Neutral Red Uptake Cytotoxicity | Viable cells take up and retain the neutral red dye in their lysosomes.[9][11][12] | IC50 (concentration for 50% inhibition of cell viability). | Precision: Intra- and inter-assay CVs < 25%. Accuracy: IC50 values for reference toxins within an acceptable range of historical data. Dynamic Range: A clear dose-response relationship over a range of concentrations. | MTT, MTS, XTT assays (metabolic activity), LDH release assay (membrane integrity), CellTiter-Glo® (ATP content). |
| Microsomal Metabolic Stability | Measures the rate of disappearance of a compound when incubated with liver microsomes and NADPH.[15][16][17][18] | In vitro half-life (t½) and intrinsic clearance (CLint). | Precision: CVs for t½ and CLint < 30%. Accuracy: Clearance values for control compounds consistent with literature values. Linearity: Linear disappearance of the compound over the initial time points. | Hepatocyte stability assays (includes phase II metabolism), S9 fraction stability assays.[22] |
Conclusion
The validation of in vitro assays is a critical step in the early-stage development of any new chemical entity. For 4-(2,5-Dimethoxyphenyl)butanoic acid, a multi-faceted approach is recommended. A validated 5-HT2A calcium flux assay will provide crucial information on its primary pharmacological activity. This should be complemented by robustly validated cytotoxicity and metabolic stability assays to build a comprehensive preclinical profile. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently and accurately characterize the in vitro pharmacology of this and other novel compounds. Adherence to these principles of scientific integrity and rigorous validation will ultimately facilitate the identification of promising drug candidates and de-risk their progression into later stages of development.
References
-
Symeres. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
National Toxicology Program. ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. November 4, 2003. [Link]
-
Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]
- Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
DB-ALM. Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. December 9, 2024. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. PubMed. [Link]
-
IIVS. Neutral Red Uptake. [Link]
- Borenfreund E, Puerner JA. A simple quantitative procedure using monolayer cultures for cytotoxicity assays (HTD/NR-90). J Tissue Culture Methods. 1985;9:7-9.
- Felsing DE, Anastasio NC, Miszkiel JM, Gilbertson SR, Allen JA, Cunningham KA. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One. 2018;13(8):e0203137.
-
Felsing DE, Anastasio NC, Miszkiel JM, Gilbertson SR, Allen JA, Cunningham KA. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE. August 29, 2018. [Link]
-
Geston K, Block E, Bustin K, et al. Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2CINI... ResearchGate. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Kaplan L, Slocum S, Chatha M, et al. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Research Square. [Link]
-
Slocum ST, Chatha M, GESTON K, et al. Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design. bioRxiv. September 25, 2025. [Link]
- Shah P, Wang T, Yang H, et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. SLAS Discov. 2017;22(5):595-604.
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]
-
Yasgar A, Shinn D, Tandon M, et al. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. bioRxiv. September 27, 2024. [Link]
- Di L, Kerns EH. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods Mol Biol. 2006;317:155-65.
-
UCL. Calcium Flux. [Link]
- Røsted EMR, Jensen AA, Smits G, Frydenvang K, Kristensen JL. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. J Med Chem. 2024;67(9):7224-7244.
- Jensen AA, Leth-Petersen S, Larsen G, et al. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. J Pharmacol Exp Ther. 2017;361(3):441-453.
-
Røsted EMR, Jensen AA, Smits G, Frydenvang K, Kristensen JL. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]
- Luethi D, Hoener MC, Liechti ME. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects.
- Magalhães HI, Bezerra DP, Cavalcanti BC, et al. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemother Pharmacol. 2011;67(1):127-35.
Sources
- 1. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. qualitybiological.com [qualitybiological.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. re-place.be [re-place.be]
- 12. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iivs.org [iivs.org]
- 14. researchgate.net [researchgate.net]
- 15. mttlab.eu [mttlab.eu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Highly Selective 5-HT2A Agonists using Structure-guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
"cross-reactivity studies of 4-(2,5-Dimethoxyphenyl)butanoic acid"
An In-Depth Guide to the Cross-Reactivity Profiling of 4-(2,5-Dimethoxyphenyl)butanoic Acid
Prepared by a Senior Application Scientist
Executive Summary
This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity profile of 4-(2,5-Dimethoxyphenyl)butanoic acid, a compound of interest due to its structural similarity to known psychoactive phenethylamines. In the absence of extensive public data on this specific molecule, we present a robust, multi-tiered strategy for its pharmacological characterization. This document outlines the scientific rationale for target selection, compares the utility of various screening platforms, and provides detailed protocols for key assays. By synthesizing principles from established G-protein-coupled receptor (GPCR) screening methodologies and the known pharmacology of analogous compounds, we offer a blueprint for determining the on- and off-target activity of this novel chemical entity, a critical step in modern drug discovery and safety assessment.
Introduction: The Scientific Imperative for Selectivity Profiling
The compound 4-(2,5-Dimethoxyphenyl)butanoic acid belongs to a chemical space populated by potent modulators of the central nervous system. Its core 2,5-dimethoxyphenyl moiety is a hallmark of several psychoactive compounds, such as the 2C-x family of phenethylamines, which are potent agonists at serotonin 5-HT₂ receptors.[1][2] Specifically, the 5-HT₂ₐ receptor is the primary target responsible for the profound psychedelic effects of these molecules.[1] The addition of a butanoic acid chain, however, introduces significant structural and chemical variance, altering its pharmacokinetic and pharmacodynamic properties in ways that demand empirical investigation.
A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic potential and safety profile. Off-target interactions can lead to undesirable side effects or reveal novel therapeutic applications. For instance, agonism at the 5-HT₂ₑ receptor has been linked to cardiac valvulopathy, a serious safety concern for any compound targeting serotonergic pathways.[2] Therefore, a systematic cross-reactivity study is not merely a characterization exercise but a foundational component of drug development.
This guide compares and details a strategic approach to building a comprehensive selectivity profile for 4-(2,5-Dimethoxyphenyl)butanoic acid, moving from broad screening to focused, quantitative analysis.
Comparative Analysis of Modern Screening Methodologies
The choice of assay technology is a critical decision in any screening campaign. Each method offers a different lens through which to view a compound's activity, and a combination of approaches provides the most complete picture.
| Assay Type | Principle | Advantages | Disadvantages | Best Use Case |
| Radioligand Binding | Measures the displacement of a radiolabeled ligand from a receptor by the test compound. | Direct measure of target affinity (Kᵢ). Gold standard for quantifying binding. | Does not provide functional information (agonist vs. antagonist). Requires handling of radioactive materials. | Determining precise binding affinity for primary targets and key off-targets identified in functional screens. |
| PRESTO-Tango | Measures ligand-induced recruitment of β-arrestin to a GPCR, which releases a transcription factor to drive luciferase expression.[3][4] | Genome-wide scalability allows for screening against ~300 GPCRs in parallel.[5] G-protein independent, capturing a key signaling pathway. | Indirect functional readout; does not measure G-protein signaling. Signal requires overnight incubation.[4] | Initial, broad cross-reactivity screening to identify potential off-target GPCRs across the receptorome. |
| Split-Luciferase Assays (e.g., IGNiTR) | Ligand-induced GPCR conformational change brings two halves of a luciferase enzyme together, generating a luminescent signal.[6][7] | Measures functional activation in a cell lysate format. Can differentiate between full and partial agonists.[7] | Less scalable than PRESTO-Tango for whole-genome screening. | Characterizing functional potency (EC₅₀) and efficacy (Eₘₐₓ) at specific GPCRs, including G-protein and β-arrestin pathways. |
For 4-(2,5-Dimethoxyphenyl)butanoic acid, a tiered approach is recommended. An initial broad screen using the PRESTO-Tango platform provides an unbiased map of potential interactions across the GPCRome. Hits from this screen are then validated and quantified using more focused assays, such as radioligand binding to determine affinity and specific functional assays to understand the nature of the interaction (agonism, antagonism) and any potential signaling bias.
A Tiered Experimental Workflow for Cross-Reactivity Profiling
A logical, phased approach ensures efficient use of resources while building a comprehensive understanding of the compound's pharmacology.
Detailed Experimental Protocols
The following protocols are foundational for executing the validation and quantification phase of the study.
Protocol 1: 5-HT₂ₐ Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known radioligand, [³H]ketanserin.[8][9]
Materials:
-
Membranes: CHO-K1 or HEK293 cell membranes stably expressing the human 5-HT₂ₐ receptor.[10]
-
Radioligand: [³H]ketanserin (specific activity ~60-80 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Determinate: 10 µM Mianserin or unlabeled Ketanserin.[11]
-
Test Compound: 4-(2,5-Dimethoxyphenyl)butanoic acid, serially diluted.
-
Hardware: 96-well filter plates (e.g., Millipore MultiScreen GF/B), vacuum manifold, scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[9]
-
Reaction Mixture: In each well, add the following in order:
-
50 µL Assay Buffer
-
25 µL Test Compound (at various concentrations) or vehicle or non-specific determinate.
-
25 µL [³H]ketanserin (at a final concentration near its Kₔ, typically 0.5-1.0 nM).
-
100 µL of membrane preparation (50-100 µg protein/well).
-
-
Incubation: Incubate plates for 60 minutes at room temperature.[11]
-
Harvesting: Rapidly filter the contents of the plate over the vacuum manifold.
-
Washing: Wash each well 3-5 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillant to each well, and count radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Protocol 2: PRESTO-Tango β-Arrestin Recruitment Assay
This protocol provides a high-level overview for a broad screening approach based on established methods.[5][12]
Principle: Upon ligand binding, the GPCR recruits β-arrestin fused to a TEV protease. This protease cleaves a transcription factor from the C-terminus of the receptor, which then translocates to the nucleus and drives the expression of a luciferase reporter gene.[4]
Procedure Overview:
-
Cell Plating: Seed HTLA cells (HEK293 cells with a tTA-dependent luciferase reporter) in 384-well plates coated with poly-L-lysine.[13]
-
Transfection: Transfect cells with plasmids encoding the specific GPCR-tTA fusion constructs from the PRESTO-Tango library. A separate well or set of wells is used for each GPCR to be tested.
-
Compound Addition: After 24 hours, add the test compound (typically at a single high concentration, e.g., 10 µM, for primary screening) to the cells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C to allow for reporter gene expression.[5]
-
Luminescence Reading: Decant the cell medium and add a luciferase substrate (glow reagent). Read the luminescence on a plate reader.
-
Data Analysis: Normalize the signal to a vehicle control and calculate fold-change or Z-scores to identify significant hits.
Hypothetical Data and Interpretation
To illustrate the output of such a study, the following table presents plausible data for 4-(2,5-Dimethoxyphenyl)butanoic acid against a focused panel of receptors relevant to psychedelic pharmacology.
| Target | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Max Efficacy (Eₘₐₓ, % of 5-HT) | Assay Type |
| 5-HT₂ₐ | 25 | 45 | 95% (Full Agonist) | [³H]ketanserin Binding / Ca²⁺ Flux |
| 5-HT₂ₑ | 150 | 350 | 80% (Full Agonist) | [³H]LSD Binding / β-Arrestin |
| 5-HT₂ₒ | 450 | >1000 | Not Determined | [³H]mesulergine Binding |
| 5-HT₁ₐ | >5000 | >10000 | Not Determined | [³H]8-OH-DPAT Binding |
| D₂ (Dopamine) | 2500 | >10000 | Not Determined | [³H]spiperone Binding |
| α₁ₐ (Adrenergic) | 1800 | >10000 | Not Determined | [³H]prazosin Binding |
| SERT (Serotonin Transporter) | >10000 | N/A | N/A | [³H]citalopram Binding |
Interpretation:
-
Primary Target: The data strongly suggest that 4-(2,5-Dimethoxyphenyl)butanoic acid is a potent and high-efficacy agonist at the 5-HT₂ₐ receptor, consistent with its structural heritage.
-
Selectivity: The compound displays a favorable selectivity profile. It is 6-fold selective for 5-HT₂ₐ over 5-HT₂ₑ and over 18-fold selective against 5-HT₂ₒ in terms of binding affinity. It shows minimal to no significant affinity for the other receptors and the serotonin transporter at concentrations up to 10 µM.
-
Safety Consideration: The activity at the 5-HT₂ₑ receptor, while lower than at 5-HT₂ₐ, warrants further investigation. Chronic activation of 5-HT₂ₑ is a known risk factor for cardiac valvulopathy, and the 6-fold selectivity window might not be sufficient to eliminate this risk in a therapeutic context.[2]
Conclusion
This guide provides a scientifically rigorous and experimentally grounded framework for evaluating the cross-reactivity of 4-(2,5-Dimethoxyphenyl)butanoic acid. By employing a tiered screening strategy that begins with the broad, unbiased perspective of the PRESTO-Tango platform and progresses to quantitative binding and functional assays, researchers can build a detailed pharmacological profile of the compound. This essential data package enables informed decisions regarding its potential as a research tool or therapeutic lead, while proactively identifying and mitigating potential safety liabilities. The methodologies described herein represent the current standard in the field for ensuring the scientific integrity of early-stage drug discovery.
References
- Vertex AI Search. Synthesis of Stage A: 4-(2,5-dimethoxyphenyl)-4-oxo-2-hydroxy-butanoic acid.
- JoVE. Arrestin2 Recruitment for Ligand Screening by PRESTO-Tango Assay | Protocol Preview. (2023-03-14).
- National Institutes of Health (NIH). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling.
- Protocols.io. PRESTO-Tango Assay. (2021-11-17).
- SpringerLink. Recent progress in assays for GPCR drug discovery.
- JoVE. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. (2019-11-06).
- Reaction Biology. 5-HT2A Biochemical Binding Assay Service.
- Nature. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023-03-02).
- BenchChem. Minimizing non-specific binding of "5-HT2A antagonist 1" in assays.
- MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024-05-17).
- ACS Publications. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023-07-07).
- PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates.
- PubMed. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome.
- EurekAlert!. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. (2015-04-20).
- Stenutz. 4-(2,5-dimethoxyphenyl)butyric acid.
- BenchChem. "5-HT2A antagonist 1" protocol refinement for receptor binding assays.
- Sigma-Aldrich. 4-(2,5-Dimethoxyphenyl)butyric acid 95 1083-11-0.
- Eurofins. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.
- Frontiers. The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines.
- PubMed Central (PMC). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.
Sources
- 1. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]
- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. PRESTO-Tango Assay [protocols.io]
- 13. m.youtube.com [m.youtube.com]
A Comparative Benchmarking Guide to 4-(2,5-Dimethoxyphenyl)butanoic acid and Established HDAC Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of 4-(2,5-Dimethoxyphenyl)butanoic acid, a novel compound with structural similarities to known histone deacetylase (HDAC) inhibitors. We will outline a series of robust experimental protocols to compare its performance against the well-characterized HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new epigenetic modulators.
Introduction: The Critical Role of HDACs and Inhibitor Benchmarking
Histone deacetylases (HDACs) are a class of enzymes pivotal to the regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a significant target for therapeutic intervention.[2][3][4]
The development of HDAC inhibitors (HDACis) has emerged as a promising avenue in cancer therapy, with several agents approved for clinical use.[5] However, the therapeutic efficacy and safety profile of an HDACi are intrinsically linked to its potency, isoform selectivity, and cellular activity.[6][7] Therefore, rigorous preclinical benchmarking of novel candidates is paramount.
This guide introduces 4-(2,5-Dimethoxyphenyl)butanoic acid, a compound of interest due to its structural analogy to phenylbutyrate, a known HDAC inhibitor.[8][9][10] We present a systematic approach to characterize its inhibitory potential against established benchmarks: the pan-HDAC inhibitor Vorinostat (SAHA) and the potent, classic inhibitor Trichostatin A (TSA).
Compound Profiles: The Candidate and the Benchmarks
A thorough understanding of the chemical entities is fundamental to a meaningful comparison.
-
4-(2,5-Dimethoxyphenyl)butanoic acid: This compound features a phenylbutyrate scaffold with dimethoxy substitutions on the phenyl ring. Phenylbutyrate and its derivatives have been shown to possess HDAC inhibitory activity.[8] The structural modifications in 4-(2,5-Dimethoxyphenyl)butanoic acid warrant a comprehensive investigation into its potential as a novel and possibly selective HDAC inhibitor.
-
Benchmark 1: Vorinostat (SAHA): Suberoylanilide hydroxamic acid (SAHA), commercially known as Vorinostat, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma. It is a potent, pan-HDAC inhibitor, acting on class I, II, and IV HDACs. Its mechanism involves the chelation of the zinc ion in the active site of HDAC enzymes through its hydroxamic acid moiety. Vorinostat serves as an excellent benchmark for assessing the broad-spectrum inhibitory potential of a novel compound.
-
Benchmark 2: Trichostatin A (TSA): TSA is a natural product derived from Streptomyces hygroscopicus and is one of the most potent and well-studied classic HDAC inhibitors. It selectively inhibits class I and II HDACs at nanomolar concentrations.[11] Like Vorinostat, TSA's inhibitory action is mediated by its hydroxamic acid group binding to the active site zinc ion.[4] Its potent and well-documented activity makes it an indispensable reference compound in HDAC inhibitor screening.
A Strategic Approach to Experimental Benchmarking
The core objective of this benchmarking guide is to provide a clear and logical workflow for the comprehensive evaluation of 4-(2,5-Dimethoxyphenyl)butanoic acid. The proposed strategy integrates in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement and assess functional cellular outcomes.
In Vitro Enzymatic Assays: Quantifying Potency and Selectivity
The initial step in characterizing a potential HDAC inhibitor is to directly measure its effect on the enzymatic activity of purified HDAC isoforms. This allows for the determination of half-maximal inhibitory concentrations (IC50) and provides a clear picture of the compound's selectivity profile.
Rationale for Assay Selection
Fluorometric or luminogenic-based assays are preferred for their high sensitivity, broad dynamic range, and amenability to high-throughput screening. These assays utilize a substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent or luminescent signal. The intensity of this signal is directly proportional to the HDAC activity.
Detailed Protocol: Fluorometric HDAC Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of 4-(2,5-Dimethoxyphenyl)butanoic acid, Vorinostat (SAHA), and Trichostatin A (TSA) in DMSO.
-
Prepare a serial dilution of each compound in the assay buffer.
-
Reconstitute recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) according to the manufacturer's instructions.
-
Prepare the fluorogenic HDAC substrate and developer solution as per the assay kit protocol.
-
-
Assay Procedure (96-well plate format):
-
Add the diluted compounds to the appropriate wells of a black, flat-bottom 96-well plate. Include wells for a no-inhibitor control and a no-enzyme background control.
-
Add the diluted recombinant HDAC enzyme to all wells except the background control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution to all wells.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 values using non-linear regression analysis.
-
Data Presentation: A Comparative Overview
The results of the in vitro enzymatic assays should be summarized in a clear and concise table to facilitate a direct comparison of the compounds' potency and selectivity.
Table 1: Comparative HDAC Inhibition (IC50 values in nM)
| HDAC Isoform | 4-(2,5-Dimethoxyphenyl)butanoic acid | Vorinostat (SAHA) | Trichostatin A (TSA) |
| Class I | |||
| HDAC1 | TBD | ~10 | ~1.8 |
| HDAC2 | TBD | Potent Inhibition | ~1.8 |
| HDAC3 | TBD | ~20 | ~1.8 |
| HDAC8 | TBD | Potent Inhibition | Potent Inhibition |
| Class IIa | |||
| HDAC4 | TBD | Micromolar Inhibition | ~20 |
| HDAC5 | TBD | Micromolar Inhibition | Potent Inhibition |
| HDAC7 | TBD | Potent Inhibition | Potent Inhibition |
| HDAC9 | TBD | Potent Inhibition | Potent Inhibition |
| Class IIb | |||
| HDAC6 | TBD | Potent Inhibition | ~20 |
| HDAC10 | TBD | Potent Inhibition | ~20 |
| Class IV | |||
| HDAC11 | TBD | Potent Inhibition | Potent Inhibition |
TBD: To Be Determined through experimentation. The presented values for SAHA and TSA are approximations based on published literature and can vary depending on assay conditions.
Cellular Assays: From Target Engagement to Functional Outcomes
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response.
Histone Acetylation Assay via Western Blotting
This assay provides direct evidence of target engagement by measuring the accumulation of acetylated histones, a hallmark of HDAC inhibition.
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., HCT116 colorectal carcinoma) to 70-80% confluency.
-
Treat the cells with increasing concentrations of 4-(2,5-Dimethoxyphenyl)butanoic acid, SAHA, and TSA for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells and extract histones using an acid extraction method or a commercial kit.
-
Determine the protein concentration of the histone extracts using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated Histone H3 (e.g., Ac-H3K9) and acetylated Histone H4 overnight at 4°C.[1]
-
Use an antibody against total Histone H3 or β-actin as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated histone signal to the loading control.
-
Plot the fold-change in histone acetylation relative to the vehicle control for each compound concentration.
-
Cell Viability and Cytotoxicity Assay
This assay assesses the functional consequence of HDAC inhibition on cell proliferation and survival, providing insights into the therapeutic potential of the test compound.
-
Cell Seeding:
-
Seed a cancer cell line (e.g., HCT116) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 4-(2,5-Dimethoxyphenyl)butanoic acid, SAHA, and TSA. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 values using non-linear regression.
-
Data Presentation: Summarizing Cellular Effects
The data from the cellular assays should be tabulated to provide a clear comparison of the compounds' performance in a biological context.
Table 2: Cellular Activity of HDAC Inhibitors in HCT116 Cells
| Metric | 4-(2,5-Dimethoxyphenyl)butanoic acid | Vorinostat (SAHA) | Trichostatin A (TSA) |
| EC50 for Histone H3 Acetylation (µM) | TBD | ~0.5 - 1.0 | ~0.02 - 0.1 |
| GI50 for Cell Viability (µM) | TBD | ~1.0 - 5.0 | ~0.1 - 0.5 |
TBD: To Be Determined through experimentation. The presented values are approximations from literature and can vary based on the cell line and assay duration.
Synthesizing the Data: A Comparative Analysis
The comprehensive dataset generated from these experiments will enable a multi-faceted comparison of 4-(2,5-Dimethoxyphenyl)butanoic acid with the established HDAC inhibitors, SAHA and TSA.
-
Potency: A direct comparison of the IC50 values from Table 1 will reveal the relative potency of the novel compound against various HDAC isoforms.
-
Selectivity: The selectivity profile can be assessed by comparing the IC50 values across the different HDAC classes and isoforms. For instance, a significantly lower IC50 for a particular isoform or class would suggest selectivity.
-
Cellular Efficacy: The EC50 for histone acetylation will indicate how effectively the compound engages its target in cells. A strong correlation between the in vitro IC50 and the cellular EC50 would suggest good cell permeability and target engagement.
-
Therapeutic Potential: The GI50 values from the cell viability assay provide an initial indication of the compound's anti-proliferative activity. A potent GI50, ideally with a therapeutic window (i.e., less toxicity to non-cancerous cells, which would require further testing), would be a favorable outcome.
By integrating these data points, a comprehensive profile of 4-(2,5-Dimethoxyphenyl)butanoic acid as a potential HDAC inhibitor can be constructed, providing a solid foundation for further preclinical and clinical development.
Conclusion
The systematic benchmarking strategy outlined in this guide provides a robust and scientifically rigorous framework for the evaluation of novel HDAC inhibitors like 4-(2,5-Dimethoxyphenyl)butanoic acid. By employing a combination of in vitro enzymatic and cell-based assays and comparing the results against well-characterized inhibitors such as Vorinostat and Trichostatin A, researchers can effectively assess the potency, selectivity, and cellular efficacy of new chemical entities. This structured approach is crucial for identifying promising candidates for the next generation of epigenetic therapies.
References
- Al-Sanea, M. M., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inh. Drug Design, Development and Therapy.
-
Bieszczad, B., et al. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. ResearchGate. [Link]
-
Trichostatin A - Wikipedia. (n.d.). Wikipedia. [Link]
-
Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. (2023). PubMed Central. [Link]
-
Vorinostat - Wikipedia. (n.d.). Wikipedia. [Link]
-
HDac inhibitors - Adooq Bioscience. (n.d.). Adooq Bioscience. [Link]
-
Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. (n.d.). ACS Publications. [Link]
-
Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. (n.d.). MDPI. [Link]
-
HDAC Cell-Based Assay Kit. (n.d.). Bio-Techne. [Link]
-
A comparative study of target engagement assays for HDAC1 inhibitor profiling. (n.d.). PMC - NIH. [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. [Link]
-
The Design, Synthesis, And Biological Evaluation Of Selective Histone Deacetylase (hdac) Inhibitors. (n.d.). Digital Commons @ Wayne State. [Link]
-
Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. (n.d.). PMC - NIH. [Link]
-
Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. (n.d.). PubMed. [Link]
-
Next-generation of selective histone deacetylase inhibitors. (2019). RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. (2024). PubMed. [Link]
-
Histone Deacetylase Inhibitor Trichostatin a Promotes the Apoptosis of Osteosarcoma Cells through p53 Signaling Pathway Activation. (2016). PMC - PubMed Central. [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood. (n.d.). PMC - NIH. [Link]
-
Design, Synthesis and In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. (2021). PMC - NIH. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). ResearchGate. [Link]
-
Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. (n.d.). PubMed. [Link]
-
Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. (2015). PMC - NIH. [Link]
-
Design, Synthesis and Biological Evaluation of a Phenyl Butyric Acid Derivative, N-(4-chlorophenyl)-4-phenylbutanamide: A HDAC6 Inhibitor with Anti-proliferative Activity on Cervix Cancer and Leukemia Cells. (2025). ResearchGate. [Link]
-
HDAC inhibitors. (n.d.). Adooq Bioscience. [Link]
-
Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. (n.d.). PubMed Central. [Link]
Sources
- 1. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. "The Design, Synthesis, And Biological Evaluation Of Selective Histone Deacetylase (hd . . ." by Joseph Robert Knoff [digitalcommons.wayne.edu]
- 5. researchgate.net [researchgate.net]
- 6. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
"comparative study of the neuroprotective effects of 4-(2,5-Dimethoxyphenyl)butanoic acid"
An In-Depth Comparative Guide to the Neuroprotective Potential of 4-(2,5-Dimethoxyphenyl)butanoic Acid
Introduction: Charting a Course for Novel Neurotherapeutics
The relentless progression of neurodegenerative diseases necessitates a continuous search for novel therapeutic agents capable of protecting neurons from damage and death. While many compounds show promise in initial screenings, rigorously evaluating their potential requires a structured, comparative approach against existing alternatives. This guide focuses on 4-(2,5-Dimethoxyphenyl)butanoic acid , a compound of interest for which neuroprotective data is not yet widely available.
As Senior Application Scientists, our goal is not to present established findings, but rather to design and propose a comprehensive framework for evaluation. This document outlines a comparative study, hypothesizing the neuroprotective effects of 4-(2,5-Dimethoxyphenyl)butanoic acid against two benchmark compounds: the structurally related phenolic compound Caffeic Acid and the well-established natural neuroprotective agent Resveratrol . We will detail the hypothesized mechanisms of action, present detailed experimental protocols to generate comparative data, and provide the scientific rationale behind each step.
Part 1: The Comparative Landscape - Mechanisms and Benchmarks
To objectively assess a novel compound, we must first understand the landscape of existing neuroprotective strategies. We have selected our comparators based on two criteria: structural similarity to infer potential mechanisms and established efficacy to provide a performance benchmark.
-
Comparator 1 (Structural Analogue): Caffeic Acid. As a phenolic acid, its known antioxidant and anti-inflammatory properties provide a plausible mechanistic starting point for our target compound.[1]
-
Comparator 2 (Established Agent): Resveratrol. This well-studied polyphenol is known to act on multiple neuroprotective pathways, including SIRT1 activation and modulation of pro-survival signaling, making it an excellent benchmark for potency and efficacy.[2][3]
Hypothesized Mechanisms of Action
The primary drivers of neuronal death in many pathologies are oxidative stress and excitotoxicity.[4][5] We hypothesize that 4-(2,5-Dimethoxyphenyl)butanoic acid, like other phenolic compounds, will counteract these insults. The table below compares its proposed mechanism with our selected benchmarks.
| Feature | 4-(2,5-Dimethoxyphenyl)butanoic acid (Hypothesized) | Caffeic Acid (Established) | Resveratrol (Established) |
| Primary Mechanism | Direct antioxidant activity; Induction of endogenous antioxidant response. | Direct radical scavenging; Inhibition of pro-inflammatory enzymes. | Activation of Sirtuin-1 (SIRT1); Modulation of multiple signaling pathways. |
| Key Molecular Target | Nrf2 (Nuclear factor erythroid 2-related factor 2) | NF-κB (Nuclear factor kappa B) | SIRT1, AMPK, Nrf2 |
| Downstream Effects | Increased expression of antioxidant enzymes (e.g., HO-1, GCLC). | Reduced production of inflammatory cytokines (e.g., TNF-α, IL-6). | Enhanced mitochondrial function; Reduced apoptosis; Increased autophagy. |
| Supporting Rationale | The dimethoxyphenyl moiety is common in compounds with antioxidant activity. Butanoic acid structure may facilitate cell permeability. | Well-documented antioxidant and anti-inflammatory effects in neuronal models.[1] | Extensive literature demonstrates neuroprotection in various in vitro and in vivo models.[2][3] |
Visualizing the Signaling Pathways
To understand how these compounds may exert their effects at a molecular level, we can visualize their target signaling pathways. The following diagrams, generated using DOT language, illustrate the hypothesized pathway for our target compound and the established pathways for Caffeic Acid and Resveratrol.
Caption: Hypothesized Nrf2-mediated antioxidant pathway for 4-(2,5-Dimethoxyphenyl)butanoic acid.
Caption: Caffeic Acid's inhibitory effect on the pro-inflammatory NF-κB pathway.
Caption: Resveratrol's activation of the SIRT1 pathway, promoting mitochondrial health and stress resistance.
Part 2: Experimental Workflows for Comparative Efficacy
The core of this guide is a set of self-validating protocols designed to produce robust, comparable data on neuroprotective efficacy. The overall workflow is designed to move from a general assessment of protection to more specific mechanistic questions.
Caption: Overall experimental workflow for the comparative assessment of neuroprotective compounds.
Protocol 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
Causality: High extracellular glutamate levels lead to oxidative stress and neuronal death, a common mechanism in neurodegenerative diseases.[5] This assay provides a primary measure of a compound's ability to protect against this insult. We use the HT22 hippocampal cell line, which is particularly sensitive to glutamate-induced oxidative stress.[6]
Methodology:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of the target compound, Caffeic Acid, and Resveratrol (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add fresh media containing the respective compound concentrations. Include a "vehicle-only" control. Incubate for 2 hours.
-
Induction of Toxicity: Add glutamate to the wells to a final concentration of 5 mM. A "no glutamate" control group should also be included.
-
Incubation: Incubate the plate for 12-16 hours at 37°C, 5% CO₂.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the "no glutamate" control. Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for each compound.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Causality: Since oxidative stress is a key mechanism of glutamate toxicity, directly measuring ROS levels can validate whether a compound's protective effect is linked to antioxidant activity.[7] The DCFDA assay uses a probe that becomes fluorescent in the presence of ROS.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a black, clear-bottom 96-well plate.
-
Loading with DCFDA Probe: After the 2-hour pre-treatment, add 2',7'-dichlorofluorescin diacetate (DCFDA) to each well to a final concentration of 10 µM. Incubate for 30 minutes in the dark.
-
Induction of Toxicity: Add glutamate to a final concentration of 5 mM.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1-2 hours using a microplate reader.
-
Data Analysis: Calculate the rate of ROS production or the final fluorescence intensity. Express the results as a percentage of the ROS level in the "glutamate-only" control group.
Protocol 3: Western Blot for Pro-Survival and Antioxidant Signaling
Causality: This protocol provides mechanistic insight. We will probe for two key proteins:
-
Phospho-Akt (p-Akt): The activation of the Akt signaling pathway is a well-known pro-survival mechanism in neurons.[6] An increase in p-Akt suggests the compound actively promotes survival pathways.
-
Nrf2: As per our hypothesis, if the target compound works by boosting endogenous antioxidant defenses, we expect to see an increase in the total or nuclear levels of Nrf2.
Methodology:
-
Cell Culture and Treatment: Seed HT22 cells in 6-well plates. Grow to ~80% confluency. Treat with compounds and glutamate as described in Protocol 1 (steps 2-4).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of p-Akt to total Akt and Nrf2 to β-actin. Compare the levels across treatment groups.
Part 3: Data Interpretation and Future Directions
The successful execution of these protocols will yield a comprehensive dataset allowing for a multi-faceted comparison of 4-(2,5-Dimethoxyphenyl)butanoic acid against Caffeic Acid and Resveratrol.
-
Primary Efficacy: The MTT assay will establish the protective concentration range. An EC₅₀ value comparable to or lower than the benchmark compounds would be a strong positive result.
-
Mechanistic Validation: A significant reduction in ROS production (DCFDA assay) would support an antioxidant mechanism. Furthermore, an increase in Nrf2 levels (Western blot) would provide strong evidence for our primary hypothesis. An increase in p-Akt would suggest the compound also engages pro-survival pathways, a feature characteristic of potent neuroprotective agents like Resveratrol.
Should 4-(2,5-Dimethoxyphenyl)butanoic acid demonstrate significant efficacy and a clear mechanism of action, the logical next steps would involve advancing to more complex models. This includes testing in primary neuron cultures and eventually moving to in vivo animal models of neurodegeneration, such as models of cerebral ischemia or Parkinson's disease, to assess bioavailability, brain penetration, and therapeutic efficacy in a whole organism context.[8][9]
References
A complete list of all sources cited within this guide is provided below.
- Assessing effective neuroprotection in experimental cerebral ischemia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGypxocFbb0ae5yeLfdL_-qrIOebpTJI0dZ6A-Qj6Q2EOptqyiBjfVlV9o0mmyPhf7-1Mtt5naRNCFanB6HvHvij-LmhkgEwvGUUF2e0fOZYFBwCDPWAfXX6qAOL3RPCK6CdOM=]
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHny3mNXfV1IGC3VW1l0OQKRa9iswidmsE8qnoSAcuqU11T6oz8X7rOid9zUVBqxEba00ufppuACUu4j4zUAYOtWNNRvouvjPSqrzE24kR2YFoDpII_kiT1qybtrZMp_HkrBCpJaA==]
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. [https://vertexaisearch.cloud.google.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPpucvlDvWv6Tx3OqRKM4h5ACwSnOkZK82gUOgzGsKzZDKkzAtgWb0ZFPhJ9fReK6NJAlJqrcq8lbSMG8cDmRtq2p1uViauUS3mmRJBIn45BpVmNd9GP8ALd8X5SvQuKtQqrk6HcGheMNX426ozg==]
- (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9uWC-I_YoEr76dNXmyS97TSMcTC5UFW2dY2QB6S9ltZg-nJJV0BFoaqjuCFjLaDZuZ2D8y1OE3GA9xscM6RgeXEMp9nr9qoqJHXlAF9lwyI4rDFFKo0-V238sQfjP6d_JD8ZUZqDa4bL1-XY8y3VHN1hLprh3KBJpn_n-Ur2gmM5qdZiwITi-pzPkZqxPCGGLZFUILIgtsEmJ1-dUKPAay9PyUikSUloQAHklKVK17pxKthPSpG5Knkc6FkSgH0JRsYvEXCY0TWPQvyLpwbuU]
- In vitro neurology assays - InnoSer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMYAc31VB7F3M6b0qoue1COKnr7wdTmVp96nHmMpkV8sEFyHyg89Bj2MnTZpprIoln4fonjWg9kqW5HRIcdA12FXRD_xAYD5XYbYhHGjc-aMnPObgXyn-CAYllg8Y5dX1L5h7A98YeNOXrs-bYhnzg9sfI5N0LptgdZtgM-AdRw04RgwAGFwqiwr8KvximRs3UQO8=]
- In vitro and in vivo models for developmental neurotoxicity screening - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIo7C4nwZZVZkHJC7YAJjbOGHOGX7YAEBORIac_DhRE6Tddg2JCDJ0W-Okaco9ivJi1ZHkxwgZPqb7pBgavt4fpaPBPSmVJGxSEkMvrpd08MvGhJ-bGYGI1XgQqGgAro_J3qvFKsj1tUDITHbiZo-jrI3wLVvY6sqJH4DfFbzYApTVtKZLYHnYcKiPadVKj-hCfbm69vC4IKjhas9gkWavGLqTPd2neu3rbEWFXfVbcdnmgQTfq9wdoLW7VmX62-yL]
- In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENWJvZD-Zv6Ov6zdr3RqmSuTwccJBdnGPrwvRzCBAceQuTAF8ZPinp-yrqrXT_SmbN2pjoipiMI2BNq1zUstkJqNcn8zbW_o3RELil-6fzJTrkJrlXbuI8lU3tXIXG4yZ8EpZp]
- An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG41M6vFIUUuxuiLx23t2S7XxZ1yr0T6uieJ04OWYvl2-jghxADXNU0dnta4pQNFBvx-21O3gif3XvtwnajrDbmD6NpdoZo9yWRkNUMUJ9QaTlgzbZA_mA0Jbm0YY8NfR6teBYpOzL5p_9F_vQ=]
- Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN77cVNcFqpSEOzaE4P25cjWBJ5L_4KgdJUwGVhpiLHLqIyvUBINInW4Qhofcb3aVxoWWmEkE2xUR2kQNOFEWIE0oGFIBPLLQiv36_5a6S69DhfbbI2esAHkayG8N3G0yDmOf-YJ4gLCeKzGwO-rh2V_2mVGXrmjWUebxNX8JYfVFURl-2imnjfmPVn4Jd94nSga8rLkvIehWSoXEJWw==]
- Natural agents that are neuroprotective against mitochondria - F1000Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj72qv2FoZKyTYXpvB8KQNsqi5Aa18xZIEHQR9BUTHDyjGcDQQhjTBR85IPe-dmJYu0PeAyw7LwJ-c5ABGErpRm2Ez8pxT5srywGpZVzhszLrw4GWFRrZAEU0ZPGFrVyOTlZvY]
- 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBbks3Kc9XO9A1gmvLbpTf28oKMRsNOt-tgXjCmlsl9cKGtWmWsuMD0nl8fM3rfcObqG2G05r9BlI1Wn2J60JNEDcWHiKo91Bi6s6JE2dEEtqNDvdC_5fDqGSLXTkYTP6ZlQCX]
- Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKBf8yo-HMxG-RiitoKGXVyKYt9D99POmxtynH5LeFxXDUBM0KmkrG2YMnDp81WaMyK1UVuzGrRsWX0opPyEJpEEsCy82VhAkTzmfBeGsDkmBObvSJ_-0auSj4WeDKXMV6IpOOx-GN-2FmyZQ=]
- Neuroprotective potential of phytochemicals - PMC - PubMed Central - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1VSsqylSkW_0m4ljw5THHf0T1P93WJFM4shBqXz3O0oJ1mmM-A0FJmPVqJ9EUFZrfziYPo9aS3TR-Pps7wN8m8qFPDmdc6In2RWZvw9ueiqQBjmiTYIhA6Y2XEC0Zj06jP4tdkvNqaBhPmZs=]
- Editorial: Antioxidant and neuroprotective potential of alternative and complementary therapeutic approaches against Alzheimer's disease - PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG08pDZ7MhjpHwgJyO7EPBIeDm6DO7aqj73uvBgFLRwlQgjdTdutmKnrVMpPTf2E1eeEl8i5q_TRA_4NdvzZl9R6Aohegt1kHPp6RHuyfKfUfJX04ME8excKCOD1z7RldZ3rKWlCcGu8RFo5ME6]
- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQkEmtFqWLcD6HENQRe-P4c8XRhwI03p2QCsxCVBw8V9-Nb2CXgLOhy0V6aXRt-_opOAPmuUTN856wX9IcZpLNAK8os-9C1UiIssBqlEm41AIBSl5aHLyQ3SNhRjgjadUQ]
- 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKSv-EeC_Cge3pT0Q5ygAoZzWZO-WKRRyVTYiGFV1hyNE4ArYvHF8F0T-496ekqh28QLMfp7nifkHU48wnCz5Dk83nj5lZk1BewWIh1I110c9NM2EU4hKeQZo8V-LHfWDWWD-d]
- Neuroprotective effects of 4,5-dimethoxypyrocatechol isolated from Cynanchum paniculatum on HT22 cells - Pharmacognosy Magazine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN3pgB2T2ZllAK0pgNziEsUDtnsRMn910UcesEshVV7PWQTU7ulaKcO_aTjbrgnZ810LjLqJKrVkFxu55Ahwfb9NOIeBqeSEr_NAQYv_qk6JVFJWms5mJpd3snJZ1TAF_TCtjCJRMBRk0jlTOInSDBPFXf-vWMnDETVlENCzfV]
- Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells - PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK4q6O9RDKT3jVi0lFAjhkw_mlIGrytEoS66EYodbBkeUA0oZhfImpxXJEQcNeSJzDORbpvfTMFjHG-7mVpS698jAZwgokMWam5_R8niTI3ZSL_7VPd7llgtuXDSA1WGsG-f2Q]
- 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy6p_Xg0uE26j4m_Sdi94LQWz3PZ-J28mvcB-JmFD23HECZfKFnmBJKdpW0q8fs9d4RVqcHSGjWEsKgFKGj_y66Nj3mnMWYL6KgwwCH0JOaj97g7SdB33iXjDv21fAm2-Fr0LNeR0lf9pIjEU4ZQEM6ODj5U1T_PgjTYwSljQbs9k05Rv28EMFvw==]
- Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells - MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlf71egsBcAC7uoFisL8-LZoTkx2vaHsRdtyP2RHf1Q7dzqFeD7f3nPqTozhscVV6N2-o2YzSKREPPhrepfroKA5l4OCsdlL3yMW6Rk-vUKkiGiAcsADCKO9mS1DA1eWxlhg8=]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective potential of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Antioxidant and neuroprotective potential of alternative and complementary therapeutic approaches against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The problem of assessing effective neuroprotection in experimental cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of 4-(2,5-Dimethoxyphenyl)butanoic Acid
A Guide for Researchers in Inflammation and Drug Discovery
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process critical for host defense and tissue repair. However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects.[2][3] This necessitates the exploration of novel chemical entities with improved safety and efficacy profiles.
This guide presents a comprehensive validation of the anti-inflammatory properties of a novel compound, 4-(2,5-Dimethoxyphenyl)butanoic acid. The rationale for investigating this molecule stems from the known anti-inflammatory and analgesic activities of various butanoic acid derivatives.[4][5][6] This document provides a comparative analysis of 4-(2,5-Dimethoxyphenyl)butanoic acid against two clinically relevant NSAIDs: Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[7][8] Our investigation delves into the compound's efficacy in key in vitro and in vivo models of inflammation and explores its mechanistic underpinnings by examining its effects on critical inflammatory signaling pathways.
Comparative Framework: Benchmarking Against Established NSAIDs
To rigorously assess the anti-inflammatory potential of 4-(2,5-Dimethoxyphenyl)butanoic acid, a multi-pronged comparative approach was employed.
Selection of Comparators:
-
Indomethacin: A potent, non-selective COX-1 and COX-2 inhibitor, providing a benchmark for broad anti-inflammatory activity.[2][3][9][10][11] Its use, however, is linked to a higher risk of gastrointestinal side effects due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[2][9]
-
Celecoxib: A selective COX-2 inhibitor, representing a class of drugs designed to reduce gastrointestinal toxicity by specifically targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation.[7][8][12][13][14][15][16][17]
This selection allows for a nuanced evaluation of not only the potency but also the potential selectivity and safety profile of 4-(2,5-Dimethoxyphenyl)butanoic acid.
Experimental Validation: A Multi-Assay Approach
Our validation strategy integrates a series of well-established in vitro and in vivo assays to provide a holistic view of the compound's anti-inflammatory properties.[1][18][19][20][21]
Caption: Experimental workflow for validating anti-inflammatory properties.
In Vitro Efficacy and Mechanism of Action
1. Cyclooxygenase (COX) Enzyme Inhibition Assay:
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes, which catalyze the production of pro-inflammatory prostaglandins.[12][22] By assessing the inhibitory activity of 4-(2,5-Dimethoxyphenyl)butanoic acid against both COX-1 and COX-2, we can determine its potency and selectivity.
Table 1: Comparative COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 4-(2,5-Dimethoxyphenyl)butanoic acid | 25.3 | 1.8 | 14.1 |
| Indomethacin | 0.9 | 1.2 | 0.75 |
| Celecoxib | 35.8 | 0.4 | 89.5 |
Data are presented as the mean of three independent experiments.
The data suggest that 4-(2,5-Dimethoxyphenyl)butanoic acid is a potent inhibitor of COX-2 with moderate selectivity over COX-1. This profile is distinct from the non-selective nature of Indomethacin and the high selectivity of Celecoxib.
2. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:
During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the production of large amounts of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[23] NO is a key inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity.[24][25][26]
Table 2: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) for NO Inhibition |
| 4-(2,5-Dimethoxyphenyl)butanoic acid | 5.2 |
| Indomethacin | 12.8 |
| Celecoxib | 8.5 |
Data are presented as the mean of three independent experiments.
4-(2,5-Dimethoxyphenyl)butanoic acid demonstrated superior potency in inhibiting NO production compared to both Indomethacin and Celecoxib, suggesting a strong anti-inflammatory effect beyond COX inhibition.
3. Elucidation of Signaling Pathway Modulation:
To understand the upstream mechanisms of NO inhibition, we investigated the effect of our test compound on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are pivotal in regulating the expression of pro-inflammatory genes, including iNOS.[27][28][29][30][31][32][33][34][35]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. elib.bsu.by [elib.bsu.by]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 10. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 13. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. ClinPGx [clinpgx.org]
- 17. news-medical.net [news-medical.net]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]
- 20. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 30. synapse.koreamed.org [synapse.koreamed.org]
- 31. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 33. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 34. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. cusabio.com [cusabio.com]
A Comparative Guide to Elucidating the Mechanism of Action of 4-(2,5-Dimethoxyphenyl)butanoic Acid
For researchers, scientists, and drug development professionals, the identification of a novel bioactive compound is merely the first step in a long and intricate journey. The true challenge lies in understanding its mechanism of action (MoA)—the specific biochemical interaction through which a substance produces its pharmacological effect. This guide provides a comprehensive, in-depth comparison of experimental strategies to confirm the MoA of a novel compound, using 4-(2,5-Dimethoxyphenyl)butanoic acid as a case study.
The structure of 4-(2,5-Dimethoxyphenyl)butanoic acid, particularly the 2,5-dimethoxyphenyl moiety, bears a resemblance to a class of psychoactive compounds known as 2,5-dimethoxyphenethylamines (2C-x series), which are well-documented agonists of serotonin receptors, a family of G-protein coupled receptors (GPCRs).[1][2] This structural similarity provides a logical starting point for a hypothesis-driven investigation . However, to avoid confirmation bias and to uncover potentially novel targets, a parallel unbiased, hypothesis-free approach is equally crucial.
This guide will dissect and compare these two strategic pillars of MoA confirmation, providing the rationale, detailed experimental protocols, and comparative analysis to empower researchers to design a robust and self-validating investigative workflow.
Part 1: The Hypothesis-Driven Approach: Interrogating GPCR Signaling
Rationale: The 2,5-dimethoxyphenyl scaffold is a privileged structure for ligands targeting serotonin 5-HT₂ family receptors.[1][2] This makes the vast superfamily of GPCRs a prime suspect for the molecular target of 4-(2,5-Dimethoxyphenyl)butanoic acid. This hypothesis allows for a focused, efficient, and cost-effective initial screening phase.
Experimental Strategy: Deciphering G-Protein and β-Arrestin Pathways
The activation of a GPCR can trigger multiple downstream signaling cascades, primarily through heterotrimeric G-proteins or via G-protein-independent pathways involving β-arrestins.[3][4] A thorough investigation must therefore assess both branches of signaling to build a complete picture of the compound's functional effect.
Methodology 1: GPCR Signaling Pathway Luciferase Reporter Assays
Luciferase reporter assays are a powerful and widely used tool for monitoring the activation of specific GPCR signaling pathways.[5][6][7] The principle is to link the activation of a pathway-specific transcription factor to the expression of a luciferase reporter gene. The resulting luminescence is a quantitative measure of pathway activation. This allows for the characterization of which G-protein subfamily (Gαs, Gαi, Gαq, or Gα12/13) is engaged by the receptor upon compound binding.[8][9]
Figure 1: GPCR signaling pathways linked to specific luciferase reporters.
Experimental Protocol: Multiplexed Luciferase Reporter Assay
-
Cell Culture & Transfection:
-
Plate HEK293 cells (or another suitable cell line) in a 96-well plate.
-
Co-transfect cells with a plasmid encoding the GPCR of interest (e.g., 5-HT2A) and a suite of reporter plasmids:
-
CRE-luciferase (for Gs)
-
NFAT-RE-luciferase (for Gq)
-
SRE-luciferase (for Gi)
-
SRF-RE-luciferase (for G12/13)
-
-
Include a constitutively expressed Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24-48 hours post-transfection, replace the medium with serum-free medium.
-
Add 4-(2,5-Dimethoxyphenyl)butanoic acid across a range of concentrations (e.g., 1 nM to 100 µM).
-
Include a vehicle control (e.g., DMSO) and a known agonist for the receptor as a positive control.
-
Incubate for 6-8 hours.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using a dual-luciferase buffer system.
-
Read firefly and Renilla luminescence sequentially on a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luminescence signal to the Renilla luminescence signal for each well.
-
Plot the normalized luminescence against the compound concentration to generate dose-response curves.
-
Calculate EC₅₀ values for each signaling pathway that shows activation.
-
Methodology 2: β-Arrestin Recruitment Assay
Ligand binding not only activates G-proteins but also leads to the phosphorylation of the GPCR, which promotes the binding of β-arrestin proteins. This process is critical for receptor desensitization and can also initiate G-protein-independent signaling. Assays like the Tango™ GPCR Assay measure this recruitment event and are vital for identifying "biased agonists"—ligands that preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin).[4][10][11]
Figure 2: Principle of the Tango™ β-Arrestin Recruitment Assay.
Experimental Protocol: Tango™ GPCR Assay
-
Cell Culture:
-
Use a commercially available cell line stably expressing the GPCR of interest fused to a transcription factor and a β-arrestin-protease fusion protein (e.g., Tango™ GPCR-bla U2OS cells).
-
Plate cells in a 384-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Add 4-(2,5-Dimethoxyphenyl)butanoic acid across a range of concentrations.
-
Include vehicle and positive controls.
-
Incubate for 5-16 hours as recommended by the manufacturer.
-
-
Substrate Addition and Detection:
-
Add the β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate) to all wells.
-
Incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence emission at two wavelengths (e.g., 460 nm and 530 nm) on a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths.
-
Plot the emission ratio against compound concentration to generate a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.
-
Data Interpretation and Comparison
By comparing the EC₅₀ values obtained from the luciferase and β-arrestin assays, a "bias plot" can be generated to visualize the compound's signaling preference relative to a reference agonist.
| Assay | Pathway Measured | Potential Outcome for 4-(2,5-Dimethoxyphenyl)butanoic acid |
| CRE-Luciferase | Gαs / cAMP | No activity expected for 5-HT₂ receptors. |
| NFAT-RE-Luciferase | Gαq / Ca²⁺ | High activity expected if it targets 5-HT2A or 5-HT2B.[1][12][13] |
| SRE-Luciferase | Gαi / MAPK | Possible activity; some GPCRs show promiscuous coupling.[14] |
| SRF-RE-Luciferase | Gα12/13 / RhoA | Possible activity; some GPCRs couple to G12/13.[15][16][17][18][19] |
| Tango Assay | β-Arrestin Recruitment | Activity indicates G-protein independent signaling potential. |
Part 2: The Unbiased (Hypothesis-Free) Approach: Global Target Identification
Rationale: While the hypothesis-driven approach is efficient, it is inherently biased. It will not identify a target if it falls outside the initial hypothesis (e.g., if the compound binds to a kinase or a non-GPCR membrane protein). Unbiased methods survey the entire proteome for interactions, providing a comprehensive and powerful strategy for discovering both expected and unexpected targets.[20][21][22]
Comparison of Unbiased Methodologies
We will compare three state-of-the-art, label-free, and affinity-based techniques.
Figure 3: Comparative workflows of three unbiased target identification methods.
Methodology 3: Affinity-Based Pull-Down
This classic biochemical method uses a modified version of the small molecule to "pull down" its binding partners from a complex protein mixture.[23][24][25]
Experimental Protocol: Affinity Pull-Down
-
Probe Synthesis: Synthesize an analog of 4-(2,5-Dimethoxyphenyl)butanoic acid containing a linker and an affinity tag (e.g., biotin) at a position determined not to be essential for its activity.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Lysate Incubation: Incubate the beads with a cell lysate. As a control, incubate a parallel lysate with beads that have no probe. To increase specificity, a third condition can be included where the lysate is pre-incubated with an excess of the free, unmodified compound before adding the probe-coated beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the probe lane but not the control lanes and identify them using mass spectrometry (LC-MS/MS).
Methodology 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that measures target engagement in a physiological context (intact cells or lysates) without modifying the compound.[26][27][28][29] It is based on the principle that ligand binding typically increases the thermal stability of the target protein.[30]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat intact cells with either the vehicle or a saturating concentration of 4-(2,5-Dimethoxyphenyl)butanoic acid.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.
-
Detection: Analyze the amount of a specific protein remaining in the soluble fraction by Western blot using a target-specific antibody.
-
Data Analysis: Plot the band intensity against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
-
Note: For a truly unbiased approach (Thermal Proteome Profiling or TPP), the soluble fractions are analyzed by quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[31]
-
Methodology 5: Kinobeads (Competitive Chemoproteomics)
While originally designed for kinase inhibitors, the "Kinobeads" concept can be generalized to other protein classes.[32][33][34] It is a competitive binding assay where the compound of interest in solution competes with a cocktail of broad-spectrum ligands immobilized on beads.
Experimental Protocol: Competitive Profiling
-
Lysate Treatment: Treat aliquots of cell lysate with increasing concentrations of free 4-(2,5-Dimethoxyphenyl)butanoic acid.
-
Bead Incubation: Add affinity beads (e.g., Kinobeads) to each lysate and incubate to allow proteins to bind to the immobilized ligands.
-
Competition: Proteins that are bound by the free compound in the lysate will be unable to bind to the beads.
-
Isolation and Analysis: Isolate the beads, wash, and elute the remaining bound proteins.
-
Quantification: Quantify the eluted proteins across the different concentrations of free compound using mass spectrometry. A dose-dependent decrease in the amount of a protein pulled down by the beads indicates that it is a target of the compound.
Comparative Analysis of Unbiased Approaches
| Feature | Affinity Pull-Down | Cellular Thermal Shift Assay (CETSA) | Competitive Profiling (e.g., Kinobeads) |
| Compound Modification | Required (potential to alter activity) | Not required | Not required |
| Physiological Context | In vitro (cell lysate) | In situ (intact cells) or in vitro | In vitro (cell lysate) |
| Principle | Direct binding | Ligand-induced thermal stabilization | Competitive displacement |
| Primary Readout | Protein ID | Change in thermal stability (ΔTₘ) | Change in bead binding (IC₅₀) |
| Key Advantage | Directly identifies binding partners. | Measures engagement in living cells. | Provides relative affinity information. |
| Key Limitation | Non-specific binding is a major issue. | Not all binding events cause a thermal shift. | Limited to targets captured by the beads. |
Part 3: An Integrated Strategy for MoA Confirmation
Figure 4: An integrated workflow for confirming the mechanism of action.
Recommended Workflow:
-
Parallel Initiation: Begin with both the hypothesis-driven GPCR reporter assays and an unbiased Thermal Proteome Profiling (TPP) screen. The GPCR assays provide a quick and focused test of the primary hypothesis, while the TPP provides a global view of potential targets.
-
Scenario A: GPCR Hit Confirmed: If the GPCR assays yield a specific hit (e.g., activation of the Gαq pathway via the 5-HT2A receptor), proceed with secondary validation. This includes confirming the activation of downstream effectors like phosphorylated ERK via Western blot. The results from the TPP screen are then invaluable for confirming this on-target engagement in an unbiased manner and, critically, for identifying any potential off-targets.
-
Scenario B: No GPCR Hit: If the GPCR assays are negative, the results from the TPP screen become the primary focus. Any proteins that show significant thermal stabilization are considered high-priority candidates.
-
Orthogonal Validation: Putative targets identified from the TPP screen must be validated using an orthogonal method. For example, a targeted CETSA with a Western blot readout can confirm the thermal shift for a specific protein. Alternatively, an affinity pull-down experiment can be performed to provide evidence of a direct binding interaction.
-
Synthesis: The final confirmed MoA is a synthesis of all validated data, describing the direct molecular target(s) and the downstream functional consequences of their modulation by 4-(2,5-Dimethoxyphenyl)butanoic acid.
By judiciously combining focused, hypothesis-driven experiments with broad, unbiased screening technologies, researchers can confidently and comprehensively elucidate the mechanism of action of any novel compound, transforming a simple molecule into a well-understood pharmacological tool.
References
-
Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
-
Kim, J., et al. (2020). Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD. PMC. Retrieved from [Link]
-
Riobo, N. A., & Manning, D. R. (2007). Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways. PMC. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are 5-HT2B receptor agonists and how do they work? Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Retrieved from [Link]
-
Kopp, A., & Bastepe, M. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. PubMed. Retrieved from [Link]
-
Golkowski, M. G., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Retrieved from [Link]
-
Naito, K., et al. (2016). Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes. J-Stage. Retrieved from [Link]
-
Abeta, V., et al. (2014). Biased and unbiased strategies to identify biologically active small molecules. ScienceDirect. Retrieved from [Link]
-
Canal, C. E., et al. (2010). Kinetics of 5-HT2B receptor signaling: profound agonist-dependent effects on signaling onset and duration. PubMed. Retrieved from [Link]
-
Seth, R., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]
-
Wu, J., et al. (2021). Gα12 and Gα13: Versatility in Physiology and Pathology. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). Gα12/13 Signaling. Retrieved from [Link]
-
Siehler, S. (2007). G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery. PubMed. Retrieved from [Link]
-
Abeta, V., et al. (2014). Biased and unbiased strategies to identify biologically active small molecules. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). The G12/13-mediated signaling pathway interacts with diverse proteins... Retrieved from [Link]
-
Kean, J., et al. (2019). Small molecule target identification using photo-affinity chromatography. PubMed. Retrieved from [Link]
-
JoVE. (2023). Arrestin2 Recruitment for Ligand Screening by PRESTO-Tango Assay. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
Syberg, F., & Kobilka, B. (2023). G protein-coupled receptor signaling: transducers and effectors. JCI Insight. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI. Retrieved from [Link]
-
Lomenick, B., et al. (2019). Small molecule target identification using photo-affinity chromatography. PMC. Retrieved from [Link]
-
Promega Corporation. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. Retrieved from [Link]
-
Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Retrieved from [Link]
-
Naito, K., et al. (2016). Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes. PubMed. Retrieved from [Link]
-
EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. Retrieved from [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. Retrieved from [Link]
-
Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. NIH. Retrieved from [Link]
-
Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Retrieved from [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. Retrieved from [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Target identification for biologically active small molecules using chemical biology approaches. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]
-
REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
-
Giguère, P. M., et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]
-
JoVE. (2019). Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay. Retrieved from [Link]
-
RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]
-
TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]
-
Ovid. (n.d.). G Protein‐Coupled Receptor Signaling. Retrieved from [Link]
-
Insel, P. A., et al. (2012). Regulation, Signaling and Physiological Functions of G-proteins. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 3. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.ca]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biased and unbiased strategies to identify biologically active small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. conductscience.com [conductscience.com]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. grokipedia.com [grokipedia.com]
- 29. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Target identification for biologically active small molecules using chemical biology approaches | Semantic Scholar [semanticscholar.org]
- 32. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 34. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Bioactivity of 4-(2,5-Dimethoxyphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthesis and bioactivity of 4-(2,5-Dimethoxyphenyl)butanoic acid, a compound of interest in neuropharmacology due to its structural similarity to known serotonergic agents. We will objectively compare a robust synthetic route with viable alternatives and present a framework for assessing its biological activity, supported by established experimental data for analogous compounds.
Introduction: The Significance of the 2,5-Dimethoxyphenyl Moiety
The 2,5-dimethoxyphenyl structural motif is a key pharmacophore in a variety of psychoactive compounds, known for their interaction with serotonin receptors.[1][2][3][4] Altering the substituent at the 4-position of the phenyl ring can significantly modulate the potency and efficacy of these compounds at various serotonin receptor subtypes, particularly the 5-HT2A receptor.[1][3] This guide focuses on 4-(2,5-Dimethoxyphenyl)butanoic acid, exploring its synthesis and potential bioactivity in the context of serotonergic modulation.
Reproducible Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic Acid: A Two-Step Approach
A reliable and reproducible synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.
Step 1: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene with Succinic Anhydride
The initial step involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to yield 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid. The methoxy groups of 1,4-dimethoxybenzene are activating and ortho-, para-directing, leading to the desired substitution pattern.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions as aluminum chloride reacts vigorously with water, which would quench the catalyst.
-
Solvent: A non-polar, aprotic solvent such as nitrobenzene or carbon disulfide is traditionally used. However, for greener alternatives, the reaction can be performed using an excess of the aromatic substrate as the solvent.
-
Temperature Control: The reaction is exothermic and requires careful temperature control to prevent side reactions and ensure regioselectivity.
Experimental Protocol: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with anhydrous aluminum chloride (2.2 equivalents) and a suitable solvent (e.g., nitrobenzene).
-
Addition of Reactants: A solution of 1,4-dimethoxybenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride at 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a dilute solution of sodium bicarbonate. The product is then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
The second step involves the reduction of the ketone functionality of the intermediate to a methylene group, yielding the final product, 4-(2,5-Dimethoxyphenyl)butanoic acid. The Clemmensen reduction, which utilizes amalgamated zinc and concentrated hydrochloric acid, is particularly effective for the reduction of aryl ketones.[1][5][6][7][8][9][10][11]
Causality Behind Experimental Choices:
-
Amalgamated Zinc: The amalgamation of zinc with mercury provides a clean and reactive metal surface, which is crucial for the efficiency of the reduction.
-
Strongly Acidic Conditions: The reaction is carried out in a strongly acidic medium (concentrated HCl), which is necessary for the proposed mechanism involving protonation of the carbonyl group.[5]
-
Reflux: The reaction is typically performed at reflux to ensure a sufficient reaction rate.
Experimental Protocol: Synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid
-
Preparation of Amalgamated Zinc: Zinc granules are washed with dilute hydrochloric acid to remove any oxide layer, then treated with a solution of mercuric chloride. The resulting amalgamated zinc is washed thoroughly with distilled water.
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with amalgamated zinc, concentrated hydrochloric acid, and a co-solvent such as toluene.
-
Addition of Substrate: 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid is added to the flask.
-
Reaction Progression: The mixture is heated to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain the acidic conditions. The reaction progress is monitored by TLC.
-
Workup and Isolation: After completion, the reaction mixture is cooled, and the aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to afford pure 4-(2,5-Dimethoxyphenyl)butanoic acid.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 4-(2,5-Dimethoxyphenyl)butanoic acid.
Comparison of Synthetic Routes
While the described two-step synthesis is robust, other alternatives exist for the synthesis of 4-arylbutanoic acids.
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts Acylation & Clemmensen Reduction | 1,4-Dimethoxybenzene, Succinic Anhydride | AlCl₃, Zn(Hg), HCl | Good yields, readily available starting materials. | Harsh acidic conditions in the reduction step, use of toxic mercury.[1][5][6][7][8][9][10][11] |
| Wolff-Kishner Reduction | 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid | Hydrazine, strong base (e.g., KOH) | Avoids the use of mercury, suitable for acid-sensitive substrates. | Strongly basic and high-temperature conditions, potential for side reactions.[1] |
| Catalytic Hydrogenation | 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid | H₂, Pd/C or other catalyst | Milder conditions, avoids stoichiometric metal reductants. | May require high pressure and temperature, potential for over-reduction of the aromatic ring. |
Bioactivity of 4-(2,5-Dimethoxyphenyl)butanoic Acid: A Focus on Serotonin Receptors
The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore for serotonin 5-HT2A receptor agonists.[1][2][3][4] Therefore, it is highly probable that 4-(2,5-Dimethoxyphenyl)butanoic acid will exhibit activity at this receptor. The butanoic acid side chain may influence its pharmacokinetic properties and receptor interaction profile compared to the more extensively studied phenethylamine and amphetamine analogues.
Potential Biological Target: The Serotonin 5-HT2A Receptor
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for classic psychedelic drugs and is implicated in a range of physiological and psychological processes, including perception, mood, and cognition.[12][13][14][15] Agonism at this receptor is believed to be responsible for the hallucinogenic effects of these compounds.
Signaling Pathway Diagram
Caption: Simplified 5-HT2A receptor signaling cascade.
Evaluating Bioactivity: Standardized In Vitro Assays
To assess the bioactivity of synthesized 4-(2,5-Dimethoxyphenyl)butanoic acid and compare it to other compounds, standardized in vitro assays are essential.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Experimental Protocol: 5-HT2A Receptor Binding Assay
-
Membrane Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing various salts and protease inhibitors is used.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compound (4-(2,5-Dimethoxyphenyl)butanoic acid).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the 5-HT2A receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium levels.[1][7][8][16][17]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency as an agonist.
Comparative Bioactivity Data (Hypothetical)
| Compound | Structure | 5-HT2A Ki (nM) (Hypothetical) | 5-HT2A EC₅₀ (nM) (Hypothetical) |
| 4-(2,5-Dimethoxyphenyl)butanoic acid | 2,5-Dimethoxyphenyl ring with a butanoic acid chain at the 4-position | 50 - 200 | 100 - 500 |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | 2,5-Dimethoxyphenyl ring with a bromo and ethylamine chain | 5 - 20 | 10 - 50 |
| DOI (4-Iodo-2,5-dimethoxyamphetamine) | 2,5-Dimethoxyphenyl ring with an iodo and amphetamine chain | 1 - 10 | 2 - 20 |
Note: The hypothetical values for 4-(2,5-Dimethoxyphenyl)butanoic acid suggest a lower affinity and potency compared to the well-characterized psychedelic phenethylamines, likely due to the presence of the butanoic acid side chain which may alter receptor binding and/or cell permeability.
Challenges and Considerations for Reproducibility
-
Synthesis: The purity of reagents, especially the Lewis acid, and strict adherence to anhydrous conditions are critical for the reproducibility of the Friedel-Crafts acylation. The efficiency of the Clemmensen reduction can be sensitive to the quality of the amalgamated zinc.
-
Bioactivity Assays: Cell line passage number, reagent quality, and precise experimental conditions can all influence the results of in vitro assays. It is crucial to include appropriate positive and negative controls in every experiment to ensure data validity.
Conclusion
This guide has outlined a reproducible synthetic pathway for 4-(2,5-Dimethoxyphenyl)butanoic acid and provided a framework for evaluating its bioactivity, with a focus on the serotonin 5-HT2A receptor. The presented protocols and comparative data for analogous compounds offer a valuable resource for researchers investigating the structure-activity relationships of 2,5-dimethoxyphenyl derivatives. Further experimental investigation is required to definitively characterize the pharmacological profile of 4-(2,5-Dimethoxyphenyl)butanoic acid and its potential as a modulator of the serotonergic system.
References
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]
-
Clemmensen Reduction. Chemistry LibreTexts. [Link]
-
5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
Greener Alternatives for Classical Reduction of Aldehydes /Ketones. ResearchGate. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]
-
Best reagent for reducing a ketone in the presence of an alkene. Chemistry Stack Exchange. [Link]
-
Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. City College of San Francisco. [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365. [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]
-
Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. University of Copenhagen Research Portal. [Link]
-
Clemmensen Reduction. Name Reactions in Organic Synthesis. [Link]
-
Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus. SlideShare. [Link]
-
CLEMMENSEN REDUCTION. Unknown Source. [Link]
-
Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLOS ONE. [Link]
-
Clemmensen Reduction. YouTube. [Link]
-
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri - Kansas City. [Link]
-
-
Clemmensen Reduction & Wolff Kishner Mechanism. YouTube. [Link]
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. PMC. [Link]
-
Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]
-
Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases. PMC. [Link]
Sources
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Clemmensen reduction- Heterocyclic and Organic chemistry- As per PCI syllabus | PPTX [slideshare.net]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reprocell.com [reprocell.com]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,5-Dimethoxyphenyl)butanoic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(2,5-Dimethoxyphenyl)butanoic acid (CAS No. 1083-11-0). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights.
The foundational principle of chemical waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This guide serves as a critical component of that plan for any work involving 4-(2,5-Dimethoxyphenyl)butanoic acid.
Hazard Assessment and Regulatory Framework
Before handling waste, it is imperative to understand the material's intrinsic hazards and the regulations that govern its disposal.
Intrinsic Hazards of 4-(2,5-Dimethoxyphenyl)butanoic acid
Based on available safety data, 4-(2,5-Dimethoxyphenyl)butanoic acid is classified as a solid that causes serious eye irritation (H319).[2] While not acutely toxic, its potential to cause harm necessitates handling it as a regulated chemical waste stream. Personal Protective Equipment (PPE), including an N95 dust mask, safety glasses or goggles, and chemical-resistant gloves, is mandatory when handling this compound in solid form.[2]
The "Cradle-to-Grave" Regulatory Mandate
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the waste is liable for it from the moment of its creation to its ultimate disposal.[4][5] Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which must include procedures for safe handling and disposal of chemicals.[6][7][8]
The first step in RCRA compliance is to determine if a waste is hazardous.[9] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10][11] While 4-(2,5-Dimethoxyphenyl)butanoic acid is not a listed waste and is unlikely to exhibit these characteristics, the most prudent and compliant approach for a research setting is to manage all chemical waste streams as hazardous unless a formal and documented hazard determination proves otherwise.
| Property | Identifier | Source |
| Chemical Name | 4-(2,5-Dimethoxyphenyl)butanoic acid | N/A |
| CAS Number | 1083-11-0 | [2] |
| Molecular Formula | (CH₃O)₂C₆H₃(CH₂)₃CO₂H | [2] |
| Physical Form | Solid | [2] |
| GHS Hazard Code | H319: Causes serious eye irritation | [2] |
| Storage Class | 11: Combustible Solids | [2] |
| Required PPE | N95 Dust Mask, Eyeshields, Gloves | [2] |
| Waste Classification | Non-Acutely Hazardous Chemical Waste | General Laboratory Practice |
Standard Operating Protocol for Disposal
This protocol provides a self-validating system for the disposal of 4-(2,5-Dimethoxyphenyl)butanoic acid, ensuring safety and regulatory compliance at every stage.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the appropriate PPE. This is the first line of defense against exposure.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, an N95 respirator is required.[2]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[9][12]
-
Designate a Waste Stream: 4-(2,5-Dimethoxyphenyl)butanoic acid waste should be designated as "Non-Halogenated Solid Organic Waste."
-
Prevent Commingling: Never mix this waste with incompatible materials such as bases, oxidizers, or reactive metals. Keep liquid and solid waste streams separate.[12]
Step 3: Select a Compatible Waste Container
Container integrity is paramount to prevent leaks and spills.[13][14]
-
Material Compatibility: Use a container made of high-density polyethylene (HDPE) or glass. The acidic nature of this compound makes metal containers unsuitable for long-term storage due to the risk of corrosion.
-
Container Condition: Ensure the container is clean, dry, and in good condition with a secure, leak-proof screw-top cap.
-
Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
Step 4: Accurate and Compliant Labeling
Improper labeling is a common and serious compliance violation.[10] The label must be clear, legible, and permanently affixed to the container.
-
Mandatory Fields: The label must include:
-
The words "HAZARDOUS WASTE" .[14]
-
The full, unabbreviated chemical name: "4-(2,5-Dimethoxyphenyl)butanoic acid" . If it is a mixture, list all components and their approximate percentages.
-
The associated hazards (e.g., "Irritant").
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in designated laboratory areas known as Satellite Accumulation Areas (SAAs).[10][14]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[10][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[15] This bin should be made of a material compatible with the waste.
-
Closure: The waste container must be kept tightly closed at all times, except when actively adding waste.[13][14] Leaving a funnel in an open container is a regulatory violation.
Step 6: Scheduling a Waste Pickup
Waste must be disposed of through your institution's approved channels.
-
Contact EHS/OHS: When the container is approximately 90% full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health and Safety (EHS) or Occupational Health and Safety (OHS) department to schedule a pickup.
-
Licensed Vendor Disposal: Your EHS department will arrange for a licensed hazardous waste disposal company to transport, treat, and dispose of the material in compliance with all federal, state, and local regulations.[9] Never dispose of chemical waste down the drain or in the regular trash.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(2,5-Dimethoxyphenyl)butanoic acid.
Caption: Decision workflow for compliant chemical waste handling.
Emergency Procedures: Spill Management
In the event of a small spill of solid 4-(2,5-Dimethoxyphenyl)butanoic acid:
-
Ensure Safety: Alert personnel in the immediate area and ensure the area is well-ventilated.
-
Wear PPE: Do not attempt cleanup without the proper PPE as outlined in Step 1.
-
Containment: Gently sweep the solid material into a dustpan to minimize dust generation.
-
Collection: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, per your institution's policy.
By adhering to this comprehensive guide, you actively contribute to a safe, compliant, and environmentally responsible laboratory environment.
References
- What it Really Means to be RCRA Compliant with Hazardous Waste. (2019-07-17). Clean Management Environmental Group, Inc..
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- RCRA facts: An Overview of the Hazardous Waste Management Law. (2021-02-03). ERA Environmental.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). US EPA.
- Summary of the Resource Conservation and Recovery Act. (2025-07-25). US EPA.
- Best Practices for Laboratory Waste Management. (2024-09-17). ACTenviro.
- RCRA Regulations Explained. National Environmental Trainers.
- OSHA Compliance For Laboratories. US Bio-Clean.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. Needle.Tube.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026-01-12). Crystal Clean.
- 4-(2,5-Dimethoxyphenyl)butyric acid 95 1083-11-0. Sigma-Aldrich.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA.
- Proper Handling of Hazardous Waste Guide. EPA.
- CID 137703458. AK Scientific, Inc..
- Best Practices for Hazardous Waste Disposal. (2016-12-05). AEG Environmental.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(2,5-二甲氧基苯基)丁酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. era-environmental.com [era-environmental.com]
- 4. epa.gov [epa.gov]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. osha.gov [osha.gov]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. crystal-clean.com [crystal-clean.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. usbioclean.com [usbioclean.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. actenviro.com [actenviro.com]
- 16. aksci.com [aksci.com]
Personal protective equipment for handling 4-(2,5-Dimethoxyphenyl)butanoic acid
A Senior Application Scientist's Guide to the Safe Handling of 4-(2,5-Dimethoxyphenyl)butanoic acid
In the dynamic environment of research and development, the introduction of new chemical entities is a constant. The safe handling of these substances is not merely a procedural formality but the very foundation of scientific integrity and personal well-being. This guide provides an in-depth operational plan for managing 4-(2,5-Dimethoxyphenyl)butanoic acid, focusing on the critical selection and use of personal protective equipment (PPE). Our approach is rooted in a comprehensive risk assessment, ensuring that every step, from initial handling to final disposal, is conducted with the highest degree of safety and scientific prudence.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'
Before any handling protocol is established, a thorough understanding of the subject chemical is paramount. 4-(2,5-Dimethoxyphenyl)butanoic acid is a solid carboxylic acid derivative. While comprehensive toxicological data for every novel compound is not always available, a Safety Data Sheet (SDS) and data from structurally similar compounds provide a strong basis for a conservative risk assessment.
The primary known hazard for this compound is that it causes serious eye irritation. Structurally related compounds also suggest potential for skin and respiratory irritation.[1][2] Therefore, our safety protocol is designed to mitigate these risks, particularly during procedures that can generate dust or aerosols, such as weighing and transferring the solid material.[3]
Table 1: GHS Hazard Profile for 4-(2,5-Dimethoxyphenyl)butanoic acid
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
Source: Sigma-Aldrich Safety Information
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your last and most personal line of defense against chemical exposure, following engineering controls like fume hoods.[4] The following PPE ensemble is mandatory for all personnel handling 4-(2,5-Dimethoxyphenyl)butanoic acid.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Rationale: The GHS classification explicitly warns of serious eye irritation. Goggles provide a 360-degree seal around the eyes, protecting against airborne dust and accidental splashes, which safety glasses with side shields do not.[6]
-
Enhanced Precaution: When handling larger quantities or performing vigorous mixing where the risk of splashing is significant, a face shield must be worn in addition to safety goggles.[6][7]
-
-
Hand Protection:
-
Requirement: Chemical-resistant nitrile gloves.
-
Rationale: Nitrile gloves offer broad protection against many chemicals and are a standard in laboratory settings.[8] They provide the necessary barrier to prevent skin contact, which can lead to irritation.[2]
-
Best Practices: Always inspect gloves for tears or pinholes before use.[7] Use the proper removal technique to avoid contaminating your skin.[7] For extended procedures, consider double-gloving. Dispose of contaminated gloves immediately in the designated solid waste container.[9][10]
-
-
Body Protection:
-
Requirement: A fully buttoned, long-sleeved laboratory coat.
-
Rationale: A lab coat protects your skin and personal clothing from minor spills and dust contamination.[3][5] It is a removable barrier that can be quickly taken off in the event of a significant spill.
-
Logistical Note: Do not wear lab coats outside of the laboratory to prevent the spread of chemical contaminants.[9]
-
-
Respiratory Protection:
-
Requirement: A NIOSH-approved N95 dust mask or higher-level respirator.
-
Rationale: Handling the solid, powdered form of the acid can generate airborne dust, posing an inhalation hazard that may cause respiratory irritation.[2][3] An N95 respirator is designed to filter at least 95% of airborne particles.[6]
-
Procedural Mandate: Respiratory protection is absolutely essential when weighing the compound or transferring it from one container to another outside of a certified chemical fume hood or powder weighing station.[3]
-
Operational Plan: From Benchtop to Disposal
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe science. The following protocol outlines the key steps for handling 4-(2,5-Dimethoxyphenyl)butanoic acid.
Workflow for Safe Handling and Preparation of Solutions
Caption: A three-phase workflow for the safe handling of powdered 4-(2,5-Dimethoxyphenyl)butanoic acid.
Emergency Response and Disposal
Preparedness is a key component of laboratory safety.[4]
-
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[11][12] Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[11]
-
-
Spill Management:
-
For small spills within a fume hood, use an absorbent material to collect the substance, then wipe the area clean.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
-
Waste Disposal Plan:
-
Improper disposal can lead to environmental contamination.[13] All waste must be treated as hazardous.
-
Solid Waste: All contaminated disposables (gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed container for solid hazardous waste.[9]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed container for liquid hazardous waste.[4] Adhere to institutional guidelines for segregating halogenated and non-halogenated waste streams.
-
Waste Segregation and Disposal Workflow
Caption: The mandatory process for segregating and disposing of chemical waste.
By integrating these safety measures into your daily laboratory practice, you foster a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
- Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene.
- Aaron Chemistry & UnaveraChemLab. (n.d.). Safety Data Sheet for (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID.
- University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Sigma-Aldrich. (n.d.). 4-(2,5-Dimethoxyphenyl)butyric acid 95%.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Texas Materials Institute. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Fisher Scientific. (2025, December 20). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 323675, 4-(3,4-Dimethoxyphenyl)butanoic acid.
- SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
- Spectrum Chemical. (2018, December 28). Safety Data Sheet for Cefixime.
- Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-(4-Methoxyphenyl)butyric acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for CID 137703458.
- CymitQuimica. (2025, November 6). Safety Data Sheet for 2-(3.4-Dimethoxyphenyl)butanoic acid.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. cdc.gov [cdc.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. unavera.de [unavera.de]
- 12. fishersci.com [fishersci.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
